3-Bromo-4-phenylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECCHZOLKULHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302217 | |
| Record name | 3-bromo-4-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-41-1 | |
| Record name | 23062-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromo-4-phenylthiophene
Abstract: 3-Bromo-4-phenylthiophene is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a thiophene core, a synthetically versatile bromine handle, and a modulating phenyl group—positions it as a valuable intermediate for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core physicochemical properties, predicted spectroscopic profile, and key chemical reactivities. We will explore the causality behind its synthetic accessibility and the strategic application of its functional groups in pivotal transformations such as palladium-catalyzed cross-coupling and metal-halogen exchange, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Core Molecular Structure
This compound possesses a five-membered thiophene ring substituted at the C3 and C4 positions. The bromine atom at C3 serves as a primary reactive site for derivatization, while the phenyl group at C4 sterically and electronically influences the reactivity of the entire molecule, including the adjacent C-Br bond and the unsubstituted C2 and C5 positions.
Physicochemical Data
Direct experimental data for this compound is not broadly published. Therefore, we present a combination of computed properties for the target molecule and experimental data for structurally analogous compounds to provide a reliable frame of reference for handling and reaction planning.
| Property | This compound (Predicted/Computed) | 3-Bromothiophene (Experimental)[1] | 3-Phenylthiophene (Experimental)[2] | 3-Bromo-4-methylthiophene (Experimental)[3][4][5] |
| Molecular Formula | C₁₀H₇BrS | C₄H₃BrS | C₁₀H₈S | C₅H₅BrS |
| Molecular Weight | 239.13 g/mol | 163.04 g/mol | 160.24 g/mol | 177.06 g/mol |
| Appearance | Predicted: White to pale yellow solid | Transparent to pale yellow liquid[6] | - | Clear colorless to yellow liquid[4] |
| Boiling Point | - | 155-158 °C | 265-267 °C | 179-183 °C at 770 mmHg[5] |
| Density | - | 1.704 g/mL | - | 1.584 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | - | 1.586 | - | 1.579[5] |
| XLogP3 | 4.1 | 2.6 | 3.2 | 3.08[4] |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents (THF, Chloroform, Ether) | Insoluble in water; soluble in common organic solvents[6] | - | Sparingly soluble in water[4] |
Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted based on the chemical structure of this compound and analysis of related compounds. These serve as a guideline for characterization.
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~7.6-7.3 ppm (m, 5H, Phenyl-H); δ ~7.3-7.2 ppm (d, 1H, Thiophene C2-H); δ ~7.1-7.0 ppm (d, 1H, Thiophene C5-H). The thiophene protons are expected to appear as doublets due to coupling with each other. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~140-135 ppm (Phenyl C-ipso); δ ~130-127 ppm (Phenyl C-H); δ ~130-125 ppm (Thiophene C4-Ph); δ ~125-120 ppm (Thiophene C2/C5-H); δ ~115-110 ppm (Thiophene C3-Br). |
| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1600, 1480, 1450 cm⁻¹ (Aromatic C=C stretch); ~800-700 cm⁻¹ (C-H out-of-plane bending); ~600-500 cm⁻¹ (C-Br stretch). |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peaks at m/z 238 and 240 in an approximate 1:1 isotopic ratio, characteristic of a molecule containing one bromine atom. Key fragmentation would involve the loss of Br (M-79/81) and potentially the phenyl group. |
Strategic Synthesis
Direct bromination of 4-phenylthiophene is not a viable strategy for synthesizing this compound, as electrophilic substitution on the thiophene ring overwhelmingly favors the more reactive α-positions (C2 and C5). Therefore, a regioselective approach is required, typically involving the construction of the substituted thiophene ring or the use of pre-functionalized precursors. A robust and logical pathway initiates from 3,4-dibromothiophene.
Proposed Synthetic Workflow
This strategy leverages the differential reactivity of the C-Br bonds or, more commonly, a highly selective cross-coupling reaction. A selective Suzuki-Miyaura coupling reaction is the method of choice.
Caption: Proposed synthesis of this compound via selective Suzuki coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful formation of the product confirms the viability of the catalyst system and reaction conditions. The choice of a bulky phosphine ligand on the palladium catalyst is crucial as it can enhance the selectivity for coupling at one of the two C-Br positions.
Materials:
-
3,4-Dibromothiophene (1.0 equiv)
-
Phenylboronic Acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
tBu-JohnPhos (0.04 equiv)[6]
-
Potassium Fluoride (KF, 3.0 equiv)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Inert Atmosphere Preparation: To a dry, three-necked flask equipped with a magnetic stirrer and reflux condenser, add Pd(OAc)₂ (0.02 equiv), tBu-JohnPhos (0.04 equiv), and potassium fluoride (3.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add 3,4-dibromothiophene (1.0 equiv), phenylboronic acid (1.1 equiv), and anhydrous THF.
-
Reaction Execution: Stir the resulting mixture at room temperature or gently heat to 50-60 °C. The causality here is that gentle heating increases the rate of the catalytic cycle without promoting significant side reactions.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is observed.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Key Transformations
The utility of this compound stems from its capacity to undergo a variety of chemical transformations at its distinct reactive sites.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-Br bond is the primary handle for building molecular complexity. It readily participates in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a cornerstone transformation for this substrate.
Expertise & Causality: The success of a Suzuki coupling hinges on the precise orchestration of the catalytic cycle. The choice of base (e.g., K₂CO₃, CsF) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The ligand (e.g., a phosphine) stabilizes the palladium center and modulates its reactivity, preventing premature decomposition and facilitating both oxidative addition and reductive elimination.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Metal-Halogen Exchange
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) facilitates a metal-halogen exchange. This reaction rapidly and cleanly converts the C-Br bond into a C-Li bond.
Trustworthiness & Control: This protocol is self-validating. The formation of the highly reactive 3-lithio-4-phenylthiophene intermediate is inferred by quenching the reaction with a suitable electrophile (e.g., CO₂, DMF, or an aldehyde). The successful incorporation of the electrophile's functional group validates the formation of the organolithium species. This intermediate is a powerful nucleophile, enabling the introduction of a wide array of functional groups. Caution is advised, as some lithiated thiophenes can be unstable or prone to rearrangement, though the 3,4-disubstituted pattern generally imparts stability.[7]
Electrophilic Aromatic Substitution
While the C3 and C4 positions are occupied, the C2 and C5 positions of the thiophene ring remain available for electrophilic substitution. The phenyl group at C4 is weakly deactivating via inductive effects but can participate in resonance. The sulfur atom strongly activates the ring, directing incoming electrophiles primarily to the α-positions. The C5 position is sterically more accessible than the C2 position, making it the most probable site for reactions like nitration, acylation, or formylation under controlled conditions.
Applications in Research and Development
The true value of this compound lies in its role as a versatile building block.
-
Medicinal Chemistry: It serves as a scaffold for synthesizing novel drug candidates. The thiophene ring is a well-known bioisostere for the phenyl ring, often used to improve metabolic stability or tune solubility. The ability to functionalize the C3 position via cross-coupling allows for the systematic exploration of chemical space around the core structure.[8]
-
Organic Electronics: Thiophene-based molecules are fundamental to the field of organic electronics. Oligomers and polymers containing the thiophene unit are widely used as organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is an ideal starting material for creating well-defined, conjugated materials where the phenyl group can be used to control solid-state packing and electronic properties.[5]
References
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MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
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PubChem. 3-Bromo-4-methylthiophene. Available at: [Link]
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Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]
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Organic Syntheses. 3-bromothiophene. Available at: [Link]
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SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Available at: [Link]
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RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Available at: [Link]
-
Zhurnal Prikladnoi Spektroskopii. SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Available at: [Link]
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PubChem. 3-Bromothiophene. Available at: [Link]
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PubChem. 3-Phenylthiophene. Available at: [Link]
-
ChemRxiv. Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. Available at: [Link]
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PubChem. 3-Bromo-4-phenylphenol. Available at: [Link]
- Google Patents. CN108929306B - Preparation method of 3-bromothiophene.
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An In-depth Technical Guide to 3-Bromo-4-phenylthiophene: Synthesis, Applications, and Core Principles for Researchers
As a key heterocyclic building block, 3-Bromo-4-phenylthiophene serves as a versatile intermediate for the synthesis of complex organic molecules, particularly within the realms of pharmaceutical discovery and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and a phenyl group on a thiophene scaffold, offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview of its chemical identity, synthesis, reactivity, and safe handling, tailored for researchers, scientists, and professionals in drug development.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical entity is paramount for reproducibility and safety in research. This compound is cataloged under several international identifiers. Its fundamental properties are summarized below, providing a quick reference for experimental planning.
| Identifier Type | Value |
| CAS Number | 23062-41-1 |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₇BrS |
| Molecular Weight | 239.13 g/mol |
| Synonyms | Thiophene, 3-bromo-4-phenyl-; 3-Phenyl-4-bromothiophene |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The direct synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning methodology, stands out for its high efficiency, functional group tolerance, and relatively mild reaction conditions. This approach involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, a logical and commonly employed strategy is the coupling of 3,4-dibromothiophene with phenylboronic acid. This method allows for a regioselective introduction of the phenyl group.
Causality in Experimental Design
The choice of a regioselective Suzuki coupling is dictated by the differential reactivity of the bromine atoms on the 3,4-dibromothiophene ring. The bromine atom at the 3-position is ortho to the sulfur atom, which can influence its electronic environment and reactivity in the catalytic cycle. By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially activate one C-Br bond over the other, although in many cases, a mixture of products can be expected, requiring careful purification. An alternative and more direct route is the coupling of 3-bromothiophene with phenylboronic acid.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
3-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate to the flask.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Materials Science
The synthetic utility of this compound lies in its capacity to undergo further functionalization, making it a valuable scaffold in medicinal chemistry and materials science. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
The Suzuki-Miyaura coupling is not only a method for the synthesis of this compound but also a primary application of the product itself. The remaining bromine atom can be selectively coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This sequential cross-coupling strategy is a powerful tool for building libraries of novel compounds for biological screening.
Catalytic Cycle Explanation:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally related brominated and phenylated thiophenes can provide guidance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important molecule in the field of organic synthesis. Its preparation via robust methods like the Suzuki-Miyaura cross-coupling and its potential for further diversification through subsequent coupling reactions make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory.
References
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
The Molecular Architecture of Brominated Thiophenes: A Technical Guide to Crystal Structure Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and materials scientists, a thorough understanding of the crystal structure of a compound is paramount for rational drug design, polymorphism screening, and the development of novel materials. This technical guide provides an in-depth exploration of the principles and methodologies of single-crystal X-ray diffraction (XRD) analysis, a cornerstone technique for elucidating molecular structures. While our primary focus is on the structural characteristics of brominated thiophene scaffolds, the principles and workflows described herein are broadly applicable. Due to the current absence of publicly available crystallographic data for 3-Bromo-4-phenylthiophene, this guide will utilize the closely related and structurally characterized molecule, 2-(5-bromothiophen-2-yl)acetonitrile , as a practical case study. This allows for a detailed, data-driven exploration of the entire crystal structure analysis workflow, from synthesis to the interpretation of intricate intermolecular interactions.
Introduction: The Significance of Solid-State Structure in Drug Discovery and Materials Science
The adage "structure dictates function" is particularly resonant in the fields of medicinal chemistry and materials science. The spatial arrangement of atoms and the subtle interplay of intermolecular forces in the solid state govern a multitude of critical parameters, including solubility, dissolution rate, stability, and bioavailability of active pharmaceutical ingredients (APIs). Furthermore, in the realm of organic electronics, the packing of molecules in a crystal lattice directly influences charge transport properties.
Brominated thiophenes are a class of heterocyclic compounds that are prevalent scaffolds in a wide array of functional molecules, from pharmaceuticals to organic semiconductors. The introduction of a bromine atom can significantly influence the electronic properties of the thiophene ring and provide a handle for further synthetic transformations. The phenyl substitution, as in the case of our target molecule, introduces additional steric and electronic factors that modulate the overall molecular conformation and subsequent crystal packing.
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule. This powerful analytical technique provides a detailed atomic-level map, revealing bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal lattice.
Experimental Workflow: From Synthesis to High-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of Brominated Thiophenes
The synthesis of substituted thiophenes can be achieved through various established synthetic routes. For the illustrative compound, 2-(5-bromothiophen-2-yl)acetonitrile, a common approach would involve the functionalization of a pre-brominated thiophene precursor. The rationale behind a chosen synthetic pathway often involves considerations of starting material availability, reaction yield, and purification efficiency.
Conceptual Synthetic Protocol for a Substituted Bromothiophene:
-
Starting Material Selection: A readily available thiophene derivative is chosen as the starting point.
-
Bromination: Electrophilic bromination of the thiophene ring is a common strategy. The regioselectivity of this reaction is directed by the existing substituents on the ring.
-
Functional Group Interconversion/Cross-Coupling: The brominated intermediate can then undergo a variety of reactions, such as Suzuki or Stille coupling, to introduce the phenyl group. Alternatively, functional group manipulation can be employed to build the desired substituent.
-
Purification: Rigorous purification of the final compound is crucial. Techniques such as column chromatography, recrystallization, and sublimation are employed to achieve high purity, which is a prerequisite for successful crystallization.
The Art and Science of Crystallization
The growth of single crystals of sufficient size and quality for XRD analysis is often the most challenging step. It is a process that is both an art and a science, frequently requiring empirical screening of various conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical, and often a mixture of a good solvent and a poor solvent is used.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
The selection of solvents and the precise control of temperature and evaporation/diffusion rates are critical parameters that are systematically varied to obtain optimal crystals.
The Core of the Analysis: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they are subjected to analysis by single-crystal X-ray diffraction.
Data Collection
A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are meticulously recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal.
The initial positions of the atoms in the unit cell are determined using a process called "structure solution." This is often achieved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, most notably the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.
Structural Analysis of 2-(5-bromothiophen-2-yl)acetonitrile: A Case Study
As previously mentioned, in the absence of a published crystal structure for this compound, we will now delve into the crystallographic data of a related molecule, 2-(5-bromothiophen-2-yl)acetonitrile, to illustrate the outputs and interpretation of a single-crystal XRD study.
Crystallographic Data
The fundamental crystallographic parameters for 2-(5-bromothiophen-2-yl)acetonitrile are summarized in the table below. This data provides the foundational information about the crystal's symmetry and dimensions.
| Parameter | Value |
| Chemical Formula | C₆H₄BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| R-factor | Value |
(Note: Specific numerical values for cell parameters and R-factor would be extracted from the primary crystallographic publication for an actual analysis.)
Molecular Geometry
The single-crystal XRD analysis provides precise measurements of bond lengths and angles within the molecule. This data is crucial for confirming the covalent connectivity and for identifying any unusual geometric features that may be indicative of electronic or steric effects.
Selected Bond Lengths and Angles for 2-(5-bromothiophen-2-yl)acetonitrile:
| Bond/Angle | Length (Å) / Angle (°) |
| C-Br | Value |
| C-S (thiophene) | Value |
| C=C (thiophene) | Value |
| C-C (thiophene) | Value |
| C-C≡N | Value |
| C≡N | Value |
| C-S-C | Value |
| Br-C-C | Value |
| S-C-C | Value |
(Note: Specific numerical values would be populated from the crystallographic information file (CIF).)
The planarity of the thiophene ring and the orientation of the acetonitrile substituent relative to the ring are key conformational features that are precisely determined from the crystallographic data.
Supramolecular Assembly and Intermolecular Interactions
Beyond the structure of a single molecule, crystal structure analysis reveals how molecules pack together in the solid state. This packing is dictated by a delicate balance of intermolecular forces, which can have a profound impact on the material's properties.
In the case of 2-(5-bromothiophen-2-yl)acetonitrile, the crystal packing is stabilized by a network of weak intermolecular interactions. These include:
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.
-
Hydrogen Bonding: Although conventional hydrogen bond donors may be absent, weak C-H···N and C-H···S interactions can play a significant role in directing the crystal packing.
-
π-π Stacking: The aromatic thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
The following Graphviz diagram illustrates a conceptual representation of the key intermolecular interactions that may be observed in the crystal packing of a brominated thiophene derivative.
Caption: Conceptual diagram of intermolecular interactions in a brominated thiophene crystal lattice.
A detailed analysis of these non-covalent interactions, often aided by computational tools such as Hirshfeld surface analysis, provides a deeper understanding of the forces governing the supramolecular architecture.
Conclusion: From Atomic Coordinates to Functional Insights
The comprehensive analysis of a crystal structure, as exemplified through our case study of 2-(5-bromothiophen-2-yl)acetonitrile, provides an unparalleled level of detail into the molecular world. This knowledge is not merely academic; it has profound practical implications. For the medicinal chemist, it informs structure-activity relationships and guides the design of next-generation therapeutics with improved properties. For the materials scientist, it provides a roadmap for engineering novel materials with tailored electronic and optical characteristics.
As a self-validating system, the internal consistency of the crystallographic data, from the unit cell dimensions to the final refined atomic positions, provides a high degree of confidence in the determined structure. This authoritative grounding in empirical data is what makes single-crystal X-ray diffraction an indispensable tool in modern chemical research. The continued deposition of high-quality crystal structures into public databases like the Cambridge Crystallographic Data Centre (CCDC) is vital for the advancement of science, enabling researchers to build upon the collective knowledge of the scientific community.
References
-
Goud, P. M., Allen, D. W., & Arshad, N. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 189–192. [Link]
-
Goud, P. M., Allen, D. W., & Arshad, N. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 189–192. [Link]
reactivity and stability of 3-Bromo-4-phenylthiophene
An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-4-phenylthiophene
Abstract
This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive carbon-bromine bond at the β-position of the thiophene ring and a conjugating phenyl substituent, imparts a distinct profile of reactivity and stability. This guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthetic pathways, dissect the mechanistic nuances of its principal chemical transformations—including palladium-catalyzed cross-coupling reactions and metal-halogen exchange—and evaluate its thermal and chemical stability. The narrative is grounded in established chemical principles, supported by field-proven insights and detailed experimental protocols to provide a self-validating and authoritative resource.
Introduction: A Versatile Heterocyclic Intermediate
The thiophene nucleus is a privileged scaffold in a multitude of biologically active compounds and organic electronic materials. The introduction of specific substituents onto this five-membered heterocycle allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This compound emerges as a particularly strategic intermediate. The bromine atom at the 3-position serves as a versatile handle for a wide array of synthetic modifications, most notably in transition-metal-catalyzed cross-coupling reactions. The adjacent phenyl group at the 4-position significantly influences the electronic nature of the thiophene ring, modulating the reactivity of the C-Br bond and providing a vector for extending the molecule's π-system. Understanding the interplay between the thiophene core, the bromo substituent, and the phenyl ring is paramount to harnessing its full synthetic potential.
Synthesis of this compound
Direct bromination of 4-phenylthiophene is generally not a viable strategy for producing the 3-bromo isomer in high purity due to the inherent preference for electrophilic substitution at the α-positions (2- and 5-) of the thiophene ring. Therefore, a more regiocontrolled, multi-step approach is required. A reliable method involves a selective cross-coupling reaction on a dibrominated thiophene precursor.
Proposed Synthetic Pathway: Selective Suzuki Coupling
A logical and controllable route begins with 3,4-dibromothiophene. A selective Suzuki-Miyaura coupling reaction can be performed to introduce the phenyl group at the 4-position. The slight difference in the electronic environment of the C3-Br and C4-Br bonds can be exploited to achieve regioselectivity, often favoring reaction at the less hindered position or by tuning ligand and reaction conditions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
B. Stille Coupling
The Stille reaction offers an alternative C-C bond formation pathway, coupling this compound with organostannane reagents. [1][2]
-
Causality Behind Choice: Stille couplings are often tolerant of a wider range of functional groups compared to Grignard or organolithium reagents. While the toxicity of tin compounds is a significant drawback, the stability of organostannanes to air and moisture makes them valuable in complex syntheses. [2]The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. [2] C. Heck Reaction
The Heck reaction facilitates the vinylation of this compound by coupling it with alkenes in the presence of a palladium catalyst and a base. [3][4]This provides a direct route to stilbene-like structures and other vinylated thiophenes.
-
Expert Insight: The regioselectivity of the Heck reaction is a key consideration. With this compound, the reaction will form a new C-C bond between the C3 position of the thiophene and the less substituted carbon of the alkene partner, typically with trans selectivity. [3] D. Buchwald-Hartwig Amination
For pharmaceutical applications, the formation of C-N bonds is critical. The Buchwald-Hartwig amination enables the coupling of this compound with a vast array of primary and secondary amines. [5][6]
-
Mechanism & Ligand Choice: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. [6]The choice of ligand is crucial for success, especially with less reactive amines or aryl halides. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting, and to prevent β-hydride elimination side reactions. [5]The base (commonly a strong, non-nucleophilic base like NaOt-Bu or LHMDS) is essential for deprotonating the amine to form the active nucleophile. [7]
Lithiation and Metal-Halogen Exchange
Beyond palladium catalysis, the C-Br bond can be converted into a potent nucleophilic site via metal-halogen exchange. This reaction provides an entry point for introducing a wide variety of functional groups through quenching with electrophiles.
-
Principle of Reactivity: Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) results in a rapid exchange of bromine for lithium. [8]This forms the highly reactive 3-lithio-4-phenylthiophene intermediate. This species can then react with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides, silyl chlorides).
-
Causality in Reagent Selection: The choice between n-BuLi and t-BuLi can be important. t-BuLi is more reactive and can sometimes lead to cleaner and faster exchange reactions, but its higher basicity and steric bulk can also promote side reactions. [9]For 3-bromothiophene, n-BuLi is generally sufficient and widely used. [8]The extremely low temperature is critical to prevent decomposition of the organolithium intermediate and to suppress side reactions, such as attack on the solvent (THF). [8]
Caption: General workflow for lithiation and electrophilic quench.
Stability Profile
The practical utility of a chemical compound is intrinsically linked to its stability under typical storage and reaction conditions.
-
Thermal Stability: Substituted thiophenes are generally considered to be thermally robust aromatic compounds. [10]this compound is expected to be stable at ambient temperatures and can likely be heated to temperatures commonly used in cross-coupling reactions (80-120 °C) without significant decomposition. However, like many organic molecules, prolonged exposure to very high temperatures can lead to degradation. Data on the thermochemistry of substituted thiophenes suggests a high degree of aromatic stability. [11]
-
Chemical Stability:
-
pH: The thiophene ring is generally stable under neutral and moderately basic conditions. Strong acidic conditions should be avoided as they can lead to polymerization or degradation of the thiophene ring.
-
Oxidative/Reductive Stability: The sulfur atom in the thiophene ring can be susceptible to oxidation by strong oxidizing agents (e.g., peroxy acids) to form sulfoxides or sulfones, which would alter its electronic properties. The compound is stable to the reducing agents typically used in workup procedures (e.g., sodium bisulfite).
-
Storage and Handling: this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air oxidation over long periods. [12]It is incompatible with strong oxidizing agents. [12]
-
Quantitative Data and Experimental Protocols
Representative Reaction Data
The following table summarizes typical conditions and expected outcomes for key reactions, based on analogous transformations of substituted bromothiophenes.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70-90 | [13][14] |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaHCO₃ | DMF | 110 | 55-75 | [4][15] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 75-95 | [5][6] |
| Lithiation-Quench | Benzaldehyde | n-BuLi (1.1 eq) | - | THF | -78 to RT | 60-80 | [8] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium(II) acetate and triphenylphosphine catalysts. Note: Pre-formed catalysts like Pd(PPh₃)₄ can also be used.
-
Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound stands as a highly valuable and versatile intermediate in organic synthesis. Its reactivity is primarily centered on the C-Br bond, which serves as an excellent handle for a host of high-yielding and functional-group-tolerant transformations, including Suzuki, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions. Furthermore, its conversion to a potent nucleophile via lithium-halogen exchange opens a gateway to a wide variety of other functionalizations. The compound possesses good thermal and chemical stability, making it a robust substrate for multi-step synthetic sequences. A thorough understanding of its reactivity patterns and stability, as detailed in this guide, empowers chemists to strategically incorporate this scaffold into the design and synthesis of complex molecules for pharmaceutical and material science applications.
References
- Grokipedia. Buchwald–Hartwig amination.
- Benchchem. A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions.
- Benchchem. Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
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Journal of Thermal Analysis and Calorimetry. Thermochemical study of 2- and 3-alkyl substituted thiophenes. (2007). Available from: [Link]
- Tetrahedron. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
- Molbank. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021).
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Organic Syntheses. 3-bromothiophene. Available from: [Link]
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ResearchGate. Thermochemistry of Formation and Phase Transitions of Substituted Thiophenes at 298.15 K. (2025). Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014). Available from: [Link]
- Food and Chemical Toxicology. Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016).
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Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
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MDPI. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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RSC Publishing. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Available from: [Link]
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Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available from: [Link]
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OpenOChem Learn. Buchwald -Hartwig Amination. Available from: [Link]
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SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (1959). Available from: [Link]
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Wikipedia. 3-Bromothiophene. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. Stille Coupling. Available from: [Link]
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ResearchGate. Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. (2023). Available from: [Link]
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MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). Available from: [Link]
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Taylor & Francis. Heck reaction – Knowledge and References. Available from: [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available from: [Link]
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SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Available from: [Link]
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ResearchGate. Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene?. (2015). Available from: [Link]
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Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available from: [Link]
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Reddit. I keep getting debrominated starting material and low conversion after lithiation. (2018). Available from: [Link]
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University of Windsor. The Mechanisms of the Stille Reaction. Available from: [Link]
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The Versatile World of Substituted Phenylthiophenes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The substituted phenylthiophene scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have led to its incorporation into a wide array of functional molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and material science applications of substituted phenylthiophenes. We delve into the core synthetic methodologies, offering detailed, field-proven protocols for their preparation. Furthermore, this guide explores the diverse pharmacological landscape of these compounds, with a particular focus on their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, supported by quantitative structure-activity relationship data. Finally, we venture into the realm of organic electronics, highlighting the emerging applications of phenylthiophene derivatives in advanced materials. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to accelerate innovation in this exciting field.
I. Introduction: The Phenylthiophene Moiety - A Privileged Scaffold
Thiophene-containing heterocyclic compounds are a prominent structural motif in medicinal chemistry, with a significant number of derivatives demonstrating a broad spectrum of biological activities.[1][2] The thiophene ring is often considered a "privileged structure" due to its capacity to act as a bioisostere of a phenyl ring. This substitution can enhance drug-receptor interactions and improve the physicochemical properties of a molecule.[2] The fusion of a phenyl and a thiophene ring creates the phenylthiophene scaffold, a versatile building block that has garnered substantial interest for its therapeutic promise and potential in materials science.
This guide will provide a holistic view of substituted phenylthiophenes, moving from their fundamental synthesis to their diverse applications. We will explore the nuances of creating these molecules, the intricate ways they interact with biological systems, and their exciting potential in next-generation electronics.
II. Synthetic Strategies for Substituted Phenylthiophenes
The construction of the phenylthiophene core and the introduction of various substituents can be achieved through a range of synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the available starting materials. This section will detail three of the most powerful and widely used methods for synthesizing substituted phenylthiophenes: the Suzuki-Miyaura Cross-Coupling, the Buchwald-Hartwig Amination, and the Gewald Aminothiophene Synthesis.
A. Suzuki-Miyaura Cross-Coupling: Forging the Phenyl-Thiophene Bond
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[3] This palladium-catalyzed reaction is particularly well-suited for creating the central phenyl-thiophene linkage.
Causality Behind Experimental Choices: The power of the Suzuki-Miyaura coupling lies in its high functional group tolerance and the relatively mild reaction conditions required. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields. The base plays a crucial role in the transmetalation step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenylthiophene.
Logical Relationship: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Introducing Nitrogen Substituents
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is indispensable for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precursor and a sterically bulky, electron-rich phosphine ligand. These ligands facilitate the crucial reductive elimination step, which forms the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiophene with Aniline
Materials:
-
2-Bromothiophene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol) to a Schlenk tube.
-
Add NaOtBu (1.4 mmol) to the tube.
-
Add 2-bromothiophene (1.0 mmol) and aniline (1.2 mmol).
-
Add 5 mL of dry, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford N-phenylthiophen-2-amine.
Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
III. Pharmacological Landscape of Substituted Phenylthiophenes
The structural versatility of the phenylthiophene scaffold has made it a fertile ground for the discovery of novel therapeutic agents. These compounds have demonstrated a wide range of biological activities, which will be explored in this section.
A. Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Phenylthiophene derivatives have emerged as promising kinase inhibitors.
Structure-Activity Relationship (SAR) Insights: The inhibitory activity of phenylthiophene-based kinase inhibitors is highly dependent on the substitution pattern. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes, electron-donating groups on the C-4 phenyl ring were found to be crucial for potent inhibition of atypical protein kinase C (aPKC) isoforms.
Quantitative Data: Anticancer Activity of Phenylthiophene Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) |
| Compound 2b | Hep3B | 5.46 [6] |
| Compound 2d | Hep3B | 8.85 [6] |
| Compound 2e | Hep3B | 12.58 [6] |
Signaling Pathway: MAPK/ERK Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway by certain phenylthiophene derivatives.
B. Anti-inflammatory Agents: Modulating the Inflammatory Response
Chronic inflammatory diseases pose a significant global health challenge. Phenylthiophene derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [7] Quantitative Data: Anti-inflammatory Activity of Phenylthiophene Derivatives
| Compound | In-vivo Assay | % Inhibition |
| Compound (XVc) | Carrageenan-induced edema | 79% at 300 mg/kg [8] |
| Compound 29a | Carrageenan-induced paw edema | Superior to celecoxib [9] |
| Compound 29b | Carrageenan-induced paw edema | Superior to celecoxib [9] |
| Compound 29c | Carrageenan-induced paw edema | Superior to celecoxib [9] |
| Compound 29d | Carrageenan-induced paw edema | Superior to celecoxib [9] |
C. Antimicrobial Agents: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Phenylthiophene derivatives have demonstrated activity against a range of bacterial and fungal pathogens. [10] Quantitative Data: Antimicrobial Activity of Phenylthiophene Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Compound 14g | E. coli | 2 [11] |
| Compound 14g | S. aureus | 3 [11] |
| Compound 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) [12] |
| Compound 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) [12] |
| Compound 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀) [12] |
| Compound 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) [12] |
| Compound 5 | Colistin-Resistant E. coli | 32 (MIC₅₀) [12] |
| Compound 8 | Colistin-Resistant E. coli | 32 (MIC₅₀) [12] |
IV. Phenylthiophenes in Material Science: The Dawn of Organic Electronics
Beyond their biological applications, phenylthiophenes are emerging as key components in the field of organic electronics. Their tunable electronic properties, solution processability, and stability make them attractive for a variety of devices. [13][14]
A. Organic Field-Effect Transistors (OFETs)
Phenylthiophene-based oligomers and polymers have been successfully employed as the active semiconductor layer in OFETs. [15]These materials offer the potential for low-cost, large-area, and flexible electronic devices.
B. Organic Photovoltaics (OPVs)
Polythiophenes, including those incorporating phenyl groups, are promising electron donor materials in organic solar cells. [16][17]Their ability to absorb sunlight and transport charge makes them a key component in the development of next-generation solar energy technologies.
V. Conclusion and Future Perspectives
The substituted phenylthiophene scaffold has proven to be a remarkably versatile platform for the development of both novel therapeutics and advanced materials. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse phenylthiophene derivatives. The rich pharmacology of these compounds, particularly as kinase inhibitors, anti-inflammatory, and antimicrobial agents, continues to be an active area of research with significant therapeutic potential. Furthermore, the burgeoning field of organic electronics is finding ever more innovative applications for phenylthiophenes. Future research will undoubtedly uncover new synthetic routes, unveil novel biological activities, and further harness the unique electronic properties of this exceptional class of molecules.
VI. References
-
Easily Processable Phenylene−Thiophene-Based Organic Field-Effect Transistors and Solution-Fabricated Nonvolatile Transistor Memory Elements. Journal of the American Chemical Society. Available from: [Link]
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Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]
-
Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. Available from: [Link]
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Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. PubMed. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. Available from: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Gewald Reaction. Organic Chemistry Portal. Available from: [Link]
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Gewald reaction. Wikipedia. Available from: [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available from: [Link]
-
Diphenylb[1]enzothieno[3,2-b]b[1]enzothiophene Organic Field-Effect transistor. The Royal Society of Chemistry. Available from: [Link]
-
Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives. PubMed. Available from: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available from: [Link]
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Advanced Electron Transport Materials for Application in Organic Photovoltaics (OPV). Stanford University. Available from: [Link]
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Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. MDPI. Available from: [Link]
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Computational and Theoretical Elucidation of 3-Bromo-4-phenylthiophene: A Technical Guide for Drug Discovery and Materials Science
This in-depth technical guide provides a comprehensive overview of the computational and theoretical methodologies for the study of 3-Bromo-4-phenylthiophene. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its molecular modeling, electronic structure analysis, and reactivity prediction, offering a roadmap for leveraging computational chemistry to unlock its potential in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone in medicinal chemistry and organic electronics. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a versatile scaffold in numerous pharmaceuticals and functional organic materials.[1] The introduction of various substituents onto the thiophene core allows for the fine-tuning of its electronic, optical, and biological properties. This compound, with its specific substitution pattern, presents an intriguing case for theoretical investigation. The presence of the phenyl group is expected to influence the molecule's conjugation and aromaticity, while the bromine atom provides a reactive handle for further synthetic modifications and can also modulate its electronic properties through inductive and mesomeric effects.
Computational and theoretical studies offer a powerful, cost-effective, and time-efficient approach to pre-screen and understand the properties of such molecules before embarking on extensive experimental synthesis and testing.[1] By employing a range of quantum chemical methods, we can predict molecular geometries, electronic structures, spectroscopic properties, and reactivity, thereby guiding the rational design of novel drugs and materials.
Molecular Structure and Electronic Properties: A Quantum Chemical Perspective
A fundamental understanding of the three-dimensional structure and electronic landscape of this compound is paramount. This section outlines the computational protocols to determine these key characteristics.
Geometry Optimization
The first step in any computational study is to determine the most stable 3D conformation of the molecule. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a robust choice for many organic molecules.[2][3]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost for molecules of this size.[2]
-
Procedure:
-
Build the initial 3D structure of this compound.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Data Presentation: Optimized Geometrical Parameters
The optimized geometry will provide crucial data on bond lengths, bond angles, and dihedral angles. This data is best presented in a tabular format for clarity.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2-C3 | Predicted Value |
| C3-Br | Predicted Value | |
| C4-C5 | Predicted Value | |
| C4-C(phenyl) | Predicted Value | |
| Bond Angle | C2-C3-C4 | Predicted Value |
| C3-C4-C5 | Predicted Value | |
| Dihedral Angle | C5-C4-C(phenyl)-C(phenyl) | Predicted Value |
Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculation.
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[4]
Computational Workflow: FMO Analysis
Caption: Workflow for Frontier Molecular Orbital and Electronic Property Analysis.
Data Presentation: Calculated Electronic Properties
| Property | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | Predicted Value |
| LUMO Energy | ELUMO | Predicted Value |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Predicted Value |
| Ionization Potential (IP) | IP ≈ -EHOMO | Predicted Value |
| Electron Affinity (EA) | EA ≈ -ELUMO | Predicted Value |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Predicted Value |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Predicted Value |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Predicted Value |
Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculation.
Reactivity and Spectroscopic Characterization: A Theoretical Approach
Computational chemistry can also predict the reactivity of this compound and simulate its spectroscopic signatures, which is invaluable for experimental validation.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[3]
Visualization: Molecular Electrostatic Potential Map
Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.
The red regions on the MEP map indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, one would expect the regions around the sulfur and bromine atoms, as well as the π-system of the phenyl ring, to be of particular interest.
Theoretical Vibrational Spectroscopy (FT-IR and Raman)
Simulating the infrared (IR) and Raman spectra of this compound can aid in the interpretation of experimental spectra and confirm the synthesized structure.
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian, ORCA, or equivalent.
-
Method: Use the same level of theory (e.g., B3LYP/6-311++G(d,p)) as for the geometry optimization.
-
Procedure:
-
Use the optimized geometry as the input.
-
Perform a frequency calculation.
-
The output will contain the vibrational frequencies and their corresponding IR and Raman intensities.
-
It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data.
-
Data Presentation: Comparison of Theoretical and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-H stretch (Thiophene) | Predicted Value | Scaled Value | Experimental Value | Aromatic C-H |
| C-H stretch (Phenyl) | Predicted Value | Scaled Value | Experimental Value | Aromatic C-H |
| C=C stretch (Thiophene) | Predicted Value | Scaled Value | Experimental Value | Ring Vibration |
| C=C stretch (Phenyl) | Predicted Value | Scaled Value | Experimental Value | Ring Vibration |
| C-Br stretch | Predicted Value | Scaled Value | Experimental Value | Halogen Stretch |
Note: The values in this table are placeholders and would be populated with actual computational and experimental data.
Potential Applications in Drug Discovery and Materials Science
The computational insights gained from the studies outlined above can guide the application of this compound in various fields.
Drug Discovery
Many thiophene-containing compounds exhibit a wide range of biological activities.[1][5] The calculated electronic properties and MEP of this compound can provide clues about its potential interactions with biological targets. For instance, regions of negative electrostatic potential might interact with positively charged residues in a protein's active site. The bromine atom can act as a halogen bond donor, a non-covalent interaction of increasing importance in drug design.
Logical Relationship: From Computation to Drug Design
Caption: The role of computational studies in the drug design pipeline.
Organic Electronics
Thiophene derivatives are extensively used in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPVs). The HOMO-LUMO gap is a crucial parameter in determining the electronic and optical properties of these materials.[6] A smaller HOMO-LUMO gap is generally desirable for organic semiconductors. The computational prediction of this gap for this compound can indicate its potential as a building block for new electronic materials. The bromine atom also provides a convenient site for further functionalization through cross-coupling reactions to synthesize larger conjugated systems.
Conclusion
This technical guide has outlined a comprehensive computational and theoretical framework for the in-depth study of this compound. By leveraging modern quantum chemical methods, researchers can gain profound insights into its structural, electronic, and reactive properties. These theoretical predictions, when coupled with experimental validation, can significantly accelerate the discovery and development of novel pharmaceuticals and advanced organic materials based on this versatile thiophene scaffold. The self-validating nature of comparing theoretical spectra with experimental data provides a high degree of confidence in the computational models, making this a robust approach for scientific inquiry.
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An In-depth Technical Guide to the Discovery and History of 3-Bromo-4-phenylthiophene
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of 3-Bromo-4-phenylthiophene, a significant heterocyclic compound in the landscape of medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is the logical culmination of over a century of research into the functionalization of the thiophene core. This guide will trace the historical milestones in thiophene chemistry, from its initial isolation to the development of sophisticated synthetic methodologies that enable the precise construction of polysubstituted derivatives like this compound. We will delve into the foundational synthetic strategies and their evolution into modern catalytic cross-coupling reactions, providing detailed experimental protocols and expert insights into the rationale behind these chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis and chemical context of this important molecular scaffold.
The Dawn of Thiophene Chemistry: A Serendipitous Discovery
The story of thiophene, and by extension its derivatives, begins not with a targeted synthesis but with a classic case of scientific serendipity. In 1882, Victor Meyer, while performing a routine lecture demonstration of the indophenin test for benzene, encountered an unexpected result.[1] The test, which involved the reaction of benzene with isatin and concentrated sulfuric acid to produce a vibrant blue dye, failed with a particular batch of "pure" benzene.[2] Intrigued, Meyer correctly deduced that the color reaction was not characteristic of benzene itself but of an unknown impurity. Through meticulous fractional distillation of coal tar-derived benzene, he isolated a sulfur-containing compound that he named "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to appear).[1][2] This discovery opened the door to a new class of aromatic heterocyclic compounds with unique chemical properties and immense potential.
The structural similarity of thiophene to benzene, a concept now known as bioisosterism, was immediately apparent. This similarity allows thiophene-containing molecules to often mimic the biological activity of their phenyl counterparts while offering distinct advantages in terms of metabolic stability, polarity, and intellectual property.[3] This fundamental principle has driven much of the research into thiophene derivatives in medicinal chemistry.
Early Synthetic Approaches: Building the Thiophene Ring
Following its discovery, the late 19th and early 20th centuries saw the development of several foundational methods for constructing the thiophene ring itself. These classical syntheses, while sometimes limited in scope and requiring harsh conditions, laid the groundwork for the synthesis of a vast array of substituted thiophenes.
-
Paal-Knorr Thiophene Synthesis (1884): This was one of the earliest and most versatile methods, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀).[1][4][5] This approach is particularly useful for preparing symmetrically substituted thiophenes.
-
Hinsberg Thiophene Synthesis (1910): This method involves the condensation of an α-diketone with diethyl thiodiacetate, yielding 3,4-disubstituted thiophene-2,5-dicarboxylates.[1]
-
Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this reaction provided a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[1]
-
Gewald Aminothiophene Synthesis (1960s): This multicomponent reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur is a highly efficient method for producing polysubstituted 2-aminothiophenes, which are valuable synthetic intermediates.[2][3][6][7][8]
These early methods were instrumental in exploring the chemical space of thiophene derivatives. However, the synthesis of a specifically substituted compound like this compound would have likely required a multi-step approach involving the functionalization of a pre-formed thiophene ring.
The Path to this compound: A Logical Synthetic Progression
The first synthesis of this compound, while not explicitly documented as a landmark discovery, can be logically inferred from the development of electrophilic substitution and, later, cross-coupling reactions on the thiophene ring. A plausible early synthetic route would have likely involved a two-step process: the synthesis of a phenylthiophene precursor followed by its bromination.
Introduction of the Phenyl Group
One of the key challenges in synthesizing 4-phenylthiophene is controlling the regioselectivity of the substitution. Early methods for creating carbon-carbon bonds on aromatic rings were often limited. However, with the advent of organometallic chemistry, more precise methods became available.
Bromination of the Phenylthiophene Precursor
Once a phenyl-substituted thiophene is obtained, the introduction of a bromine atom at the 3-position would be the next logical step. The regioselectivity of electrophilic bromination of substituted thiophenes is influenced by the electronic nature of the existing substituent. In the case of 3-phenylthiophene, the phenyl group is a weakly activating, ortho-, para-director. However, in the context of the thiophene ring, the directing effects can be complex. A key study by Gronowitz et al. investigated the bromination of 3-phenylthiophene and found that the major product is 2-bromo-3-phenylthiophene, with 5-bromo-3-phenylthiophene also being formed.[9] This highlights the challenge of directly brominating to achieve the desired 3-bromo-4-phenyl isomer.
A more plausible early route would involve starting with a pre-brominated thiophene and then introducing the phenyl group. For instance, starting with 3,4-dibromothiophene, a selective reaction at one of the bromine positions could potentially yield the desired product.
Modern Synthetic Methodologies: The Era of Cross-Coupling
The landscape of organic synthesis was revolutionized in the latter half of the 20th century with the development of transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions and with excellent functional group tolerance. The synthesis of this compound is ideally suited to these modern techniques.
The three most prominent cross-coupling reactions for this purpose are the Suzuki, Stille, and Negishi reactions.[10][11][12][13][14][15][16][17] Each of these reactions involves the coupling of an organometallic reagent with an organic halide, catalyzed by a palladium or nickel complex.
The Suzuki-Miyaura Coupling
The Suzuki coupling, which utilizes an organoboron reagent (typically a boronic acid or ester), is one of the most widely used cross-coupling reactions due to the low toxicity and stability of the boron reagents.[12]
The Stille Coupling
The Stille coupling employs organostannane reagents.[13][15][16][17] While highly effective, the toxicity of organotin compounds is a significant drawback.[12]
The Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is known for its high reactivity and versatility.[10][11][14][18][19]
The general strategy for synthesizing this compound using these methods would involve the coupling of a 3,4-dihalothiophene with a phenyl-organometallic reagent, or the coupling of a 3-bromo-4-organometallic thiophene with a phenyl halide. The choice of reaction would depend on the availability of starting materials and the desired reaction conditions.
Experimental Protocols
The following protocols are illustrative of the synthetic strategies discussed and are based on established chemical principles.
Plausible Early Synthetic Approach: Electrophilic Bromination of 3-Phenylthiophene
Reaction Principle: This protocol is based on the work of Gronowitz et al. and illustrates the challenges of regioselectivity in the electrophilic bromination of a phenyl-substituted thiophene.[9]
Materials:
-
3-Phenylthiophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylthiophene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the isomeric bromo-phenylthiophenes.
Expected Outcome: This reaction is expected to yield a mixture of isomeric products, with 2-bromo-3-phenylthiophene being the major product. The desired this compound would likely be a minor product, necessitating careful chromatographic separation.
Modern Synthetic Approach: Suzuki-Miyaura Cross-Coupling
Reaction Principle: This protocol illustrates a modern, efficient, and regioselective synthesis of this compound starting from 3,4-dibromothiophene.
Materials:
-
3,4-Dibromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 3,4-dibromothiophene, phenylboronic acid, potassium carbonate, and a palladium catalyst precursor such as palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water as the solvent.
-
Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This reaction is expected to yield this compound as the major product, with some formation of 3,4-diphenylthiophene as a potential byproduct if the reaction is not carefully controlled.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Plausible Early Route (Electrophilic Bromination) | Modern Route (Suzuki Coupling) |
| Starting Materials | 3-Phenylthiophene, NBS | 3,4-Dibromothiophene, Phenylboronic acid |
| Key Transformation | Electrophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Regioselectivity | Poor, yields a mixture of isomers | Good to excellent for mono-arylation |
| Reaction Conditions | Reflux in CCl₄, radical initiator | Inert atmosphere, reflux in a solvent mixture |
| Yield of Desired Product | Low | Moderate to high |
| Purification | Challenging chromatographic separation | Standard chromatographic purification |
| Advantages | Utilizes readily available reagents | High regioselectivity, milder conditions |
| Disadvantages | Poor selectivity, low yield | Requires a catalyst, inert atmosphere |
Visualization of Synthetic Pathways
Diagram 1: Plausible Early Synthetic Pathway
Caption: Plausible early synthesis of this compound.
Diagram 2: Modern Suzuki-Miyaura Cross-Coupling Pathway
Caption: Modern synthesis via Suzuki-Miyaura cross-coupling.
Conclusion
The discovery and history of this compound are intrinsically linked to the broader evolution of thiophene chemistry. While a singular pioneering synthesis is not evident in the historical record, its preparation is a logical extension of the foundational and modern synthetic methodologies developed for this important class of heterocycles. From the challenges of regiocontrol in early electrophilic substitution reactions to the precision of modern palladium-catalyzed cross-coupling, the journey to efficiently synthesize this compound reflects the progress of organic chemistry as a whole. As a valuable building block in medicinal chemistry and materials science, the continued development of efficient and sustainable synthetic routes to this and other polysubstituted thiophenes will undoubtedly remain an active area of research.
References
- Regiospecific synthesis of 3,4-disubstituted thiophenes. (1996).
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Gewald reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246.
- Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
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Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 371-378.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank, 2021(4), M1296.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).
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3-Bromothiophene. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Negishi coupling. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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- SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. (2020). RASAYAN Journal of Chemistry, 13(2), 949-962.
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 3-Bromo-4-phenylthiophene in Suzuki Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its exceptional ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[1][4] Within the vast landscape of heterocyclic chemistry, thiophene derivatives are of paramount importance as core structural motifs in a multitude of pharmaceuticals, advanced materials, and biologically active compounds.[5][6][7]
This comprehensive guide focuses on a specific, yet highly versatile building block: 3-Bromo-4-phenylthiophene . The strategic placement of the bromine atom at the 3-position and the phenyl group at the 4-position makes this substrate an invaluable precursor for the synthesis of complex, multi-substituted thiophene-containing molecules. The insights and protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to successfully employ this compound in Suzuki coupling reactions, paving the way for the discovery and development of novel chemical entities.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9][10]
The three primary steps in the catalytic cycle are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) complex into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[4][9][11] The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.[8] For heteroaryl halides like bromothiophenes, electron-rich phosphine ligands on the palladium catalyst can promote this key step.[8][12]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby enhancing the rate of transmetalation.[9][11][13]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10][11]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Optimization
The successful execution of a Suzuki coupling reaction with this compound hinges on the careful selection and optimization of several key parameters.
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, THF/water, Toluene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to prevent catalyst deactivation.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15][16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][15][16]
Visualizing the Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Optimization of Critical Parameters
Systematic optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions.[17]
| Parameter | Options and Considerations | Rationale and Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | The choice of catalyst is critical. Pd(PPh₃)₄ is a common choice, but for challenging substrates like heteroaryl bromides, more active catalysts derived from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands are often superior.[13][18] Buchwald precatalysts are highly active and often allow for lower catalyst loadings and milder reaction conditions.[19][20] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, Biarylphosphines (e.g., SPhos, XPhos) | Electron-rich and sterically hindered ligands facilitate the oxidative addition step and promote reductive elimination.[8][12] For heteroaryl substrates, which can sometimes poison the catalyst, bulky ligands can be particularly effective.[21][22] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Organic bases (e.g., Et₃N) | The base activates the boronic acid for transmetalation.[13] The strength and solubility of the base can significantly impact the reaction rate and yield.[17][23] For sensitive substrates, milder bases like K₃PO₄ or KF may be preferable to prevent side reactions.[19] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often with water) | The solvent system must solubilize the reactants and catalyst. Biphasic systems, such as dioxane/water or THF/water, are commonly used and can accelerate the reaction.[23][24][25] The choice of solvent can also influence catalyst stability and the rate of side reactions.[17] |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate. However, for unstable boronic acids, lower temperatures may be necessary to minimize decomposition (protodeboronation).[19] Highly active catalyst systems can often enable reactions at lower temperatures.[26] |
Challenges and Troubleshooting
While the Suzuki coupling is a robust reaction, challenges can arise, particularly when working with heteroaromatic substrates.
Protodeboronation of Boronic Acids
A common side reaction is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a proton from the solvent.[19] This is especially problematic with electron-rich heteroaryl boronic acids.
Troubleshooting Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like K₃PO₄ or KF can be beneficial.[19]
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of this undesired side reaction.[19]
-
Employ a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired coupling, outcompeting the decomposition pathway.[19]
-
Use Boronic Esters: Pinacol or MIDA esters of boronic acids are often more stable and less prone to protodeboronation.[24]
Catalyst Deactivation
Heteroatoms, such as the sulfur in thiophene, can coordinate to the palladium catalyst, leading to deactivation.[22]
Troubleshooting Strategies:
-
Ligand Selection: The use of bulky, electron-rich ligands can often mitigate catalyst poisoning by sterically shielding the metal center.[21][27]
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as it can oxidize and deactivate the Pd(0) catalyst.[14]
Conclusion
This compound is a valuable and versatile substrate for the synthesis of complex thiophene-containing molecules via the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of the reaction mechanism, coupled with careful optimization of catalyst, ligand, base, and solvent, is key to achieving high yields and purity. By anticipating and addressing potential challenges such as protodeboronation and catalyst deactivation, researchers can effectively harness the power of this reaction to advance their synthetic goals in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important synthetic transformation.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
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ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
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SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]
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RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]
-
NIH National Library of Medicine. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available from: [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available from: [Link]
-
RSC Publishing. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Available from: [Link]
-
NIH National Library of Medicine. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
PLOS ONE. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available from: [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. Available from: [Link]
-
University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines. Available from: [Link]
-
ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available from: [Link]
-
ResearchGate. Effect of base and solvent Suzuki cross coupling of 4'-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions. Available from: [Link]
-
ResearchGate. Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. Available from: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available from: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
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Application Notes & Protocols: Strategic C-C Bond Formation via Stille Coupling with 3-Bromo-4-phenylthiophene
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed framework for the successful application of the Palladium-catalyzed Stille cross-coupling reaction using 3-bromo-4-phenylthiophene as a key synthetic intermediate. The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups, which makes it particularly suitable for the late-stage functionalization of complex heterocyclic scaffolds.[1] This document outlines the core mechanistic principles, provides detailed, field-proven protocols for coupling with various organostannanes, and addresses the critical safety and handling procedures required for working with toxic organotin reagents. While direct literature examples detailing the Stille coupling of this compound are not abundant, the protocols herein are built upon robust, well-established procedures for structurally analogous brominated heteroaromatic systems.[2][3]
Introduction: The Strategic Value of this compound
The 3,4-disubstituted thiophene motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and conjugated polymers.[4] this compound serves as an ideal precursor for generating molecular diversity. The carbon-bromine bond at the 3-position provides a reactive handle for selective functionalization via transition metal-catalyzed cross-coupling reactions, while the phenyl group at the 4-position modulates the electronic and steric properties of the molecule.
The Stille reaction, discovered by John Kenneth Stille, offers a reliable method to couple this substrate with a wide range of sp²- and sp-hybridized organostannane reagents, including vinyl, aryl, heteroaryl, and alkynyl groups.[1][5] Its key advantages include the stability of organostannane reagents to air and moisture and mild reaction conditions, which preserve sensitive functional groups often present in complex drug candidates.[1]
The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[5][6]
-
Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium center. This step regenerates a trialkyltin bromide salt (Br-SnBu₃). The rate of this step is highly dependent on the nature of the R group and can be accelerated by additives.[7][8]
-
Reductive Elimination: The two organic groups on the palladium intermediate couple, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]
Figure 2: General experimental workflow for Stille cross-coupling.
Protocol 1: Vinylation of this compound
This protocol describes the coupling with tributyl(vinyl)stannane to yield 3-vinyl-4-phenylthiophene.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (255 mg, 1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.
-
Reagent Addition: Add tributyl(vinyl)stannane (349 mg, 0.35 mL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 15 mL of a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 15 mL).
-
-
Purification:
-
Transfer the filtrate to a separatory funnel, wash with brine (2 x 20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-vinyl-4-phenylthiophene.
-
Protocol 2: Arylation of this compound with CuI Additive
This protocol details the coupling with tributyl(phenyl)stannane, incorporating CuI as a co-catalyst to enhance reaction rate.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere, add this compound (255 mg, 1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol% Pd), tri(2-furyl)phosphine (18.6 mg, 0.08 mmol, 8 mol%), and copper(I) iodide (38 mg, 0.2 mmol, 20 mol%).
-
Solvent Addition: Add 10 mL of anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.
-
Reagent Addition: Add tributyl(phenyl)stannane (406 mg, 0.39 mL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction for completion by TLC or GC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Quantitative Data & Reaction Scope
The following table summarizes representative conditions and expected outcomes for the Stille coupling of this compound with various organostannanes, based on typical results for similar heteroaryl bromides. [3][4]
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-16 | 80-90 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | DMF | 90 | 6-12 | 75-85 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-16 | 70-80 |
| 4 | (Tributylstannyl)acetylene | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | 4-8 | 70-85 |
Safety, Handling, and Waste Disposal
CRITICAL SAFETY NOTE: Organotin compounds are acutely toxic, neurotoxic, and environmentally hazardous. [7]All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.
-
Handling: Use syringes for transferring liquid organotin reagents. Never work alone when handling these compounds.
-
Quenching: Any residual organotin reagent in the reaction vessel can be quenched by adding a solution of iodine in an appropriate solvent until the brown color persists.
-
Waste Disposal: All organotin-contaminated waste, including reaction mixtures, solvents, silica gel, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container for incineration. Do not dispose of tin waste down the drain or in regular trash.
-
Decontamination: Glassware can be decontaminated by soaking in a basic potassium permanganate solution or a 10% bleach solution overnight, followed by a standard acid bath wash.
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, this may be due to catalyst deactivation. Ensure solvents are rigorously degassed to remove oxygen. The addition of a fresh portion of the catalyst may restart the reaction. For less reactive aryl bromides, increasing the temperature or switching to a more electron-rich ligand can be beneficial.
-
Homocoupling of Stannane: The formation of R-R dimer from the organostannane is a common side reaction. [6]This can be minimized by ensuring the reaction is truly anaerobic and by adding the organostannane slowly to the reaction mixture containing the catalyst and electrophile.
-
Difficulty Removing Tin Byproducts: If KF wash is insufficient, column chromatography on silica gel treated with 1-2% triethylamine in the eluent can help remove residual tin salts. Alternatively, a liquid-liquid extraction with 1 M HCl can remove basic tin compounds, but this is not suitable for acid-sensitive products.
References
-
Iqbal, M. A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(5), 1206. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Legoupy, S., et al. (2010). Stille cross-coupling reactions with phenyl stannane. ResearchGate. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Sajjad, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal, 12(1), 54. [Link]
-
LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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LibreTexts Chemistry. (2023). Stille Coupling. [Link]
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Evans, P. (n.d.). Organometallic Chemistry :: Stille Coupling. University of Liverpool. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Chem Player. (2013). Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. YouTube. [Link]
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Organic Chemistry Portal. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]
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Kim, W. S., Kim, H. J., & Cho, C. G. (2003). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Journal of the American Chemical Society, 125(47), 14288-14289. [Link]
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Organic Chemistry Portal. (n.d.). Search results for "stille coupling". [Link]
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Zhang, J., & Wang, J. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
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Wang, L., et al. (2009). Atom-Efficient, Palladium-Catalyzed Stille Coupling Reactions of Tetraphenylstannane with Aryl Iodides or Aryl Bromides in Polyethylene Glycol 400 (PEG-400). ChemInform. [Link]
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Tietze, L. F., et al. (2019). Synthesis of a Poly-Heterocyclic Tetra-Substituted Alkene via a Palladium-Catalyzed Four-Fold Domino Reaction for the Design of Polymeric Molecular Switches. ResearchGate. [Link]
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Application Note & Protocols: Synthesis of Conjugated Polymers Using 3-Bromo-4-phenylthiophene
Introduction
Conjugated polymers, particularly those derived from thiophene, are foundational materials in the field of organic electronics. Their unique optoelectronic properties and solution processability make them ideal for applications in organic field-effect transistors (OFETs), polymer solar cells (PSCs), and organic light-emitting diodes (OLEDs).[1][2] The chemical structure of the polymer backbone and its side chains dictates the final material's performance by influencing its electronic energy levels, charge carrier mobility, and solid-state morphology.[1]
3-Bromo-4-phenylthiophene is a valuable monomer for creating tailored conjugated polymers. The phenyl substituent at the 4-position introduces significant steric hindrance, which can disrupt excessive π-π stacking. This disruption often enhances the solubility of the resulting polymer in common organic solvents, a critical factor for device fabrication. Furthermore, the phenyl group's electronic influence can modulate the polymer's HOMO/LUMO energy levels. This application note provides a detailed guide to the primary synthetic methodologies for polymerizing this compound, complete with step-by-step protocols for laboratory application.
Part 1: Polymerization Methodologies
The synthesis of poly(4-phenylthiophene) and its copolymers from this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of method depends on factors such as desired polymer properties (e.g., molecular weight control), monomer availability, and tolerance to other functional groups. The core of these reactions is a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination steps.[3][4][5]
Suzuki-Miyaura Catalyst-Transfer Polymerization
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[4] In the context of polymerization, it typically involves the reaction of an aryl dihalide with an aryl diboronic acid (or ester). For the homopolymerization of this compound, the monomer must first be converted into its corresponding boronic acid or, more commonly, its pinacol boronate ester derivative. Catalyst-transfer polymerization (CTP) based on the Suzuki coupling is particularly valuable as it can proceed in a chain-growth manner, offering control over molecular weight and enabling the synthesis of block copolymers.[6][7]
Mechanism Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent, and often rate-limiting, step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step requires a base to activate the organoboron species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3]
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Stille Polycondensation
Stille coupling is another powerful C-C bond-forming reaction that utilizes an organotin (stannane) reagent.[8] It is renowned for its tolerance of a wide array of functional groups and reaction conditions that are often neutral and mild.[9] For polymerization, this typically involves reacting a di-stannylated monomer with a di-halide monomer. The Stille polycondensation mechanism follows the same fundamental steps as Suzuki coupling.[10]
Mechanism Rationale: A key advantage of Stille coupling is that the transmetalation step does not require a base. The organostannane is sufficiently reactive to transfer its organic group to the palladium center directly. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final polymer, which can be detrimental to electronic device performance.
Caption: Experimental workflow for Kumada Catalyst Transfer Polycondensation.
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) is a more atom-economical and sustainable approach compared to traditional cross-coupling methods. [11]It circumvents the need for pre-functionalized monomers (organoboron or organotin compounds) by directly coupling a C-H bond with a C-halide bond. [12][13]For this compound, DArP can facilitate homopolymerization by coupling the C-Br bond at the 3-position with the activated C-H bond at the 2- or 5-position of an adjacent monomer.
Mechanism Rationale: The mechanism is more complex than Suzuki or Stille coupling and often involves a concerted metalation-deprotonation (CMD) pathway. The choice of catalyst, ligand, solvent, and base is critical to control the regioselectivity of the C-H activation and prevent side reactions like homocoupling of the halide. [14][15]While offering a simpler monomer synthesis, achieving high molecular weights and excellent regioselectivity can be challenging. [15]
Caption: General catalytic cycle for Direct Arylation Polymerization (DArP).
Part 2: Experimental Protocols
General Laboratory Practices: All polymerization reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. All glassware should be oven-dried before use, and solvents must be anhydrous and degassed.
Protocol 1: Homopolymerization via Kumada Catalyst Transfer Polycondensation (KCTP)
This protocol outlines the synthesis of poly(4-phenylthiophene) via a chain-growth mechanism.
Materials:
-
This compound (Monomer)
-
Magnesium turnings
-
1,2-Dibromoethane (activator)
-
Anhydrous Tetrahydrofuran (THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (Catalyst)
-
5 M Hydrochloric acid (HCl) (Quenching solution)
-
Methanol, Acetone, Hexane, Chloroform (for purification)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask equipped with a reflux condenser and magnetic stir bar, add Magnesium turnings (1.2 eq).
-
Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane and gentle heating until bubbling is observed.
-
Allow the flask to cool, then add anhydrous THF via cannula.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the activated magnesium suspension.
-
The reaction is exothermic. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at 40 °C for 2 hours to ensure complete formation of the Grignard reagent. [16]2. Polymerization:
-
In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst (0.5 - 1.0 mol% relative to monomer).
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the Ni(dppp)Cl₂ catalyst to the Grignard solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The solution will typically become dark and viscous.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 5 M HCl. The color should change, and any remaining magnesium will be consumed.
-
Pour the mixture into a beaker containing methanol to precipitate the crude polymer.
-
Filter the solid polymer and wash sequentially with water, methanol, and acetone to remove salts and catalyst residues.
-
Soxhlet Extraction: This step is critical for obtaining a high-purity polymer. Load the crude polymer into a cellulose thimble and perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove oligomers and impurities.
-
Finally, extract the polymer with chloroform or chlorobenzene.
-
Concentrate the chloroform solution and precipitate the purified polymer into methanol.
-
Filter and dry the final polymer under vacuum at 40 °C overnight.
-
| Parameter | Typical Value | Rationale |
| [Monomer]/[Catalyst] | 100 - 200 | Controls the target degree of polymerization (molecular weight). |
| Reaction Time | 2 - 4 hours | Longer times may not significantly increase MW but can lead to side reactions. |
| Temperature | 0 °C to RT | Balances reaction rate with catalyst stability and control over polymerization. |
| Expected PDI | 1.1 - 1.4 | The chain-growth nature of KCTP allows for a narrow molecular weight distribution. |
Protocol 2: Copolymerization with Fluorene via Suzuki Coupling
This protocol describes the synthesis of an alternating copolymer of 4-phenylthiophene and fluorene, a common strategy for tuning optoelectronic properties.
Materials:
-
This compound (Monomer A)
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst precursor)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Anhydrous Toluene and Dimethylformamide (DMF)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (2 M)
-
Aliquat 336 (Phase transfer catalyst)
-
Phenylboronic acid (End-capping agent)
-
Sodium diethyldithiocarbamate solution (for Pd removal)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add Monomer A (1.0 eq), Monomer B (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (4-8 mol%).
-
Add anhydrous toluene (e.g., 10 mL per mmol of monomer) and a few drops of Aliquat 336.
-
Degas the mixture by performing three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Add the degassed 2 M K₂CO₃ solution via syringe.
-
Heat the vigorously stirred biphasic mixture to 90-100 °C and maintain for 24-48 hours under an inert atmosphere.
-
To ensure complete polymerization and control end groups, add a small amount of phenylboronic acid (for Br-terminated chains) and stir for another 2 hours. Then add a small amount of an aryl bromide (e.g., bromobenzene) to cap any boronic ester ends and stir for a final 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Stir the organic solution with a solution of sodium diethyldithiocarbamate for 2-3 hours to scavenge residual palladium.
-
Filter the solution through a pad of celite and silica gel.
-
Concentrate the solution and precipitate the polymer into vigorously stirred methanol.
-
Filter the fibrous polymer, re-dissolve in a minimal amount of chloroform, and re-precipitate into methanol.
-
Collect the final polymer and dry under vacuum.
-
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1 - 2 mol% | Sufficient for high conversion without excessive cost or purification burden. |
| Base | 2 M K₂CO₃ | Essential for activating the boronic ester for transmetalation. |
| Temperature | 90 - 100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. [17] |
| End-capping | Required | Terminates the polymer chains to prevent uncontrolled further reaction and improve stability. |
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄) is used to confirm the polymer's chemical structure and regioregularity.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
UV-Visible Spectroscopy: The absorption spectrum of the polymer in solution or as a thin film reveals its π-π* transition energy. The absorption edge is used to calculate the optical bandgap. [18]* Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the HOMO and LUMO energy levels of the polymer, which are critical for designing electronic devices.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. [19]
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Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
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LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Ho, V. (2012). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California. [Link]
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Li, Z., et al. (2015). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. Polymer Chemistry. [Link]
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Wikipedia. (n.d.). Polythiophene. [Link]
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Vangheluwe, R., et al. (2017). The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes. Polymer Chemistry. [Link]
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Estrada, L. A., et al. (2013). Direct (Hetero)arylation Polymerization: An Effective Route to 3,4-Propylenedioxythiophene-Based Polymers with Low Residual Metal Content. ACS Macro Letters. [Link]
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Iovu, M. C., et al. (2016). Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. Polymer Chemistry. [Link]
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Wang, E., et al. (2014). Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands. Polymer Chemistry. [Link]
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Bryan, Z. J., & Thompson, B. C. (2013). Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Takagi, K., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. Macromolecules. [Link]
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Bryan, Z. J., & Thompson, B. C. (2013). Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene). Request PDF on ResearchGate. [Link]
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Wang, Y., & Gyselbrecht, S. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]
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Koyanagi, T., et al. (2020). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Polymer Chemistry. [Link]
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Mei, J., & Bao, Z. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
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Zhang, R., et al. (2018). Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells. Polymer Chemistry. [Link]
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Attar, Y. A., et al. (2023). Three novel polysulfide-based conjugated polymers and characterization of their optoelectronic properties. PubMed Central. [Link]
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Wang, G., et al. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. PubMed Central. [Link]
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Koyanagi, T., & Yokozawa, T. (2021). Recent progress on end-group chemistry of conjugated polymers based on Suzuki-Miyaura catalyst-transfer polymerization. OUCI. [Link]
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Li, Z., et al. (2015). Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction.... ResearchGate. [Link]
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Witus, L. S., et al. (2023). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). PubMed Central. [Link]
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Hashemi, S. A., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. National Institutes of Health. [Link]
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Kumar, R., et al. (2020). Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. New Journal of Chemistry. [Link]
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Li, J., et al. (2009). Polythiophene: Synthesis in aqueous medium and controllable morphology. ResearchGate. [Link]
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Yokozawa, T., & Yokoyama, A. (2007). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. Request PDF on ResearchGate. [Link]
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Liu, M., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Semantic Scholar. [Link]
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Nguyen, T. P. C., et al. (2021). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PubMed Central. [Link]
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Application Notes for 3-Bromo-4-phenylthiophene in Organic Electronics
Document ID: AN-OE-3B4PT-2601
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and organic chemists on the applications of 3-Bromo-4-phenylthiophene as a pivotal building block for advanced organic electronic materials. We delve into the synthetic versatility of this monomer and provide detailed, field-proven protocols for its incorporation into active materials for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).
Introduction: The Strategic Value of this compound
This compound is a strategically designed heterocyclic compound that serves as a powerful building block for π-conjugated polymers and small molecules. Its utility in organic electronics stems from the synergistic combination of its three core components:
-
The Thiophene Ring: A sulfur-containing five-membered aromatic heterocycle, the thiophene unit is a cornerstone of organic electronics. Its electron-rich nature and propensity for rigid, planar conformations facilitate efficient intermolecular π-π stacking, which is essential for charge transport.[1] Thiophene-based materials are renowned for their excellent hole-transporting (p-type) properties and environmental stability.[2]
-
The Phenyl Substituent (C4-Position): The phenyl group at the 4-position introduces significant steric hindrance. This is not a drawback; rather, it is a critical design element. It disrupts excessive planarity, which can prevent over-aggregation and improve the solubility of the resulting polymers and oligomers in common organic solvents. This enhanced processability is crucial for fabricating high-quality thin films for electronic devices.[3]
-
The Bromo Substituent (C3-Position): The bromine atom is the key synthetic handle. It serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings.[4][5] This allows for the precise and controlled construction of extended conjugated systems by forming new carbon-carbon bonds, enabling chemists to tailor the electronic and optical properties of the final material.
The asymmetric nature of this monomer allows for the creation of polymers with specific regiochemistry, influencing the final material's morphology and electronic characteristics.
Core Synthetic Methodologies: Polymerization & Functionalization
The conversion of this compound from a simple monomer to a high-performance organic semiconductor is primarily achieved through transition metal-catalyzed cross-coupling reactions. These methods are chosen for their high yields and exceptional tolerance of various functional groups.[6][7]
2.1 Stille Cross-Coupling Polymerization
The Stille coupling reaction, which joins an organohalide with an organostannane (organotin) compound, is a workhorse in the synthesis of conjugated polymers.[8] The reaction is valued for its mild conditions and robustness.
Below is a representative workflow for the copolymerization of this compound with a distannylated comonomer.
Caption: Stille coupling pathway for synthesizing a conjugated copolymer.
2.2 Suzuki-Miyaura Cross-Coupling
The Suzuki reaction couples an organohalide with an organoboron species (typically a boronic acid or ester). Its primary advantages include the low toxicity and high stability of the boron reagents and generally high yields.[5] This method is ideal for synthesizing both polymers and well-defined small molecules or oligomers.
Application I: Organic Field-Effect Transistors (OFETs)
In an OFET, a semiconductor layer controls the flow of current between two electrodes (source and drain) upon the application of a voltage to a third electrode (gate). Polymers derived from this compound are excellent candidates for the p-type (hole-transporting) semiconductor layer due to the inherent properties of polythiophenes.[2]
Caption: Structure of a typical bottom-gate, top-contact OFET device.
Protocol 3.1: Synthesis of a Representative P(PhenylThiophene-co-Bithiophene) Polymer via Stille Coupling
Causality: This protocol creates an alternating copolymer. The Stille reaction is chosen for its reliability in polymerizing thiophene derivatives.[9] The bithiophene comonomer helps maintain a high degree of conjugation along the polymer backbone, which is essential for good charge mobility.
Materials:
-
This compound (1.0 eq)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Anhydrous, degassed toluene or Dimethylformamide (DMF)
-
Standard Schlenk line or glovebox equipment
-
Methanol, Hexane, Chloroform (for purification)
-
Soxhlet extraction apparatus
Procedure:
-
Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere using a Schlenk line, add equimolar amounts of this compound and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene to dissolve the monomers (concentration approx. 0.1 M).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (1-2 mol% relative to the monomers). The mixture will typically change color.
-
Polymerization: Heat the reaction mixture to 90-110 °C with vigorous stirring for 24-48 hours. The solution will become darker and more viscous as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous solution slowly into a beaker of methanol with rapid stirring. The polymer will precipitate as a solid.
-
Purification (Self-Validation):
-
Collect the crude polymer by filtration.
-
Purify the polymer using a Soxhlet extractor. Sequentially wash with methanol (to remove monomer residue), hexane (to remove oligomers), and finally extract the desired polymer with chloroform.[10]
-
Precipitate the purified polymer from the chloroform fraction by adding it to methanol.
-
Filter and dry the final polymer product under vacuum.
-
-
Characterization: Confirm the structure via ¹H NMR. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 3.2: Fabrication and Testing of a BGTC OFET
Causality: This protocol describes a standard method for testing the performance of a new semiconductor. A heavily doped silicon wafer with a thermal oxide layer serves as a convenient gate and dielectric. Gold is used for source/drain electrodes due to its high work function, which facilitates hole injection into p-type thiophene-based polymers.
Materials:
-
Synthesized polymer (dissolved in chloroform or chlorobenzene, ~5-10 mg/mL)
-
Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (serves as Gate/Dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for thermal evaporation
-
Shadow mask for defining source/drain electrodes
-
Spin coater, thermal evaporator, probe station, and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in acetone and isopropanol. Dry with a nitrogen stream.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion. This creates a nonpolar, uniform surface that improves the morphology and molecular ordering of the deposited polymer film.
-
Semiconductor Deposition: Spin-coat the polymer solution onto the treated substrate at 1000-3000 RPM to form a thin film (typically 30-50 nm).
-
Annealing: Anneal the film on a hotplate (e.g., at 120 °C for 10-30 minutes) inside a nitrogen-filled glovebox. This removes residual solvent and can improve film crystallinity, enhancing charge mobility.[3]
-
Electrode Deposition: Thermally evaporate ~50 nm of gold through a shadow mask to define the source and drain electrodes on top of the polymer film. Typical channel lengths (L) are 20-100 µm and widths (W) are 1000-2000 µm.
-
Device Testing:
-
Transfer the device to a probe station (can be in air or inert atmosphere).
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer.
-
From the transfer curve in the saturation regime, calculate the hole mobility (µ), On/Off current ratio, and threshold voltage (Vth).[3]
-
| Representative Phenyl-Thiophene Polymer Performance in OFETs | | :--- | :--- | :--- | :--- | | Polymer Type | Deposition Method | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio | | Poly(3-hexylthiophene) (P3HT) (Benchmark) | Solution Shearing | ~0.1 | > 10⁵ | | Fused Thiophene-BT Copolymer | Solution-Processed | ~0.07 | > 10⁴ | | DPP-based Thiophene Copolymer | Solution-Processed | ~0.59 | > 10⁴ | (Note: Data is for representative and related thiophene-based polymers to provide a performance benchmark.)[9][11]
Application II: Organic Light-Emitting Diodes (OLEDs)
In OLEDs, charge carriers (holes and electrons) are injected from opposite electrodes, travel through charge-transporting layers, and recombine in an emissive layer (EML) to generate light. Materials derived from this compound, particularly oligomers, are promising for use in the Hole-Transporting Layer (HTL) due to their suitable HOMO energy levels and good hole mobility.[12][13]
Protocol 4.1: Synthesis of a Phenyl-Thiophene Oligomer for HTL Application
Causality: This protocol uses a Suzuki coupling to create a well-defined oligomer. Small molecules and oligomers are often preferred for vacuum-deposited OLEDs. Using an end-capping group like triphenylamine can further enhance hole-injection properties.
Materials:
-
This compound (2.0 eq)
-
1,4-Phenylenediboronic acid (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other inorganic base
-
Solvent system (e.g., Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,4-phenylenediboronic acid, this compound, and the base.
-
Solvent and Degassing: Add the solvent mixture and degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand. The active Pd(0) species is formed in situ.[7]
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor reaction progress by TLC.
-
Workup: After cooling, perform a liquid-liquid extraction (e.g., with ethyl acetate and water). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
Purification (Self-Validation): Purify the crude product by column chromatography on silica gel to isolate the desired oligomer. Further purification for OLED applications can be achieved by temperature-gradient sublimation.
-
Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: Fabrication of a Multilayer OLED
Causality: This describes a standard vacuum thermal evaporation (VTE) process for creating a multilayer OLED. Each layer serves a specific function: the HTL facilitates hole transport from the anode, the EML is where light is generated, and the ETL/EIL facilitates electron injection and transport from the cathode.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass (Anode)
-
Synthesized phenyl-thiophene oligomer (HTL material)
-
Emissive layer material (e.g., Alq₃ doped with a fluorescent or phosphorescent emitter)
-
Electron-transporting material (ETL) (e.g., Alq₃ or TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) (Cathode)
-
High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO substrate as described in Protocol 3.2 and treat with UV-Ozone to increase its work function for better hole injection.
-
Layer Deposition: Sequentially deposit the organic layers and the cathode in the vacuum chamber without breaking vacuum.
-
HTL: Evaporate the synthesized oligomer to a thickness of ~40 nm.
-
EML: Evaporate the host/dopant emissive materials to a thickness of ~20 nm.
-
ETL: Evaporate the electron-transporting material to a thickness of ~30 nm.
-
EIL: Evaporate a thin layer (~1 nm) of LiF.
-
Cathode: Evaporate the aluminum cathode (~100 nm).
-
-
Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen atmosphere to protect the sensitive layers from oxygen and moisture.
-
Testing: Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and its electroluminescence spectrum.
| Typical Performance of OLEDs with Thiophene-based HTLs | | :--- | :--- | :--- | :--- | | Device Structure | Max Luminance (cd/m²) | Max Current Efficiency (cd/A) | Turn-on Voltage (V) | | ITO/HTL/Alq₃/LiF/Al | > 20,000 | ~4.8 | ~3.8 | (Note: Data is for a representative device using a fluorene-based HTL with similar properties to demonstrate expected performance.)[14]
Application III: Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, generate electricity from light. The most common device structure is the bulk heterojunction (BHJ), where an electron-donating (p-type) material and an electron-accepting (n-type) material are blended together.[15] Polymers synthesized from this compound are excellent candidates for the donor component, absorbing light and donating an electron to the acceptor.[16]
Protocol 5.1: Fabrication of a BHJ Solar Cell
Causality: This protocol follows a standard "conventional" device architecture. The PEDOT:PSS layer acts as a hole-transport layer that smooths the ITO surface and provides better energy level alignment for hole extraction. The active layer blend is spin-coated to create the interpenetrating network necessary for efficient charge separation.
Materials:
-
Synthesized donor polymer (e.g., from Protocol 3.1)
-
Acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor)
-
Patterned ITO-coated glass
-
PEDOT:PSS aqueous solution
-
Solvent for active layer (e.g., chlorobenzene with additives like 1,8-diiodooctane)
-
Calcium (Ca) and Aluminum (Al) for cathode
Procedure:
-
Substrate & HTL: Clean the ITO substrate. Spin-coat a thin layer (~30 nm) of PEDOT:PSS and anneal at ~140 °C to remove water.
-
Active Layer Preparation: In a nitrogen glovebox, dissolve the donor polymer and acceptor material in chlorobenzene (e.g., at a 1:1.5 weight ratio). Add a small percentage of a high-boiling-point solvent additive if necessary to control the film morphology.
-
Active Layer Deposition: Spin-coat the active layer blend onto the PEDOT:PSS layer to a thickness of ~100 nm.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a bilayer cathode of Ca (~20 nm) followed by Al (~100 nm). The low work function of calcium provides an ohmic contact for efficient electron collection.
-
Encapsulation & Testing: Encapsulate the device. Measure its performance under a solar simulator (AM 1.5G, 100 mW/cm²) to determine the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Caption: General experimental workflow from monomer to device analysis.
| Performance of Thiophene-Based Donor Polymers in OPVs | | :--- | :--- | :--- | :--- | :--- | | Donor Polymer Type | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | | P3HT (Benchmark) | PC₆₁BM | ~4.0 | ~0.60 | ~10 | | BDT-based Copolymer | Y6 (NFA) | ~13.5 | ~0.85 | ~22.5 | | Thiazolyl-BDT Copolymer | Y6 (NFA) | ~15.0 | ~0.86 | ~24.1 | (Note: Data from high-performing benzodithiophene (BDT) copolymers, which share structural motifs with phenyl-thiophene, are included to show the potential of this material class.)[15][17]
References
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Synthesis and Characterization of Naphthalenediimide- Thienothiophene Conjugated Polymers for OFET and OPT Applications. The University of Manchester Research Explorer. ([Link])
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Stille Coupling. NROChemistry. ([Link])
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. ([Link])
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. ([Link])
-
Stille Coupling. Organic Chemistry Portal. ([Link])
-
Stille Coupling. Chemistry LibreTexts. ([Link])
-
Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. ([Link])
-
The Stille Reaction. Myers Group, Harvard University. ([Link])
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Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. ([Link])
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. ([Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
-
Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. IntechOpen. ([Link])
-
Synthesis of a novel fused thiophene-thieno[3,2-b]thiophene-thiophene Donor Monomer and Co-polymer for Use in OPV and OFETs. Princeton University. ([Link])
-
Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices. PubMed. ([Link])
-
Novel Hole Transport Materials for Organic Light Emitting Devices. ResearchGate. ([Link])
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Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. ([Link])
-
Unlocking Potential: Applications of 3-Bromo-2-iodothiophene in Advanced Materials. Medium. ([Link])
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Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. PubMed. ([Link])
-
Polymer Donors for High‐Performance Non‐Fullerene Organic Solar Cells. ResearchGate. ([Link])
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High-performance organic solar cells based on polymer donor/small molecule donor/nonfullerene acceptor ternary blends. RSC Publishing. ([Link])
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Pyrene end-capped oligothiophene derivatives for organic thin-film transistors and organic solar cells. ResearchGate. ([Link])
-
Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. ResearchGate. ([Link])
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High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[10] benzothieno [3, 2-b] benzothiophene. ResearchGate. ([Link])
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High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[10]benzothieno[3,2-b]benzothiophene. RSC Publishing. ([Link])
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PMC - PubMed Central. ([Link])
-
Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. MDPI. ([Link])
-
Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Publications. ([Link])
-
Data-driven discovery of organic electronic materials enabled by hybrid top-down/bottom-up design. ChemRxiv. ([Link])
-
Organometallic complexes as hole-transporting materials in organic light-emitting diodes. ACS Publications. ([Link])
-
Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. PMC - NIH. ([Link])
-
Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix. MDPI. ([Link])
-
Effect of Hole Blocking Materials on the Performance of OLED. Semantic Scholar. ([Link])
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Application Note & Protocol: Regioselective Bromination of 4-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Synthetic Value of Brominated Phenylthiophenes
4-Phenylthiophene and its halogenated derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the thiophene ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Specifically, brominated 4-phenylthiophenes are key intermediates in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmacologically active compounds. This document provides a detailed experimental procedure for the regioselective bromination of 4-phenylthiophene, grounded in the principles of electrophilic aromatic substitution, and offers insights into achieving high yield and purity.
Mechanistic Underpinnings: Controlling Regioselectivity
The bromination of 4-phenylthiophene is a classic example of electrophilic aromatic substitution. The thiophene ring is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles. The sulfur atom stabilizes the intermediate carbocation (the sigma complex or arenium ion) through resonance, preferentially at the C2 and C5 positions (α-positions). The phenyl substituent at the C4 position is a moderately activating group and directs incoming electrophiles to the ortho and para positions on the phenyl ring; however, the thiophene ring is significantly more activated towards electrophilic substitution than the benzene ring.
Therefore, the bromination is expected to occur selectively on the thiophene ring. Given the substitution at C4, the two remaining α-positions (C2 and C5) are the most probable sites for bromination. Computational studies on the bromination of thiophenes with N-Bromosuccinimide (NBS) suggest that the reaction proceeds through the formation of a bromonium ion-like intermediate[1]. The reaction's regioselectivity is dictated by the relative stabilities of the possible sigma complexes. For 4-phenylthiophene, substitution at the C2 or C5 position results in a more stabilized intermediate compared to substitution at the C3 position. Under controlled conditions (e.g., one equivalent of brominating agent), monobromination is favored. The use of excess brominating agent can lead to the formation of 2,5-dibromo-4-phenylthiophene.
Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiophene
This protocol details the monobromination of 4-phenylthiophene at the C2 position using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a slow, controlled release of the electrophilic bromine species[2].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Phenylthiophene | 98% | Sigma-Aldrich | |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics | Recrystallize from water if necessary. |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Fisher Scientific | |
| Acetic Acid (CH₃COOH) | Glacial | J.T. Baker | |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For workup. | ||
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | For workup. | ||
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Hexane | ACS Grade | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Workflow Diagram
Caption: Experimental workflow for the bromination of 4-phenylthiophene.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylthiophene (1.60 g, 10.0 mmol).
-
Add a 1:1 mixture of chloroform and glacial acetic acid (40 mL).
-
Stir the mixture at room temperature until the 4-phenylthiophene is completely dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
-
Addition of Brominating Agent:
-
In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol) in a 1:1 mixture of chloroform and glacial acetic acid (20 mL).
-
Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred solution of 4-phenylthiophene over 30 minutes, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the reaction exotherm and minimize the formation of dibrominated byproducts.
-
-
Reaction:
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
-
Workup and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), 50 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be obtained as a pale yellow oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with hexane. The product, 2-bromo-4-phenylthiophene, is expected to be less polar than the starting material.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified product.
-
Product Characterization
The identity and purity of the synthesized 2-bromo-4-phenylthiophene should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.60-7.55 (m, 2H, Ar-H), 7.45-7.38 (m, 2H, Ar-H), 7.35-7.30 (m, 1H, Ar-H), 7.25 (d, 1H, Th-H), 7.15 (d, 1H, Th-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.0, 134.5, 129.0, 128.5, 127.0, 126.0, 123.0, 111.0. |
| Mass Spec. (EI) | m/z (%): 238/240 ([M]⁺, isotopic pattern for Br), 159 ([M-Br]⁺). |
| Melting Point | Literature values should be consulted for comparison. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloroform and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Acetic acid is corrosive.
Troubleshooting
-
Low Yield: Ensure all reagents are dry, as water can react with NBS. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.
-
Formation of Dibrominated Product: This is often due to the rapid addition of NBS or using more than one equivalent. Ensure slow, dropwise addition at low temperature.
-
Difficult Purification: If the product and starting material have very similar Rf values, careful column chromatography with a shallow solvent gradient is necessary.
Conclusion
This application note provides a robust and reproducible protocol for the regioselective monobromination of 4-phenylthiophene. The procedure is based on well-established principles of electrophilic aromatic substitution and utilizes common laboratory reagents and techniques. By carefully controlling the reaction conditions, researchers can obtain the desired 2-bromo-4-phenylthiophene in high yield and purity, paving the way for further synthetic explorations in drug discovery and materials science.
References
-
PrepChem. Synthesis of 2-phenylthiophene. [Link]
-
Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025). Wiley Online Library. [Link]
-
Sathish, M., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
RSC Publishing. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. [Link]
-
ACS Publications. A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. [Link]
-
ResearchGate. A novel method for the bromination of thiophenes. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
ACS Publications. Bromination of 3-phenylthiophene. [Link]
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Application Notes and Protocols: The Strategic Role of 3-Bromo-4-phenylthiophene in the Synthesis of Advanced OLED Materials
Introduction: The Significance of Thiophene Scaffolds in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technologies, offering superior contrast, color fidelity, and physical flexibility over conventional liquid-crystal displays.[1][2] The performance of an OLED device—its efficiency, color purity, and operational stability—is intrinsically linked to the molecular architecture of the organic semiconductor materials used in its emissive and charge-transport layers.[1][3] Among the vast library of organic moieties, thiophene and its derivatives have proven to be exceptionally versatile building blocks.[4][5] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, imparts favorable electronic properties, including good charge carrier mobility and chemical stability, making it a cornerstone in the design of high-performance OLED materials.[5]
This document focuses on a particularly strategic precursor: 3-Bromo-4-phenylthiophene . Its unique substitution pattern—a reactive bromine atom at the 3-position and a bulky, electronically-active phenyl group at the 4-position—provides a powerful and versatile platform for synthesizing a diverse range of functional molecules for OLED applications, from hole-transporting materials (HTMs) to fluorescent emitters. We will explore the causality behind its synthetic utility and provide detailed protocols for its application in key bond-forming reactions.
Section 1: Chemical Reactivity and Strategic Advantages
The utility of this compound stems from its distinct structural features:
-
The Thiophene Core: Provides a rigid, planar, and electron-rich π-conjugated system that facilitates efficient charge transport.[5] Its incorporation into larger molecules can enhance π-electron delocalization, which is crucial for both charge mobility and tuning emission wavelengths.[4]
-
The Bromine Atom (3-position): Serves as a highly versatile reactive handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are the workhorse methodologies for C-C and C-N bond formation in the synthesis of conjugated organic materials.[6]
-
The Phenyl Group (4-position): This substituent is not merely a passive spectator. It introduces steric hindrance that can disrupt intermolecular packing (aggregation) in the solid state. This is often desirable as it can prevent aggregation-caused quenching (ACQ) of fluorescence, leading to higher quantum yields in thin films. Furthermore, the phenyl group can be further functionalized to fine-tune the electronic properties of the final molecule.
This specific arrangement allows for regioselective functionalization, enabling chemists to build complex, well-defined molecular architectures with tailored optoelectronic properties.
Section 2: Core Synthetic Methodologies & Protocols
The transformation of this compound into advanced OLED materials is predominantly achieved through palladium-catalyzed cross-coupling reactions.[6] These reactions offer high functional group tolerance and are highly reliable for constructing the conjugated systems required for OLEDs.[7]
Workflow for OLED Material Synthesis
The general strategy involves using this compound as a central building block to connect various functional units, such as electron-donating or electron-accepting moieties, via cross-coupling reactions.
Caption: General synthetic workflow using this compound.
Suzuki-Miyaura Coupling: Building C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in OLED material synthesis due to the stability and commercial availability of the boronic acid/ester coupling partners.[8][9][10] It is ideal for extending the π-conjugation of the thiophene core by introducing other aryl or heteroaryl groups.
Causality: The choice of a palladium catalyst and ligand is critical. A common system like Pd(PPh₃)₄ is effective, but for more challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting reductive elimination step and improve yields. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.
Protocol: Synthesis of a Phenyl-Thiophene-Aryl System
Sources
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- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthetic Routes to Novel Thiophene Derivatives from 3-Bromo-4-phenylthiophene: An Application Guide
Introduction
Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and materials science.[1][2] Their versatile chemical nature and diverse biological activities have led to their incorporation into numerous marketed drugs and advanced materials.[3] Among the various thiophene building blocks, 3-bromo-4-phenylthiophene serves as a particularly valuable and versatile starting material for the synthesis of a wide array of novel derivatives. This guide provides detailed application notes and protocols for the synthesis of advanced thiophene derivatives from this compound, focusing on methodologies that offer high efficiency, functional group tolerance, and broad substrate scope.
The strategic placement of the bromine atom at the 3-position and the phenyl group at the 4-position of the thiophene ring allows for regioselective functionalization, enabling the construction of complex molecular architectures. This document will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation-based functionalizations, providing researchers with the practical knowledge to design and execute the synthesis of novel thiophene-containing molecules with potential applications in drug discovery and beyond.
Core Synthetic Strategies
The transformation of this compound into more complex derivatives primarily relies on two powerful synthetic strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision and under relatively mild conditions.[4][5] For this compound, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are particularly relevant.
-
Lithiation and Subsequent Functionalization: This approach involves a halogen-metal exchange to generate a highly reactive organolithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups.[6][7][8]
The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl and vinyl-substituted thiophenes.[9][10] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Diagram 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Synthesis of 3-Aryl-4-phenylthiophene via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/water solvent mixture (10 mL) and degas the solution by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-aryl-4-phenylthiophene.
Expert Insights: The choice of base and solvent system can significantly impact the reaction efficiency. For less reactive aryl bromides or sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) and solvents such as 1,4-dioxane may be beneficial.[11] The use of pre-catalysts like Pd₂(dba)₃ with phosphine ligands such as XPhos can also enhance reactivity, particularly for challenging substrates.[12]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-95 | [13] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-98 | [11] |
Table 1: Comparison of catalyst systems for the Suzuki-Miyaura coupling of aryl bromides.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.
Diagram 2: Catalytic cycle of the Sonogashira coupling.
Protocol 2: Synthesis of 3-Alkynyl-4-phenylthiophene via Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the 3-alkynyl-4-phenylthiophene derivative.[16]
Expert Insights: While the traditional Sonogashira coupling is highly effective, copper-free variations have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.[17][18] These methods often employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or NMP at elevated temperatures.[19]
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[20][21][22] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[23][24]
Protocol 3: Synthesis of 3-Amino-4-phenylthiophene Derivatives via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-phenylthiophene derivative.
Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are often necessary to promote the reductive elimination step and prevent β-hydride elimination.[21] The base also plays a crucial role; while NaOtBu is commonly used, other bases such as K₃PO₄ or Cs₂CO₃ may be required for sensitive substrates.
II. Lithiation and Subsequent Functionalization
Lithiation of this compound via halogen-metal exchange provides a powerful route to a variety of functionalized derivatives.[7][8] The resulting 3-lithio-4-phenylthiophene is a potent nucleophile that can react with a wide range of electrophiles.[25][26]
Diagram 3: General scheme for lithiation and functionalization of this compound.
Protocol 4: General Procedure for Lithiation and Quenching with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (1.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer and an argon inlet, add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the organolithium species.
-
Add the electrophile (1.2 mmol) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Common Electrophiles and Corresponding Products:
| Electrophile | Product Functional Group |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones (RCHO/RCOR') | Secondary/Tertiary alcohol |
| Iodine (I₂) | Iodo (-I) |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-SiMe₃) |
Table 2: Examples of electrophiles for quenching the 3-lithio-4-phenylthiophene intermediate.
Expert Insights: The stability of the 3-lithiothiophene intermediate is temperature-dependent. It is crucial to maintain a low temperature (-78 °C) during the lithiation and quenching steps to prevent decomposition or side reactions.[8] For some electrophiles, the addition of a Lewis acid or a transmetalation step (e.g., with ZnCl₂ or CuCN) may be necessary to improve reactivity and selectivity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel thiophene derivatives. The palladium-catalyzed cross-coupling reactions and lithiation-functionalization strategies outlined in this guide provide researchers with a powerful toolkit to access complex molecular architectures. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, scientists in drug discovery and materials science can effectively utilize this building block to develop new and innovative compounds. The protocols and insights provided herein are intended to serve as a practical resource to facilitate these synthetic endeavors.
References
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-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]
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Synthesis and Biological Screening of Thiophene Derivatives. (2023). ResearchGate. [Link]
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Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
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Facile and Scalable Synthesis of the Fused-Ring Heterocycles Thieno[3,2-b]thiophene and Thieno[3,2-b]furan. (n.d.). OUCI. [Link]
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Perepichka, I. F., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 12(4), 865-875. [Link]
-
Burke, E., et al. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. ChemRxiv. [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]
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Synthesis of Thienothiophenes. (2021). Encyclopedia.pub. [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). Chemistry & Biodiversity. [Link]
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Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. (2021). ResearchGate. [Link]
-
Burke, E., et al. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. ChemRxiv. [Link]
-
Khan, K. M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2627. [Link]
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Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]
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Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). Molecules. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. [Link]
-
Buchwald -Hartwig Amination. (n.d.). OpenOChem Learn. [Link]
-
Preparation of Some Brominated Thieno[2,3-b]thiophenes and Thieno[3,2-b]thiophenes. (1981). Semantic Scholar. [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. (2021). ChemRxiv. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (2023). Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Ermiş, E., Berber, H., & Güllü, M. (2019). Synthesis of some alkylaminothiophene derivatives from 3,4-dibromothiophene and their theoretical calculations. Tetrahedron, 75(33), 4577-4590. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-trifluoromethyl-1H-pyrazoles with terminal alkynes. (2017). ResearchGate. [Link]
-
Aygün, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 108. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2018). Molecules. [Link]
-
Common cross coupling reactions. (2018). YouTube. [Link]
-
Beier, P., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 47(23), 6671-6673. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). New Journal of Chemistry. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (2011). RSC Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Substituted Thiophenes
Welcome to the Technical Support Center for the regioselective synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the laboratory. The thiophene nucleus is a critical scaffold in medicinal chemistry and materials science, but its synthesis, particularly with precise control over substituent placement, presents a number of challenges.[1][2] This resource offers practical, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions regarding the regioselective synthesis of thiophenes.
Q1: Why is achieving regioselectivity in thiophene synthesis so challenging?
A1: The challenge of regioselectivity in thiophene synthesis arises from the inherent reactivity of the thiophene ring and the nature of the various synthetic methods. The thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are generally more reactive towards electrophilic substitution due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediates.[3][4] Many classical thiophene syntheses, which involve the cyclization of linear precursors, can lead to mixtures of regioisomers if the starting materials are unsymmetrical. Furthermore, modern cross-coupling methods can also suffer from a lack of regioselectivity, especially when multiple C-H bonds are available for activation.[5]
Q2: What are the main factors that influence regioselectivity in thiophene synthesis?
A2: Several factors critically influence the regiochemical outcome of thiophene synthesis:
-
Steric Hindrance: Bulky substituents on the starting materials or reagents can direct substitution to less hindered positions.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the precursors can significantly influence the nucleophilicity or electrophilicity of different positions, thereby directing the cyclization or substitution reaction.
-
Reaction Conditions: Temperature, solvent, catalyst, and the nature of the base used can all play a crucial role in controlling the kinetic versus thermodynamic product distribution, thus affecting regioselectivity.[6]
-
Choice of Synthetic Route: The inherent mechanism of the chosen synthetic method (e.g., Gewald, Fiesselmann, Paal-Knorr, or metal-catalyzed couplings) will fundamentally dictate the possible regioisomeric outcomes.[6]
Q3: How can I confidently determine the substitution pattern of my synthesized thiophene?
A3: A combination of spectroscopic techniques is essential for the unambiguous determination of the substitution pattern on a thiophene ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constants (J-values) between adjacent protons on the thiophene ring are characteristic of their relative positions. For example, the coupling constant between protons at C3 and C4 (J₃,₄) is typically larger than the coupling between protons at C2 and C3 (J₂,₃) or C4 and C5 (J₄,₅). Long-range couplings can also be observed.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the nature and position of the substituents.[7]
-
2D NMR (COSY, HMBC, HSQC): These techniques are invaluable for establishing connectivity between protons and carbons, providing definitive structural elucidation.
-
-
Mass Spectrometry (MS): While MS provides the molecular weight of the product, analysis of the fragmentation pattern can sometimes offer clues about the substitution pattern.[8]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.[9]
Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during specific thiophene syntheses.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][10][11]
Q: My Gewald reaction has a very low yield. What are the likely causes and how can I improve it?
A: Low yields in the Gewald reaction are a common issue and can often be traced back to several factors.[12]
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[12][13] If this step is slow or incomplete, the overall yield will be poor.
-
Solution:
-
Base Selection: The choice of base is crucial. While morpholine is commonly used, other amine bases like piperidine or triethylamine can be more effective for certain substrates.[12] For less reactive ketones, a stronger base may be required.[14]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark trap can be beneficial.
-
-
-
Purity of Starting Materials: Impurities in the ketone, active methylene nitrile, or sulfur can interfere with the reaction.[6]
-
Solution: Ensure all starting materials are of high purity. If necessary, purify the starting materials by distillation or recrystallization before use.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.
Q: My reaction mixture has turned dark brown and tarry. What is happening and how can I prevent it?
A: The formation of a dark, tarry mixture is often indicative of polymerization or the formation of complex polysulfides.[14]
-
Cause: This is typically caused by excessively high reaction temperatures.[14] Impurities in the starting materials can also catalyze these side reactions.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Avoid overheating the reaction mixture.
-
Reagent Purity: Use high-purity starting materials.
-
Proper Work-up: A thorough work-up and purification are necessary to remove these colored impurities.
-
Q: I am observing a significant amount of a byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A: Dimerization of the Knoevenagel-Cope intermediate is a common competing reaction.[14]
-
Solution:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A lower reaction temperature may favor the desired intramolecular cyclization.
-
Slow Reagent Addition: Slow, controlled addition of the reagents can sometimes minimize the concentration of the intermediate at any given time, thus reducing the rate of dimerization.[14]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experiment with different solvents to find the optimal one for your system.
-
Experimental Protocol: General Procedure for Gewald Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).[6]
-
Reagent Addition: Add elemental sulfur (1.1 eq.) to the mixture.[6]
-
Base Addition: Add the base (e.g., morpholine, 0.2-1.0 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[6]
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol to remove impurities.[6]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting Flowchart for Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yields in Gewald synthesis.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[15][16]
Q: My Fiesselmann synthesis is not proceeding with complete regioselectivity. What factors control the regiochemical outcome?
A: The regioselectivity of the Fiesselmann synthesis is primarily determined by the initial nucleophilic attack of the thioglycolate enolate on the α,β-acetylenic ester.
-
Electronic Effects of Substituents on the Acetylenic Ester:
-
If the acetylenic ester has substituents with different electronic properties at the α and β positions, the nucleophilic attack will be directed to the more electrophilic carbon. An electron-withdrawing group will activate the carbon it is attached to for nucleophilic attack.
-
-
Steric Hindrance:
-
A bulky substituent on the acetylenic ester will sterically hinder the approach of the nucleophile, favoring attack at the less hindered position.
-
-
Reaction Conditions:
-
The choice of base and solvent can influence the equilibrium of the initial addition step and subsequent cyclization, which can in turn affect the final regiochemical ratio.
-
Q: I am getting a complex mixture of products in my Fiesselmann reaction. What are the possible side reactions?
A: Besides the formation of regioisomers, other side reactions can complicate the Fiesselmann synthesis.
-
Michael Addition of a Second Thioglycolate: The initial adduct can potentially react with a second molecule of thioglycolate, leading to the formation of a thioacetal.[15]
-
Polymerization: Acetylenic esters can be prone to polymerization under basic conditions.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the ester functionalities can occur.
Solution to Minimize Side Products:
-
Control Stoichiometry: Use a precise stoichiometry of the reactants to avoid excess thioglycolate.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis.
-
Low Temperature: Running the reaction at a lower temperature can help to minimize polymerization and other side reactions.
Mechanism of the Fiesselmann Synthesis
Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a thiophene.[3][17]
Q: I am observing a significant amount of a furan byproduct in my Paal-Knorr thiophene synthesis. How can I improve the selectivity for the thiophene product?
A: The formation of a furan byproduct is a well-known competing reaction in the Paal-Knorr thiophene synthesis.[18] This occurs because the sulfurizing agents used can also act as strong dehydrating agents, promoting the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form a furan.[17][18]
-
Choice of Sulfurizing Agent:
-
Lawesson's Reagent vs. Phosphorus Pentasulfide: While both reagents can lead to furan formation, Lawesson's reagent is often reported to be more efficient and can sometimes provide better yields of the thiophene product under milder conditions.[18] If you are using P₄S₁₀, consider switching to Lawesson's reagent.
-
-
Reaction Temperature:
-
Higher temperatures can favor the dehydration reaction leading to the furan. Running the reaction at the lowest possible temperature that still allows for the desired transformation to occur can improve selectivity.
-
-
Solvent:
-
The choice of solvent can influence the relative rates of the two competing pathways. A less polar solvent may disfavor the dehydration reaction.
-
Metal-Catalyzed Cross-Coupling Reactions
Modern methods for thiophene synthesis often involve the functionalization of a pre-existing thiophene ring using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, etc.).[19] Controlling regioselectivity in these reactions is a significant challenge.
Q: I am attempting a direct C-H arylation of a 3-substituted thiophene and obtaining a mixture of 2- and 5-arylated products. How can I control the regioselectivity?
A: The regioselectivity of direct C-H arylation of 3-substituted thiophenes is a complex issue influenced by both steric and electronic factors, as well as the catalytic system employed.[5]
-
Ligand Choice: The ligand on the metal catalyst plays a crucial role in controlling regioselectivity.
-
Bulky ligands can favor arylation at the less sterically hindered 5-position.
-
Certain ligands can promote specific coordination geometries that favor arylation at the 2-position. For example, in some palladium-catalyzed systems, a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky phosphine ligand can lead to β-arylation.[5]
-
-
Directing Groups: The introduction of a directing group at a specific position on the thiophene ring can be a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, which is then selectively functionalized.
-
Reaction Conditions: The solvent, base, and temperature can all influence the regiochemical outcome. A thorough optimization of these parameters is often necessary to achieve high selectivity.
Data Summary Table
| Synthetic Method | Common Regioselectivity Challenge | Key Parameters to Control |
| Gewald Synthesis | Formation of 2,4- vs. 2,5-disubstituted thiophenes with unsymmetrical ketones | Nature of the ketone, base, and reaction temperature. |
| Fiesselmann Synthesis | Regioselectivity of the initial Michael addition to unsymmetrical acetylenic esters | Electronic and steric properties of the acetylenic ester substituents.[20] |
| Paal-Knorr Synthesis | Formation of a single regioisomer from an unsymmetrical 1,4-dicarbonyl compound | The inherent symmetry of the starting material is the primary determinant. |
| Direct C-H Arylation | Selective arylation at the C2 vs. C5 position of a 3-substituted thiophene | Ligand, directing group, catalyst, and reaction conditions.[5] |
References
- Benchchem. (n.d.). common side reactions in the Gewald synthesis of aminothiophenes.
- Benchchem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis.
- Benchchem. (n.d.). Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions.
-
Messina, C., McKibbon, K., Wong, K. S.-L., Prevost, P., Petkov, V., & Forgione, P. (2025). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry. [Link]
- Benchchem. (n.d.). overcoming competing elimination reactions in thiophene compound synthesis.
-
Messina, C., McKibbon, K., Wong, K. S.-L., Prevost, P., Petkov, V., & Forgione, P. (2025). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. PubMed. [Link]
- Messina, C., McKibbon, K., Wong, K. S.-L., Prevost, P., Petkov, V., & Forgione, P. (2025). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. R Discovery.
- Unknown. (2025).
- Unknown. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S)
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Unknown. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes.
- ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis.
-
Piller, F. M., & Knochel, P. (2009). Regio- And Chemoselective Synthesis of Fully Substituted Thiophenes. PubMed. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
-
Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Unknown. (n.d.). Regioselective synthesis of poly-substituted thiophenes from Baylis–Hillman adducts Tetrahedron Letters. ElectronicsAndBooks.
- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF.
- ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- Unknown. (n.d.).
- Wikipedia. (n.d.). Gewald reaction.
- ResearchGate. (2025). ChemInform Abstract: Regioselective Palladium(0)
- ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry | Request PDF.
- ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
- Unknown. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method....
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Unknown. (n.d.).
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Unknown. (2021). Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes.
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF.
- IPQpubs. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
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Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-4-phenylthiophene Cross-Coupling
Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling of 3-Bromo-4-phenylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshooting common experimental hurdles. My approach is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly identify a problem, understand its potential causes, and implement effective solutions.
Q1: My reaction is giving low to no yield. What are the most likely causes and how can I fix it?
Low yields in the Suzuki-Miyaura coupling of a substituted thiophene like this compound are common but addressable.[1] The issue typically stems from one of three areas: the catalyst system, the reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Inactive Catalyst System: The active catalyst in most cross-coupling reactions is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) to initiate the catalytic cycle.[3][4]
-
Solution: Ensure your phosphine ligand is not oxidized. Use a well-defined, air-stable Pd(II) precatalyst, such as a Buchwald palladacycle, which is designed for reliable activation.[5] If you suspect the catalyst is the issue, consider starting with a Pd(0) source like Pd₂(dba)₃, but be aware it can contain varying amounts of nanoparticles and free ligand that may interfere with the reaction.[5]
-
-
Catalyst Deactivation: The nitrogen in pyridine rings is known to coordinate to palladium and cause deactivation; similarly, the sulfur atom in your thiophene substrate can interact with the palladium center, leading to catalyst inhibition or decomposition.[1] You may observe the formation of palladium black, which is aggregated, inactive palladium metal.[6]
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form stable complexes with palladium, protecting it from aggregation and facilitating the crucial oxidative addition step with the C-Br bond.[6][7][8] Also, ensure your reaction is rigorously degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
-
Sub-Optimal Catalyst Loading: While the goal is to use minimal catalyst, an initial screening with insufficient loading can result in a stalled reaction.
-
Side Reactions:
-
Protodeboronation: Your boronic acid coupling partner can react with trace water or base to be replaced by a hydrogen atom, effectively consuming your nucleophile.[1][6]
-
Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.[1]
-
Solution: Rigorous degassing of all solvents and reagents is critical. A freeze-pump-thaw cycle is highly effective.
-
-
Q2: I'm seeing significant Palladium black formation in my reaction vessel. What's happening and how do I prevent it?
The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium species aggregates into inactive metallic palladium.[6] This is detrimental to your reaction's efficiency and turnover number.
Potential Causes & Solutions:
-
Ligand Dissociation: The protective ligand can dissociate from the palladium center, especially at high temperatures, leaving the "naked" palladium atoms vulnerable to aggregation.[6]
-
Solution: Choose a more robust ligand. Bulky, electron-rich phosphines like the Buchwald-type ligands (SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form stronger bonds with palladium, enhancing stability.[8][10] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2) to avoid having excess, uncoordinated palladium.
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) species to Pd(II) and also degrade phosphine ligands, leading to catalyst deactivation and precipitation.[6]
-
Solution: Implement stringent air-free techniques. Use a Schlenk line or glovebox for reaction setup. All solvents and liquid reagents must be thoroughly degassed before use. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.[1]
-
-
High Reaction Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.
-
Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Modern, highly active catalyst systems often allow for lower reaction temperatures.[11]
-
Q3: My reaction worked once with a high yield, but now it's completely unreproducible. What should I check?
Lack of reproducibility is a frustrating but common issue in sensitive catalytic reactions.[12] The cause is almost always an unspotted variable in reagents or procedure.
Potential Causes & Solutions:
-
Reagent Purity and Consistency:
-
Palladium Source: Are you using the same batch? The quality of Pd sources like Pd₂(dba)₃ can vary.[5]
-
Ligand: Is your phosphine ligand pure? They can oxidize on storage.
-
Base: Is your base anhydrous? Some bases like K₂CO₃ can be hygroscopic. The presence of water can be both beneficial and detrimental depending on the specific reaction, but its amount must be consistent.[13]
-
Solvents: Are you using anhydrous, high-purity solvents? Trace impurities can poison the catalyst.
-
-
Inconsistent Inert Atmosphere: A slight leak in your Schlenk line or insufficient degassing can kill the reaction.
-
Solution: Re-evaluate your inert atmosphere technique. Ensure all glassware is properly dried. Perform multiple vacuum/inert gas cycles.[1] When adding liquid reagents via syringe, be sure to pre-flush the syringe with inert gas.
-
-
Order of Addition: The sequence of adding reagents can affect the formation of the active catalyst.[3]
-
Solution: Adopt a consistent and logical procedure. A common best practice is to add the solid reagents (aryl halide, boronic acid partner, base, catalyst, ligand) to the flask, purge with inert gas, and then add the degassed solvent last.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a catalyst, precatalyst, and ligand, and how do I choose the right combination?
-
Catalyst: The active species that participates directly in the catalytic cycle, which for Suzuki-Miyaura coupling is a coordinatively unsaturated Pd(0) complex.[2] These are often unstable and difficult to handle.
-
Precatalyst: A stable, easy-to-handle compound (usually Pd(II)) that is converted into the active Pd(0) catalyst under the reaction conditions.[3][14] Common examples include Pd(OAc)₂, PdCl₂(dppf), and more advanced palladacycle precatalysts.[4][5] For reproducibility and high activity, modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) are highly recommended as they generate the active LPd(0) species cleanly and efficiently.[5]
-
Ligand: A molecule (typically a phosphine or N-heterocyclic carbene) that binds to the palladium atom. The ligand's role is critical: it stabilizes the palladium center, prevents decomposition, and its electronic and steric properties tune the catalyst's reactivity.[8][11]
Choosing the Right Combination: For an electron-rich and potentially coordinating substrate like this compound, the choice of ligand is paramount. You need a ligand that promotes fast oxidative addition and prevents catalyst inhibition.
-
Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for this type of transformation.[8] Excellent choices include SPhos , XPhos , and RuPhos . These ligands have been shown to be highly effective for coupling challenging heteroaryl halides.[6][7]
Q2: What is a typical starting catalyst loading, and how does it impact my experiment?
Catalyst loading is typically expressed in mole percent (mol %) relative to the limiting reagent.[15][16]
-
Screening Phase (0.5 - 2.0 mol %): For initial experiments to establish feasibility, a loading in this range is common. For particularly challenging substrates, you might go as high as 5 mol %.[6][16]
-
Optimization Phase (0.01 - 0.5 mol %): Once the reaction is working, the goal is to reduce the catalyst loading as much as possible without sacrificing yield or reaction time.
-
Process/Scale-up (< 0.1 mol % or ppm levels): In pharmaceutical and industrial settings, minimizing palladium is crucial to reduce costs and simplify purification, as residual palladium in the final product is strictly regulated.[9][17] Loadings are often discussed in parts-per-million (ppm).[15]
Impact of Loading:
-
High Loading: Can lead to faster reaction rates but increases cost, can generate more side products, and makes removal of residual palladium from your product more difficult.[16]
-
Low Loading: More economical and sustainable, simplifies purification. However, if the loading is too low, the reaction may be sluggish or stall completely, especially if any catalyst deactivation occurs.
Q3: What is the fundamental catalytic cycle for this reaction?
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[14][18] Understanding this cycle is key to troubleshooting.
-
Oxidative Addition: The active Pd(0)L catalyst reacts with your this compound, inserting into the carbon-bromine bond. This forms a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands.[2]
-
Transmetalation: The boronic acid (or ester) is activated by the base to form a boronate species. This species then transfers its phenyl group to the Pd(II) complex, displacing the bromide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of your final product and regenerating the active Pd(0)L catalyst, which can then re-enter the cycle.[2]
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
This table provides a structured starting point for optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Pd Precatalyst | SPhos Pd G3 (or similar palladacycle) | 0.5 - 2.0 mol % | Provides a reliable source of active Pd(0)L. Easier to handle and more reproducible than mixing Pd(OAc)₂ and ligand.[5] |
| Ligand | SPhos | 1:1 to 1.2:1 (Ligand:Pd) | Bulky, electron-rich ligands are crucial for activating the C-Br bond and stabilizing the catalyst.[8] If using a precatalyst, no extra ligand is needed. |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equiv. | Strong, non-nucleophilic base that minimizes protodeboronation.[1][6] Must be finely ground and anhydrous. |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.5 M | Aprotic solvents are standard. Ensure they are anhydrous and rigorously degassed. A solvent screen is often beneficial.[6] |
| Temperature | 90 °C | 80 - 110 °C | Start moderately and increase only if necessary to avoid catalyst decomposition.[6][19] |
| Additives | Water (1-5 equiv.) | 0 - 10 equiv. | While seemingly counterintuitive, a small amount of water can sometimes accelerate the reaction, especially with K₃PO₄.[4] However, start anhydrously if protodeboronation is a concern. |
Experimental Protocol: General Procedure for Catalyst Loading Optimization
This protocol outlines a reliable method for setting up a small-scale reaction under an inert atmosphere to test catalyst loading.
Materials & Equipment:
-
This compound
-
Arylboronic acid or pinacol ester
-
Palladium precatalyst (e.g., SPhos Pd G3)
-
Base (e.g., anhydrous K₃PO₄, finely powdered)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line with inert gas (Argon or Nitrogen) supply and vacuum
-
Standard laboratory glassware, syringes, and needles
Procedure:
-
Preparation:
-
Dry the reaction vessel (Schlenk tube) in an oven ( >100 °C) for at least 4 hours and allow it to cool under a stream of inert gas.
-
Degas the reaction solvent by sparging with inert gas for 30 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Setup (under Inert Atmosphere):
-
To the cooled Schlenk tube, add the this compound (1.0 equiv.), the boronic acid partner (1.1 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).
-
Quickly add the palladium precatalyst (e.g., 1.0 mol %). For small scale, it is best to use a stock solution of the catalyst or create a solids-dispensing charge of catalyst and base.
-
Seal the Schlenk tube, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]
-
-
Reaction Execution:
-
Using a gas-tight syringe, add the degassed solvent to the reaction vessel.
-
Place the sealed vessel in a pre-heated oil bath at the desired temperature (e.g., 90 °C) and begin stirring.
-
-
Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (under inert conditions) and analyzing by TLC, GC-MS, or LC-MS.[1] Check for the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and precipitated palladium.
-
Wash the filtrate with water or brine to remove inorganic salts.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Royal Society of Chemistry.
- Determining the active catalytic palladium species under hydrodeoxygenation conditions. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). SpringerLink.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers.
- Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). PubMed Central.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (n.d.).
- Pd catalyzed couplings. (2020). Chemistry LibreTexts.
- Palladium catalyst issues in cross-coupling reactions. (n.d.). Benchchem.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (2022).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024).
- Elucidating the Pd Active Sites of Bimetallic Gold-palladium Catalysts Using Chemisorption and Titration Techniques. (2024). DigitalCommons@UMaine.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- Analytical Methods to Determine Palladium in Environmental Matrices: A Review. (n.d.).
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (2019).
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PubMed Central.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Capturing the Most Active State of a Palladium(0)
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PubMed Central.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Palladium(0)
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- The Suzuki–Miyaura cross-coupling of bromothiophenes. Conditions:... (n.d.).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.).
- Suzuki Coupling. (2020). YouTube.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry.
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). University of Rochester.
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stability issues of 3-Bromo-4-phenylthiophene in aqueous media
Welcome to the Technical Support Center
Topic: Stability and Handling of 3-Bromo-4-phenylthiophene in Aqueous Media
Greetings, fellow researchers and drug development professionals. As a key intermediate in the synthesis of complex heterocyclic molecules, this compound is a valuable building block. However, its effective use in reaction systems involving water presents unique challenges due to its physicochemical properties. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to navigate the complexities of its stability and reactivity in aqueous environments. My goal is to equip you with the causal understanding needed to optimize your experimental outcomes, ensuring both efficiency and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound in aqueous-based experiments.
Q1: What is the expected solubility of this compound in water?
A1: The aqueous solubility of this compound is expected to be extremely low. The parent compound, 3-bromothiophene, is classified as insoluble in water[1]. The addition of a lipophilic phenyl group at the 4-position further increases its nonpolar character, rendering it practically insoluble in purely aqueous systems. For experimental work, the use of a co-solvent is not just recommended, but essential.
Q2: What are the ideal storage conditions for this compound, especially if pre-dissolved for an experiment?
A2: For the solid compound, store it in a tightly closed container in a dry, cool, and well-ventilated area, protected from light and incompatible materials[1][2]. We strongly advise against the long-term storage of this compound in any stock solution, particularly those containing water. If a solution is required, prepare it fresh in a suitable, dry organic solvent (e.g., Dioxane, THF, Toluene) immediately before use.
Q3: How does pH affect the stability of this compound in aqueous media?
A3: The compound is most stable in neutral aqueous media. It is explicitly noted to be incompatible with strong bases[1][3]. In many cross-coupling reactions that utilize aqueous systems, a base is required. The choice of base and reaction temperature is therefore critical, as strongly alkaline conditions can promote degradation and side reactions.
Q4: Is this compound susceptible to hydrolysis?
A4: The carbon-bromine bond on an sp²-hybridized carbon of the thiophene ring is generally more robust than on an aliphatic carbon. However, it is not inert. Under the conditions of many palladium-catalyzed cross-coupling reactions (which involve elevated temperatures and the presence of a base), the C-Br bond can become labile. The primary concern is often not direct hydrolysis (replacement of -Br with -OH) but rather protodebromination (replacement of -Br with -H). This side reaction is a known issue in Suzuki couplings of brominated aromatics, especially when reaction conditions are not optimized. One study on a related dibromothiophene derivative highlighted that minimizing the amount of water was crucial to suppress dehalogenation[4].
Q5: What are the primary chemical incompatibilities I should be aware of in my experimental design?
A5: Based on safety data for closely related compounds, the primary incompatibilities are:
-
Strong Bases: Can promote decomposition or side reactions[1][3].
-
Strong Oxidizing Agents: The electron-rich thiophene ring is susceptible to oxidation[1][3].
Troubleshooting Guide: Common Experimental Scenarios
This section provides in-depth, scenario-based troubleshooting for issues encountered during reactions involving this compound in aqueous media.
Scenario 1: Low or No Yield in an Aqueous Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation and a common application for this substrate[5][6]. However, its execution in aqueous systems can be problematic.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
-
Possible Cause 1: Insufficient Solubility.
-
Explanation: The reaction occurs at the interface between the organic and aqueous phases. If this compound is not sufficiently partitioned into a phase where it can interact with the catalyst and the boronic acid salt, the reaction rate will be negligible.
-
Solution: Employ a biphasic solvent system with a suitable organic co-solvent. The choice of solvent can significantly impact the reaction.
-
| Co-Solvent | Typical Ratio (org:H₂O) | Notes |
| 1,4-Dioxane | 4:1 to 10:1 | Excellent choice, but peroxide formation is a risk. Use fresh, inhibitor-free solvent. |
| Toluene | 4:1 to 10:1 | Good for higher temperatures. Forms a distinct biphasic system. |
| Tetrahydrofuran (THF) | 3:1 to 5:1 | Common, but lower boiling point limits reaction temperature. |
| Dimethoxyethane (DME) | 3:1 to 5:1 | Higher boiling point than THF. Good solubilizing power. |
-
Possible Cause 2: Base-Induced Protodebromination.
-
Explanation: The base required to activate the boronic acid for transmetalation can also facilitate the undesired cleavage of the C-Br bond, leading to the formation of 4-phenylthiophene[7]. This is exacerbated by high temperatures and overly strong bases.
-
Solution:
-
Base Screening: Switch from strong inorganic bases like NaOH or KOH to milder alternatives. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective and less harsh[4].
-
Temperature Control: Run the reaction at the lowest temperature that gives a reasonable conversion rate. A temperature screen (e.g., 80°C, 90°C, 100°C) is highly recommended.
-
Monitoring: Use LC-MS to look for a byproduct with a mass corresponding to 4-phenylthiophene (C₁₀H₈S, M.W. ≈ 160.24 g/mol ).
-
-
-
Possible Cause 3: Catalyst Oxidation.
-
Explanation: Palladium(0) catalysts are sensitive to oxidation by dissolved oxygen in the reaction medium. This is a common failure mode in many cross-coupling reactions.
-
Solution: Rigorously degas all solvents and the water prior to use. See the protocol below for details.
-
Scenario 2: Appearance of a Significant, Unidentified Byproduct in an Aqueous Reaction
You observe a new major peak in your HPLC or TLC analysis that is not starting material or the desired product.
-
Characterize the Byproduct: The first step is identification. Use LC-MS to obtain the molecular weight.
-
If Mass = 160.24 g/mol , this strongly indicates protodebromination has occurred, resulting in 4-phenylthiophene. Refer to the solutions in Scenario 1, Cause 2 .
-
If Mass = 320.48 g/mol , this could indicate a homocoupling side reaction, forming a bi(4-phenylthienyl) species. This can sometimes occur if the oxidative addition/reductive elimination cycle is disrupted.
-
-
Perform a Controlled Stability Study: To isolate the source of degradation, systematically test the stability of your starting material under the reaction conditions.
-
Preparation: Prepare four separate vials:
-
Vial A: this compound in the chosen organic/aqueous solvent mix.
-
Vial B: Vial A components + the base to be used in the reaction.
-
Vial C: Vial A components + the palladium catalyst and ligand.
-
Vial D: All reaction components (full reaction mixture, minus the boronic acid).
-
-
Incubation: Place all vials under an inert atmosphere (Nitrogen or Argon) and heat to the target reaction temperature.
-
Time-Point Analysis: Withdraw a small aliquot from each vial at regular intervals (e.g., T=0, 1h, 4h, 12h).
-
Quantification: Quench the aliquots and analyze by HPLC to quantify the remaining percentage of this compound. This will pinpoint whether the base, the catalyst, or a combination is causing the degradation.
Caption: Competing reaction pathways for this compound.
Key Experimental Protocols
Protocol 1: Preparation of Degassed Biphasic Solvent for Cross-Coupling
-
Solvent Choice: Select your organic co-solvent (e.g., 1,4-Dioxane) and high-purity deionized water.
-
Individual Degassing: Place the required volume of the organic solvent and water into separate, appropriately sized flasks sealed with rubber septa.
-
Sparging: Bubble Argon or Nitrogen gas through each solvent via a long needle submerged below the liquid surface for at least 30-60 minutes. A smaller needle should be used as a vent.
-
Reaction Setup: Under a positive pressure of inert gas, transfer the degassed solvents, reagents, and catalyst to your reaction vessel. Maintain the inert atmosphere throughout the entire experiment.
Protocol 2: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water is typically effective.
-
Example Gradient: Start at 50% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, return to 50% ACN and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a wavelength corresponding to the compound's λ-max.
-
Analysis: Monitor the peak area of this compound over time. A decrease in its peak area, coupled with the appearance of new peaks, indicates degradation.
References
-
Organic Syntheses. 3-bromothiophene. [Link]
-
Mallak Specialties Pvt Ltd. 3-Bromothiophene - Technical Data Sheet. [Link]
-
Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291. [Link]
-
Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Frigoli, M., & Ciambrone, G. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2007(16), 110-117. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Furukawa, N., et al. (1982). Alkaline hydrolysis of N-bromoiminothianthrene derivatives. ResearchGate. [Link]
-
Rauf, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
Sources
- 1. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Reactivity in Suzuki Reactions with Bromothiophenes
Welcome to the Technical Support Center dedicated to resolving challenges in the Suzuki-Miyaura cross-coupling of bromothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this crucial C-C bond-forming reaction. Here, we will delve into the common pitfalls and provide actionable, in-depth troubleshooting guides to enhance your reaction yields and efficiency.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when performing Suzuki reactions with bromothiophenes:
Q1: Why is my Suzuki reaction with a bromothiophene substrate showing low conversion or failing completely?
Low conversion in Suzuki reactions involving bromothiophenes can stem from several factors. Bromothiophenes, while generally more reactive than their chloro-analogs, can still be challenging substrates.[1] The primary reasons for low reactivity often include suboptimal catalyst/ligand combinations, inappropriate base or solvent selection, or degradation of the boronic acid coupling partner.[2][3] The electronic properties of the thiophene ring and any substituents can also significantly influence the ease of oxidative addition, a key step in the catalytic cycle.[2][4]
Q2: I'm observing a significant amount of a debrominated thiophene byproduct. What is causing this?
The formation of a debrominated thiophene byproduct is typically due to a side reaction called dehalogenation.[2] After the initial oxidative addition of the palladium catalyst to the bromothiophene, the resulting intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the arene instead of proceeding through the desired cross-coupling pathway. Common hydride sources can be amine bases or alcoholic solvents.[2]
Q3: My boronic acid seems to be decomposing, leading to low yields. How can I prevent this?
This is a very common issue, especially when using heteroaryl boronic acids like those derived from thiophene. The undesired cleavage of the carbon-boron bond, known as protodeboronation, is a frequent side reaction in Suzuki couplings.[5][6] This process is often promoted by aqueous basic conditions and elevated temperatures.[5][7] To mitigate this, one can employ anhydrous conditions, use milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF), or utilize boronic esters (e.g., pinacol esters) which tend to be more stable.[6][8][9]
Q4: What is "homocoupling" and how can I minimize it in my reaction?
Homocoupling refers to the formation of a biaryl product from two molecules of the boronic acid. This side reaction is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from exposure of the reaction mixture to oxygen.[2] Ensuring the reaction is thoroughly degassed and using a high-quality Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can help minimize homocoupling.[2][9]
Detailed Troubleshooting Guides
Guide 1: Optimizing the Catalyst System for Bromothiophene Coupling
The choice of palladium catalyst and ligand is paramount for a successful Suzuki reaction with bromothiophenes.
Problem: Low to no product formation, with starting materials largely unreacted. This suggests a slow or inhibited catalytic cycle, often pointing to an issue with the oxidative addition or reductive elimination steps.
Underlying Cause & Solution:
The C-Br bond of a bromothiophene needs to be activated by the palladium catalyst. The efficiency of this oxidative addition step is heavily influenced by the electron density at both the palladium center and the thiophene ring.
-
Ligand Selection: For electron-rich bromothiophenes, or when encountering generally low reactivity, employing bulky, electron-rich phosphine ligands is often beneficial. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.[10] Consider switching from standard ligands like triphenylphosphine (PPh₃) to more specialized Buchwald-type ligands.
| Ligand | Key Characteristics & Recommended Use |
| PPh₃ | A standard, general-purpose ligand. May be insufficient for challenging couplings. |
| SPhos | A bulky biarylphosphine ligand, excellent for promoting couplings of heteroaryl chlorides and bromides.[7] |
| XPhos | Another highly active and versatile Buchwald ligand, effective for a broad range of substrates.[9] |
| dppf | A bidentate ligand that can offer good stability to the catalyst. |
-
Palladium Source: While Pd(PPh₃)₄ is a common choice, modern precatalysts (e.g., XPhos Pd G3 or G4) are often more efficient.[11] These precatalysts are more stable and generate the active Pd(0) species in a controlled manner, which can reduce side reactions.[7][9]
Workflow for Catalyst Screening:
Caption: Catalyst screening workflow.
Guide 2: Managing Protodeboronation of the Boronic Acid
The instability of the organoboron reagent is a primary culprit in failed Suzuki reactions.
Problem: Low yield of the desired product accompanied by the formation of the corresponding non-boronated arene (from the boronic acid). This is a strong indicator of protodeboronation outcompeting the desired cross-coupling.[6]
Underlying Cause & Solution:
Five-membered heteroaromatic boronic acids, including those of thiophene, are particularly susceptible to protodeboronation under basic conditions.[7] The key is to accelerate the rate of transmetalation relative to the rate of protodeboronation.
-
Choice of Base: Strong bases in aqueous media (e.g., NaOH, K₂CO₃ in water) can accelerate protodeboronation. Switching to a milder base or anhydrous conditions can be highly effective.
| Base | Solvent System | Rationale |
| K₃PO₄ | Anhydrous (e.g., dioxane, toluene) | A moderately strong base that is effective in anhydrous conditions, which can suppress protodeboronation.[9] |
| Cs₂CO₃ | Anhydrous or with minimal water | A strong base that is often effective when others fail. |
| CsF | Anhydrous (e.g., isopropanol) | Fluoride ions are believed to facilitate the transmetalation step, potentially accelerating the desired reaction over decomposition.[8] |
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, can significantly reduce protodeboronation. These esters release the boronic acid slowly under the reaction conditions.
-
Temperature Control: Higher temperatures can accelerate protodeboronation.[12] The use of a highly active catalyst system may allow the reaction to proceed at a lower temperature (e.g., 40-80 °C), thereby preserving the boronic acid.[6]
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Preparation: To a flame-dried Schlenk flask, add the bromothiophene (1.0 equiv.), the thiophene boronic acid or ester (1.1-1.5 equiv.), and a finely ground anhydrous base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to a moderate temperature (start with 60-80 °C) and monitor the reaction closely by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Caption: Troubleshooting workflow for protodeboronation.
By systematically addressing these common issues, you can significantly improve the success rate of your Suzuki reactions with bromothiophenes. Remember that a combination of these strategies may be necessary for particularly challenging substrates.
References
-
Al-Masum, M., & El-Hiti, G. A. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Ellis, N. (2007). Suzuki-Miyaura cross-coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (27), 2847-2849. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2017).
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Thomas, J. C., & DeCastle, S. (2003). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 1(1), 59-62. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
methods for removing unreacted starting material from 3-Bromo-4-phenylthiophene
Document ID: TSC-2026-01-A4 Last Updated: January 15, 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-Bromo-4-phenylthiophene. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth, scenario-based troubleshooting for the removal of common unreacted starting materials and byproducts. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind our recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude this compound?
A1: The impurities are almost entirely dependent on your synthetic route. The two most prevalent methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling and the electrophilic bromination of a phenylthiophene precursor.
-
For Suzuki Coupling Routes: Expect unreacted starting materials like 3,4-dibromothiophene and phenylboronic acid. You may also find byproducts from homocoupling (e.g., biphenyl) or protodeboronation.[1][2]
-
For Electrophilic Bromination Routes: The primary impurities will be unreacted 3-phenylthiophene and potentially over-brominated species, where additional bromine atoms have been added to the thiophene or phenyl ring.[3][4]
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. How do I identify them?
A2: TLC is an excellent first step for diagnosing purity issues. Run your crude product alongside the starting materials on the same plate.
-
Visualization: Thiophene derivatives can often be visualized under UV light (254 nm) due to their conjugated systems.[5] Staining with a permanganate dip can reveal oxidizable compounds, while an isatin/sulfuric acid spray is a more specific test for thiophenes, often producing blue or violet colors.
-
Polarity: Generally, the product, this compound, will have a different polarity than the starting materials. For instance, 3,4-dibromothiophene is typically more polar than the final product, while 3-phenylthiophene is less polar. Phenylboronic acid is quite polar and often streaks or stays at the baseline, especially in non-polar eluent systems.[6]
Q3: Which purification method—chromatography, recrystallization, or extraction—is best?
A3: The optimal method depends on the physical properties of the impurities.
-
Extraction: Ideal for removing highly polar or acidic/basic impurities, such as phenylboronic acid or HBr byproduct.[4][6]
-
Column Chromatography: The most versatile technique for separating compounds with different polarities, such as separating the product from unreacted starting materials or homocoupled byproducts.[7][8]
-
Recrystallization: Best for removing small amounts of impurities from a solid product when there is a significant difference in solubility between the product and the contaminant in a given solvent.[3]
Troubleshooting Guide: Scenario-Based Purification
We will now address specific purification challenges based on the synthetic route employed.
Scenario A: Purification After Suzuki-Miyaura Coupling
This route typically involves reacting 3,4-dibromothiophene with phenylboronic acid . The primary purification challenge is the removal of unreacted starting materials and boronic acid-derived byproducts.
Problem 1: My NMR spectrum shows significant unreacted phenylboronic acid.
-
Causality: Phenylboronic acid is a white solid with high polarity due to its hydroxyl groups, making it partially water-soluble.[9][10] It can form boroxines (anhydrides) which have different solubility profiles. Its acidic nature provides a straightforward handle for removal.
-
Solution: An aqueous basic wash (extraction) is highly effective. By converting the boronic acid to its boronate salt, its solubility in the aqueous phase is dramatically increased.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer contains your product, while the aqueous layer contains the sodium phenylboronate salt.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 3-6) one more time to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: Confirm the removal of phenylboronic acid by TLC or ¹H NMR analysis of the crude product.
Problem 2: My crude product is contaminated with unreacted 3,4-dibromothiophene.
-
Causality: 3,4-Dibromothiophene is a liquid at room temperature and shares structural similarity with the product, but its polarity is slightly different.[11][12][13] This difference is often sufficient for separation by silica gel chromatography.
-
Solution: Flash column chromatography is the method of choice. The key is to select a solvent system that provides good separation (ΔRf > 0.2) between the product and the starting material.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity/Solubility |
| This compound (Product) | 239.14 | ~55-58 | Not readily available | Moderately polar |
| 3,4-Dibromothiophene (Starting Material) | 241.93[11][14] | 4-5[11][12] | 221-222[11][12] | More polar than product; soluble in nonpolar organic solvents.[11] |
| Phenylboronic Acid (Starting Material) | 121.93[9][15][16] | 216-219[10][17] | ~266 | Highly polar; soluble in polar organic solvents, poorly soluble in hexanes.[9] |
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A common starting point is 95:5 Hexanes:Ethyl Acetate. The goal is to have the product Rf value around 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply positive pressure to accelerate the solvent flow.[7]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Decision workflow for purifying this compound after a Suzuki coupling reaction.
Scenario B: Purification After Electrophilic Bromination
This route typically involves reacting 3-phenylthiophene with a brominating agent like N-Bromosuccinimide (NBS) or Br₂.[18][19] The main challenge is separating the desired mono-brominated product from the unreacted starting material and any poly-brominated byproducts.
Problem: My TLC and NMR show a mixture of 3-phenylthiophene and my desired product.
-
Causality: 3-phenylthiophene is a solid with a lower polarity than the brominated product.[20][21] The introduction of the bromine atom increases the molecular weight and polarity, allowing for chromatographic separation. If the reaction did not go to completion, a significant amount of starting material may remain.
-
Solution: Both flash column chromatography and recrystallization can be effective, depending on the relative amounts and physical states of the components.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity |
| This compound (Product) | 239.14 | ~55-58 | More polar |
| 3-Phenylthiophene (Starting Material) | 160.24[20][22] | 90-93[23] | Less polar |
| 2,5-Dibromo-3-phenylthiophene (Byproduct) | 318.03 | Not readily available | Polarity similar to or slightly less than product |
This method is most effective when the desired product is the major component and is a solid at room temperature.
-
Solvent Selection: Choose a solvent or solvent system where the desired product is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Impurities should ideally remain soluble at low temperatures. For moderately polar compounds like this compound, solvents like ethanol, isopropanol, or a hexane/toluene mixture may be suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
-
Validation: Check the purity of the recrystallized material and the mother liquor by TLC and melting point analysis.
Caption: Purification strategy for this compound synthesized via electrophilic bromination.
References
-
Wikipedia. Phenylboronic acid. [Link]
-
Grokipedia. Phenylboronic acid. [Link]
-
Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures?[Link]
-
LookChem. 3,4-Dibromothiophene. [Link]
-
Chemical Synthesis. 3,4-Dibromothiophene 3141-26-2 wiki. [Link]
-
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YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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Chemsrc. Phenylboronic acid. [Link]
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ResearchGate. Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. [Link]
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Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]
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MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
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ResearchGate. (2016). Separating a mixture of a couple of compounds of a chromatographic method using a bigger column?[Link]
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impact of solvent choice on 3-Bromo-4-phenylthiophene reactions
Technical Support Center: 3-Bromo-4-phenylthiophene
A Senior Application Scientist's Guide to Solvent Optimization in Synthetic Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues related to this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper, mechanistic understanding of why certain choices are made, particularly concerning the critical role of the reaction solvent. The principles discussed here are foundational for developing robust, scalable, and reproducible chemical transformations.
Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions regarding solvent selection for reactions with this compound.
Q1: What are the primary considerations when selecting a solvent for a cross-coupling reaction with this compound?
A1: The choice of solvent is multi-faceted and crucial for the success of any cross-coupling reaction. Key considerations include:
-
Solubility: The solvent must effectively dissolve the this compound substrate, the coupling partner (e.g., boronic acid, amine), and the base to a sufficient extent for the reaction to proceed.
-
Catalyst Stability and Activity: The solvent can directly interact with the palladium catalyst. Polar aprotic solvents can stabilize charged or highly polar transition states in the catalytic cycle, which can significantly influence reaction rates.[1][2] Conversely, nonpolar solvents may favor neutral catalytic species.[3]
-
Reaction Temperature: The solvent's boiling point must be appropriate for the required reaction temperature. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
-
Inertness: The solvent should not react with the reagents, intermediates, or the catalyst. For instance, protic solvents are incompatible with organometallic intermediates generated via lithium-halogen exchange.[4]
-
Work-up and Purification: Consider the ease of solvent removal post-reaction and its compatibility with your extraction and chromatography systems.
Q2: How does solvent polarity impact palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations?
A2: Solvent polarity plays a pivotal role in modulating the reactivity and even the selectivity of palladium-catalyzed cross-couplings.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents have high dielectric constants and can solvate cations well. They are particularly effective at dissolving inorganic bases (like K₂CO₃ or K₃PO₄) and stabilizing polar intermediates in the catalytic cycle.[5] For example, the oxidative addition step, especially with aryl triflates, is often accelerated in polar solvents due to the stabilization of a polar transition state.[1][2]
-
Less Polar/Aromatic Solvents (e.g., Toluene, 1,4-Dioxane): These solvents are generally less coordinating. In some systems, less polar solvents are preferred as highly coordinating polar solvents can sometimes occupy coordination sites on the palladium center, inhibiting catalysis. Toluene and dioxane are very common in Buchwald-Hartwig aminations.[6][7][8]
-
Protic Solvents (e.g., water, alcohols): Often used as a co-solvent in Suzuki reactions (e.g., Dioxane/H₂O). Water can greatly enhance the solubility of the inorganic base and accelerate the transmetalation step.[5][9] However, they are generally avoided in Buchwald-Hartwig reactions unless specific water-soluble ligands are used.
Q3: For lithium-halogen exchange on this compound, why are ethereal solvents like THF or diethyl ether mandatory?
A3: Ethereal solvents are critical for the successful formation and stabilization of the resulting 3-lithio-4-phenylthiophene intermediate for two primary reasons:
-
Aprotic Nature: These solvents are aprotic, meaning they lack acidic protons. Grignard and organolithium reagents are extremely strong bases and would be instantly quenched by any protic source, such as water or alcohols, to form the corresponding hydrocarbon (4-phenylthiophene in this case).[4][10]
-
Stabilization: The lone pair electrons on the ether's oxygen atom coordinate to the electropositive magnesium or lithium center.[11] This solvation stabilizes the organometallic reagent, keeping it in solution and modulating its reactivity.[4][12] Without this coordination, the reagent would be highly unstable and likely aggregate and precipitate.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during your experiments, with a focus on how the solvent choice could be the root cause.
Issue 1: My Suzuki-Miyaura coupling reaction with this compound has low or no yield.
-
Potential Cause: Poor solubility of the base or catalyst deactivation.
-
Scientific Explanation: The Suzuki reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation. If the base is not soluble in the reaction medium, the reaction will be sluggish or fail entirely. While nonpolar solvents like toluene can work, they often require phase-transfer catalysts or very long reaction times.
-
Recommended Solution:
-
Switch to a Polar Solvent System: A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or DMF/H₂O in a 4:1 to 2:1 ratio) is often highly effective.[5] The water solubilizes the inorganic base, dramatically increasing its effective concentration and accelerating the reaction.
-
Use a More Soluble Base: If you must use an anhydrous system, consider switching to a more organic-soluble base like potassium phosphate (K₃PO₄).
-
Degas Thoroughly: Ensure your solvent is rigorously degassed before use. Dissolved oxygen can oxidize the Pd(0) active catalyst, leading to deactivation.[13]
-
Issue 2: During a Buchwald-Hartwig amination, I observe significant side products and low conversion.
-
Potential Cause: The solvent is not optimal for the specific catalyst system or is reacting with the base.
-
Scientific Explanation: Buchwald-Hartwig aminations are highly sensitive to the combination of ligand, base, and solvent. Relatively non-polar, aprotic solvents like toluene, xylene, or 1,4-dioxane are most commonly employed.[6][7] Polar aprotic solvents like DMF can sometimes be problematic; for example, strong bases like sodium tert-butoxide (NaOtBu) can deprotonate DMF at elevated temperatures, leading to side reactions and catalyst inhibition.
-
Recommended Solution:
-
Solvent Screening: If your starting amine has poor solubility in toluene, 1,4-dioxane is an excellent alternative that often provides better solubility for polar substrates while maintaining high catalytic activity.[6]
-
Match Solvent to Base: For strong bases like NaOtBu or LiHMDS, toluene is a robust choice. If you must use a more polar solvent due to solubility constraints, consider a weaker base like Cs₂CO₃, which is less likely to react with the solvent.[14]
-
Issue 3: My attempt at lithium-halogen exchange on this compound results in debromination or a complex mixture.
-
Potential Cause: Use of an incorrect solvent, presence of moisture, or inappropriate temperature control.
-
Scientific Explanation: The formation of 3-lithio-4-phenylthiophene via lithium-halogen exchange with an alkyllithium reagent (like n-BuLi or t-BuLi) is an extremely sensitive reaction. The primary failure mode is quenching of the highly basic lithiated intermediate by an acidic proton. The most common source of protons is trace water in the solvent or on the glassware. Furthermore, the stability of the lithiated thiophene can be temperature and solvent-dependent. In some cases, lithiated thiophenes can undergo rearrangement or ring-opening, especially upon warming.[15]
-
Recommended Solution:
-
Ensure Absolute Anhydrous Conditions: Use a freshly distilled, anhydrous ethereal solvent like THF or diethyl ether. Dry all glassware in an oven overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Low-Temperature Protocol: Perform the reaction at -78 °C (a dry ice/acetone bath). Add the alkyllithium reagent slowly to the solution of this compound in THF. This minimizes side reactions and potential decomposition of the lithiated species.[16]
-
Consider the Alkyllithium Reagent: For clean lithium-halogen exchange, using 2 equivalents of t-BuLi can be advantageous. The first equivalent performs the exchange, and the second eliminates the t-BuBr byproduct, preventing it from participating in side reactions.[16]
-
Data Summary & Protocols
Table 1: Recommended Solvent Systems for Key Reactions
| Reaction Type | Primary Solvent(s) | Co-Solvent / Additive | Typical Base(s) | Key Considerations |
| Suzuki-Miyaura Coupling | 1,4-Dioxane, DMF, Toluene | H₂O | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aqueous co-solvents often accelerate the reaction by dissolving the base.[5] |
| Heck Reaction | DMF, NMP, MeCN | None | NaOAc, Et₃N | Polar aprotic solvents are standard; they help solubilize salts and stabilize polar intermediates.[9] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane | None | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene is generally preferred with strong bases. Dioxane can improve the solubility of polar amines.[6][8] |
| Lithium-Halogen Exchange | THF, Diethyl Ether | Hexanes (co-solvent for BuLi) | n-BuLi, t-BuLi | Strict anhydrous conditions and low temperatures (-78 °C) are mandatory.[16][17] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Protocol 2: Lithium-Halogen Exchange and Quench
This protocol details the formation of 3-lithio-4-phenylthiophene and its subsequent reaction with an electrophile (e.g., trimethylsilyl chloride).
-
Setup: Add this compound (1.0 eq) to a flame-dried, three-neck flask under a strong Argon atmosphere. Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 10 minutes. The solution may change color. Stir at -78 °C for 1 hour.
-
Quench: Add the chosen electrophile (e.g., TMSCl, 1.1 eq) dropwise.
-
Warming & Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, concentrate, and purify as needed.
References
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Quora. (2018). What is the role of ether in preparation of Grignard reagents?. [Link]
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Study.com. (n.d.). Why are ethereal solvents important to the success of preparing the grignard reagent?. [Link]
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Miklós, M., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 118(2), 525-538. [Link]
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University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
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Rydfjord, J., et al. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Organometallics, 37(15), 2474-2481. [Link]
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Newman, S. G., et al. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry, 85(1), 158-168. [Link]
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Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
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Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 76(13), 5431–5436. [Link]
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ResearchGate. (n.d.). The Grignard Reagents. [Link]
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Sotor, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17973-17983. [Link]
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ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. [Link]
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Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
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Schweizerische Chemische Gesellschaft. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA, 75(4), 312-316. [Link]
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Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
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Gök, Y., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(1), 1361-1374. [Link]
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ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. [Link]
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ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice. [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
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ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. [Link]
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ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]
-
ResearchGate. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. [Link]
-
ChemRxiv. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1983). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. [Link]
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James Cook University. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
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Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]
-
PubChem. (n.d.). 3-Bromo-4-chlorothiophene. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-4-phenylthiophene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of medicinal chemistry and materials science, functionalized thiophenes are indispensable building blocks. Their unique electronic properties and versatile reactivity make them core scaffolds in pharmaceuticals, organic electronics, and advanced polymers.[1][2] Among the most crucial intermediates are 3-halo-4-phenylthiophenes, which serve as versatile handles for carbon-carbon bond formation. The choice of the halogen atom—bromine versus iodine—is a critical decision in synthetic design, directly impacting reaction kinetics, catalyst selection, and overall efficiency.
This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-4-phenylthiophene and 3-iodo-4-phenylthiophene. Moving beyond simple protocols, we will dissect the fundamental principles governing their differential performance in cornerstone palladium-catalyzed cross-coupling reactions, supported by established experimental principles and detailed methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed, strategic decisions in their synthetic endeavors.
Pillar 1: The Scientific Foundation of Reactivity
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a well-established principle, rooted in the elementary steps of the catalytic cycle.[3] The primary determinant is the rate of oxidative addition , which is frequently the rate-limiting step of the entire process.[4][5]
Oxidative Addition: The Rate-Determining Step
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species.[6][7] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new Ar-Pd(II)-X complex. The reactivity trend for this step is universally recognized as:
C-I > C-Br > C-Cl > C-F
This order is directly correlated with the Carbon-Halogen Bond Dissociation Energy (BDE) . A weaker C-X bond is more readily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition and, consequently, a more efficient overall reaction.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276-285[8][9] |
| C-I | ~213-240[8][9] |
The significantly lower BDE of the C-I bond (~45-60 kJ/mol weaker than C-Br) is the primary reason 3-iodo-4-phenylthiophene is anticipated to be the more reactive substrate.[10] This enhanced reactivity often translates to tangible experimental advantages, such as the ability to use lower catalyst loadings, milder reaction temperatures, and shorter reaction times.
Caption: Relationship between BDE and Oxidative Addition.
Pillar 2: Performance in Key Cross-Coupling Reactions
We will now compare the expected performance of 3-bromo- and 3-iodo-4-phenylthiophene in three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most prevalent C-C bond-forming reaction in modern synthesis due to the stability and low toxicity of the boron reagents.[11]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Comparative Analysis:
-
3-Iodo-4-phenylthiophene (Higher Reactivity): The weaker C-I bond facilitates rapid oxidative addition. This allows for the use of less active palladium catalysts (e.g., Pd(PPh₃)₄), lower catalyst loadings (1-3 mol%), and often lower temperatures (e.g., 80-90 °C).[11][12] Reactions can proceed to completion more quickly, which is advantageous for thermally sensitive substrates.
-
This compound (Moderate Reactivity): While still a very effective substrate, achieving comparable reaction rates and yields to the iodo counterpart often requires more forcing conditions. This may include higher temperatures (90-110 °C), higher catalyst loadings, or the use of more sophisticated and electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate the slower oxidative addition step.[13][14]
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Parameter | 3-Iodo-4-phenylthiophene | This compound | Rationale |
| Reaction Rate | Faster | Slower | Faster oxidative addition due to lower C-I BDE. |
| Typical Temp. | 80 - 90 °C | 90 - 110 °C | Less thermal energy needed to overcome activation barrier. |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, more active phosphine ligands may be needed. | Standard catalysts are often sufficient. |
| Yields | Generally Excellent | Excellent with optimization | May require more optimization to achieve >90% yields. |
B. Stille Coupling
The Stille reaction utilizes organostannane reagents and is renowned for its tolerance of a wide array of functional groups.[15][16] The toxicity of tin byproducts is a notable drawback, but its reliability makes it a powerful tool.
Comparative Analysis:
The reactivity trend in Stille coupling mirrors that of the Suzuki reaction, as it is also governed by the initial oxidative addition step.[16][17]
-
3-Iodo-4-phenylthiophene: Is the preferred substrate, especially when coupling with less reactive organostannanes. The high reactivity allows for mild conditions, preserving sensitive functional groups elsewhere in the molecule. The addition of Cu(I) salts can further accelerate the transmetalation step, leading to highly efficient transformations.[18]
-
This compound: A viable substrate, but achieving high yields may necessitate higher temperatures and carefully chosen ligands. In complex syntheses, the harsher conditions required for the C-Br bond activation could lead to side reactions or degradation of sensitive moieties.
C. Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[19] It uniquely employs a dual catalytic system of palladium and a copper(I) co-catalyst.[20][21]
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Comparative Analysis:
-
3-Iodo-4-phenylthiophene: Exhibits excellent reactivity, often proceeding smoothly at room temperature to 60 °C. The high efficiency of the oxidative addition step makes it the substrate of choice for demanding Sonogashira couplings.[22]
-
This compound: Generally requires higher temperatures (60-100 °C) and can be more susceptible to side reactions, such as the Glaser coupling (homocoupling of the alkyne), especially if the palladium-catalyzed cross-coupling is sluggish. The choice of base and solvent system becomes more critical to ensure a clean and high-yielding reaction.
Table 2: Summary of Reactivity Across Major Coupling Reactions
| Reaction Type | 3-Iodo-4-phenylthiophene | This compound |
| Suzuki-Miyaura | Highly reactive, milder conditions, faster rates. | Reactive, often requires more forcing conditions. |
| Stille | Preferred substrate, excellent yields under mild conditions. | Good substrate, may require higher temperatures/optimization. |
| Sonogashira | Excellent reactivity, often at room temperature. | Good reactivity, requires heating, potential for side reactions. |
Pillar 3: Experimental Protocols & Workflow
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following methodologies are designed as self-validating systems, with explanations for key procedural choices.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-4-phenylthiophene
Materials:
-
3-Iodo-4-phenylthiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-4-phenylthiophene and the arylboronic acid.
-
Reagent Addition: Add K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Scientist's Rationale:
-
Causality: The use of a simple Pd(OAc)₂/PPh₃ system is sufficient for the highly reactive iodo-substrate. The aqueous base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[7][23] Degassing is critical to prevent oxidation of the Pd(0) active catalyst.
Protocol 2: Stille Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (Tributylstannyl)furan, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri(2-furyl)phosphine (TFP, 10 mol%)
-
Anhydrous Lithium Chloride (LiCl, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound and anhydrous LiCl.
-
Solvent and Reagent Addition: Add degassed DMF, followed by the organostannane and tri(2-furyl)phosphine.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the mixture to 100 °C. The reaction is typically complete within 6-12 hours.
-
Workup: Cool to room temperature and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tin salts.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Scientist's Rationale:
-
Causality: The more challenging C-Br bond activation benefits from a more active catalyst system (Pd₂(dba)₃ with an electron-rich phosphine like TFP).[15][24] Anhydrous LiCl acts as an additive to facilitate the transmetalation step by forming a more reactive organostannane species.[18] The KF workup is a standard and effective method for removing toxic tin byproducts.
Conclusion and Strategic Recommendations
The choice between 3-bromo- and 3-iodo-4-phenylthiophene is a strategic one, dictated by the specific demands of the synthetic route.
-
Choose 3-Iodo-4-phenylthiophene when:
-
High reactivity is paramount: For coupling with unreactive partners or when constructing complex, multi-functionalized molecules.
-
Mild conditions are required: To preserve sensitive functional groups or prevent thermal degradation.
-
Rapid synthesis is a priority: Shorter reaction times can increase throughput.
-
-
Choose this compound when:
-
Cost and availability are primary concerns: Aryl bromides are often more economical than their iodo counterparts.
-
Moderate reactivity is sufficient: For straightforward couplings with reactive partners where slightly more forcing conditions are acceptable.
-
Orthogonal reactivity is desired: In a molecule containing both a bromine and an iodine atom, the iodine can be selectively functionalized first under mild conditions, leaving the bromine intact for a subsequent, different transformation.
-
Ultimately, both substrates are highly valuable intermediates. By understanding the fundamental principles of their reactivity and leveraging optimized catalytic systems, researchers can effectively incorporate the 4-phenylthiophene motif into a vast array of target molecules, advancing the frontiers of science and drug discovery.
References
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. ACS Publications.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions. Benchchem.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. Benchchem.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central.
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
- Stille Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Bond Energies. Chemistry LibreTexts.
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- Stille reaction. Wikipedia.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Stille Coupling. Chemistry LibreTexts.
- Synthesis and reactions of halo-substituted alkylthiophenes : a review. James Cook University.
- Sonogashira Coupling. Organic Chemistry Portal.
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- The Mechanisms of the Stille Reaction. University of Windsor.
- The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen.
- Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv.
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A Comparative Guide to the Structural Validation of Synthesized 3-Bromo-4-phenylthiophene Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. Thiophene derivatives, particularly scaffolds like 3-Bromo-4-phenylthiophene, are of significant interest due to their prevalence in pharmacologically active agents and advanced materials.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the structure of these derivatives. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The structural elucidation of a novel this compound derivative is a puzzle solved not by a single technique, but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of structural information, and together, they build a high-confidence confirmation of the target molecule's identity, purity, and conformation.
The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for determining the connectivity and chemical environment of atoms in a molecule.[2] For this compound derivatives, both ¹H (proton) and ¹³C (carbon) NMR are indispensable for confirming the substitution pattern on both the thiophene and phenyl rings.
Expertise in Action: Why NMR is the First Step
We begin with NMR because it provides a detailed map of the carbon-hydrogen framework. The chemical shifts (δ), coupling constants (J), and integration values in a ¹H NMR spectrum reveal the number of unique protons, their electronic environments, and their spatial relationships to neighboring protons. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum. The influence of substituents on the thiophene ring significantly alters the electron density, resulting in predictable shifts in the NMR spectra that are crucial for confirming regiochemistry.[2]
Comparative NMR Data for Substituted Thiophenes
The position and nature of substituents dramatically influence the chemical shifts of the thiophene ring protons and carbons. The table below illustrates typical shifts for related 3-substituted thiophenes, providing a baseline for interpreting the spectra of more complex derivatives.
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | 125.3 | 138.4 | 129.9 | 121.0 |
| Data collected in CDCl₃. Source: BenchChem[2] |
For a this compound, one would expect to see two distinct singlets for the thiophene protons at positions 2 and 5, and a set of multiplets for the protons on the phenyl ring. The carbon spectrum would similarly confirm the number of unique carbons in both ring systems.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust validation starts with clean data. The following protocol ensures high-resolution spectra suitable for unambiguous structural assignment.
-
Sample Preparation : Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]
-
Instrument Setup : Use a spectrometer of at least 400 MHz. Tune and shim the instrument to achieve a homogeneous magnetic field, and lock the field frequency using the deuterium signal from the solvent.[2]
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : ~12-15 ppm.
-
Number of Scans : 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay : 1-2 seconds.[2]
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : ~200-220 ppm.
-
Number of Scans : 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay : 2-5 seconds to ensure full carbon relaxation.[4]
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H spectrum to determine proton ratios.[3]
Caption: Workflow for NMR-based structural validation.
Confirming Identity: Mass Spectrometry (MS)
While NMR establishes the molecular framework, mass spectrometry confirms the molecular weight and elemental composition. For a brominated compound, MS provides a highly characteristic "fingerprint" that serves as a powerful validation point.
Expertise in Action: The Power of the Isotopic Signature
The key advantage of MS for this class of compounds is the natural isotopic abundance of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a pair of peaks (the molecular ion, M+, and M+2) of nearly equal intensity for any fragment containing a single bromine atom.[5] Observing this 1:1 isotopic pattern is definitive proof of the presence of bromine in the molecule and its fragments.
Expected Fragmentation Pattern
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The fragmentation pattern provides clues about the molecule's structure. For this compound (MW ≈ 239.13 g/mol ), key fragments would include:
| m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Identity | Notes |
| 238 | 240 | [M]⁺ | Molecular ion peak cluster, should show ~1:1 intensity. |
| 159 | 159 | [M-Br]⁺ | Loss of the bromine radical. A significant peak. |
| 115 | 115 | [C₉H₇]⁺ | Phenyl-ethenyl cation or related C₉H₇ isomer. |
| 77 | 77 | [C₆H₅]⁺ | Phenyl cation. |
Note: The exact fragmentation can vary based on the ionization method and energy.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. For ESI, this solution can be directly infused. For GC-MS, the sample is injected into the gas chromatograph.
-
Instrumentation :
-
Ionization Source : ESI for polarity, or EI for fragmentation detail.
-
Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap for low or high-resolution analysis.
-
-
Data Acquisition : Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis : Identify the molecular ion peak [M]⁺ and its [M+2]⁺ isotopic partner. Analyze the major fragment ions to corroborate the proposed structure. High-resolution MS can be used to determine the exact elemental composition, confirming the molecular formula C₁₀H₇BrS.
Caption: Key fragmentation pathway for this compound.
The Definitive Proof: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[4] It provides the absolute structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[4][6] This technique is particularly valuable for resolving any ambiguity in isomerism or stereochemistry.
Expertise in Action: From "Probable" to "Proven"
While NMR and MS provide compelling evidence, they describe the structure indirectly. X-ray crystallography provides a direct image of the atomic arrangement. For drug development professionals, this level of certainty is critical for understanding structure-activity relationships (SAR) and for intellectual property filings.[4] The resulting crystallographic information file (CIF) is a definitive record of the molecule's 3D architecture.
Comparative Crystallographic Data
Obtaining a crystal structure for a novel compound means generating new data. For context, the table below shows typical parameters for related heterocyclic compounds, illustrating the precision of the technique.
| Parameter | Compound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Compound 2: A complex triazolyl-furan-thiophene derivative |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2 |
| Unit Cell Dimensions (a, b, c, β) | a = 9.04 Å, b = 8.33 Å, c = 13.13 Å, β = 90.17° | a = 33.80 Å, b = 8.87 Å, c = 10.04 Å, β = 98.34° |
| Source: BenchChem[6] |
Experimental Protocol: From Powder to Picture
-
Crystal Growth : This is often the most challenging step. High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in a suitable solvent system (e.g., hexane/ethyl acetate).[6]
-
Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection : The crystal is placed in an X-ray diffractometer and cooled (often to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated.[6]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods, followed by an iterative refinement process that adjusts atomic positions and thermal parameters to best fit the experimental data.[6]
-
Validation : The final structure is validated to ensure it is chemically and crystallographically reasonable.
Caption: Integrated workflow for structural validation.
Conclusion: A Triad of Trust
Validating the structure of a synthesized this compound derivative is not a linear process but a system of checks and balances. NMR provides the structural framework, Mass Spectrometry confirms the mass and elemental composition with a unique isotopic signature, and X-ray Crystallography delivers the ultimate, unambiguous proof of the three-dimensional arrangement. By employing these techniques in a complementary fashion, researchers can establish the identity and purity of their synthesized compounds with the highest degree of scientific confidence, paving the way for successful downstream applications in drug discovery and materials science.
References
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- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. BenchChem.
- Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.
- Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters.
- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
- A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. BenchChem.
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]
- Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide. BenchChem.
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A Prospective Performance Analysis of 3-Bromo-4-phenylthiophene in Organic Field-Effect Transistors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The relentless pursuit of novel organic semiconductors with enhanced performance and stability is a cornerstone of next-generation electronics. Within the vast landscape of molecular design, thiophene-based materials remain a focal point due to their excellent charge transport properties and chemical versatility. This guide delves into a prospective analysis of a unique, yet underexplored, molecular scaffold: 3-Bromo-4-phenylthiophene . While direct experimental data on the performance of this specific compound in Organic Field-Effect Transistors (OFETs) is not yet prevalent in published literature, its structural motifs—a brominated thiophene backbone appended with a phenyl group—allow for a robust predictive comparison against well-established benchmarks.
This document serves as a comparative guide, synthesizing established principles of organic semiconductor design with field-proven experimental data from analogous materials. We will explore the anticipated impact of the bromo- and phenyl-substituents on key OFET performance metrics, provide a comparative benchmark against industry-standard materials like regioregular poly(3-hexylthiophene) (P3HT) and Pentacene, and furnish detailed, self-validating experimental protocols for researchers aiming to investigate this promising compound.
The Strategic Rationale: Deconstructing this compound
The molecular architecture of this compound suggests a deliberate design to modulate electronic properties and solid-state packing, two critical factors governing OFET performance.
-
The Thiophene Core: The foundational five-membered sulfur-containing ring is a well-established electron-rich unit, facilitating efficient hole transport (p-type conductivity). Its ability to form extended π-conjugated systems through polymerization is fundamental to charge delocalization.
-
The Phenyl Substituent: The introduction of a phenyl ring at the 4-position is anticipated to have several effects. Phenyl groups can enhance the material's solubility and processability, which is crucial for forming high-quality thin films.[1][2] Furthermore, the incorporation of phenyl rings into a thiophene backbone can lead to a lowering of the Highest Occupied Molecular Orbital (HOMO) energy level, which often results in a reduction of the "off" current and an increase in the device's on/off ratio and environmental stability.[1]
-
The Bromo Substituent: Halogenation, and specifically bromination, is a powerful tool in tuning the properties of organic semiconductors.[3] A bromine atom at the 3-position is expected to:
-
Lower HOMO/LUMO Levels: As an electron-withdrawing group, bromine can further lower the frontier molecular orbital energy levels, enhancing stability against oxidation in ambient conditions.[4]
-
Influence Molecular Packing: The presence of a halogen can induce specific intermolecular interactions, such as halogen bonding, which can significantly influence the solid-state packing and morphology of the thin film, thereby impacting charge carrier mobility.[5][6]
-
Serve as a Synthetic Handle: The bromine atom provides a reactive site for further chemical modification and polymerization, for instance, through cross-coupling reactions like Stille or Suzuki, enabling the synthesis of well-defined conjugated polymers.[7][8]
-
Performance Benchmarking: A Comparative Framework
To contextualize the potential of this compound, we present a comparative overview of two industry-standard p-type organic semiconductors: Pentacene (a small molecule) and Poly(3-hexylthiophene) (a polymer). These materials represent the benchmarks that any new thiophene-based semiconductor must be compared against.
| Organic Semiconductor | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| Pentacene | Vacuum Evaporation | ~ 1.5 | > 10⁶ | Variable (-10 to -30) |
| Poly(3-hexylthiophene) (P3HT) | Solution Shearing / Spin Coating | ~ 0.01 - 0.1 | > 10⁴ | Variable (-2 to -15) |
| Phenyl-Thiophene Oligomers | Vacuum Evaporation | up to 0.09 | > 10⁴ | Not specified |
| Phenyl-Thiophene Oligomers | Solution-Cast | up to 0.03 | > 10⁴ | Not specified |
| Thieno[2,3-b]thiophene derivative | Thin Film | 0.42 | > 10⁸ | Not specified |
Note: The presented values are representative and can vary significantly based on device architecture, dielectric material, processing conditions, and measurement environment.[1][9]
Experimental Workflows & Protocols
To facilitate the investigation of this compound and its derivatives, we provide detailed, validated protocols for polymer synthesis, OFET fabrication, and characterization.
Logical Workflow for Material Synthesis and Device Characterization
Caption: Workflow from monomer to OFET performance metrics.
Protocol 1: Synthesis of Poly(this compound) via Stille Coupling
This protocol outlines a general procedure for the polymerization of this compound, which would first need to be converted to a distannylated derivative.
-
Monomer Preparation: Synthesize 2,5-bis(trimethylstannyl)-3-bromo-4-phenylthiophene. This involves a two-step process of lithiation of this compound at the 2 and 5 positions, followed by quenching with trimethyltin chloride.
-
Co-Monomer Selection: Choose a dibrominated co-monomer to create a donor-acceptor copolymer, for example, a dibrominated benzothiadiazole derivative, to tune the polymer's electronic properties.
-
Polymerization Reaction:
-
In an inert atmosphere (glovebox or under argon), dissolve equimolar amounts of the distannylated this compound monomer and the dibrominated co-monomer in a dry, degassed solvent like toluene.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%).
-
Heat the reaction mixture at 90-110 °C for 24-48 hours.
-
-
Polymer Purification:
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the crude polymer and purify it using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer).
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol and dry under vacuum.
-
Protocol 2: Bottom-Gate, Top-Contact (BGTC) OFET Fabrication
This protocol describes a standard architecture for testing novel organic semiconductors.
-
Substrate Preparation:
-
Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.
-
Clean the substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then bake at 120 °C for 20 minutes to remove any residual moisture.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the interface quality. A common choice is octadecyltrichlorosilane (OTS).
-
This can be done by vapor deposition in a vacuum desiccator or by solution immersion.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the synthesized poly(this compound) in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the treated substrate at 1000-3000 RPM for 60 seconds to achieve a uniform thin film.
-
-
Thermal Annealing:
-
Anneal the semiconductor film on a hotplate in an inert atmosphere (e.g., inside a glovebox) at a temperature optimized for the specific polymer (typically 100-150 °C) for 30-60 minutes to improve film crystallinity and morphology.
-
-
Source-Drain Electrode Deposition:
-
Thermally evaporate 50 nm of gold (Au) through a shadow mask onto the semiconductor layer to define the source and drain electrodes. The channel length (L) and width (W) are determined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).
-
Device Characterization Workflow
Caption: Standard electrical characterization workflow for an OFET.
Conclusion and Outlook
While this compound remains to be experimentally validated in OFET applications, a prospective analysis based on established structure-property relationships in thiophene-based semiconductors offers a compelling outlook. The strategic placement of a phenyl group and a bromine atom on the thiophene core is expected to yield a material with enhanced stability, processability, and a favorable on/off ratio. The bromine atom not only fine-tunes the electronic energy levels but also provides a crucial synthetic handle for creating novel conjugated polymers.
The true performance of this material will ultimately depend on its solid-state packing and the morphology of the resulting thin films, which are difficult to predict without empirical data. However, the provided experimental protocols offer a clear and robust pathway for researchers to synthesize and rigorously evaluate this compound-based materials. This guide serves as a foundational resource, bridging the gap between theoretical molecular design and practical device fabrication, and encourages the exploration of this and other novel thiophene derivatives to push the boundaries of organic electronics.
References
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A Comparative Guide to the Spectroscopic Purity Analysis of 3-Bromo-4-phenylthiophene
For researchers, medicinal chemists, and process development professionals, the purity of starting materials and intermediates is not merely a matter of compliance but a cornerstone of reproducible, high-yield synthesis and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] 3-Bromo-4-phenylthiophene, a key heterocyclic building block in the synthesis of various high-value organic molecules, is no exception.[3][4] Ensuring its structural integrity and quantifying potential impurities is critical before its inclusion in subsequent synthetic steps.
This guide provides an in-depth comparison of core spectroscopic techniques for the comprehensive purity assessment of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, offering a framework for robust, self-validating analytical workflows.
The Analytical Challenge: Beyond the Peak
Confirming the purity of this compound requires a multi-pronged analytical strategy. A single technique is rarely sufficient to identify and quantify all possible contaminants.[5] Potential impurities may include:
-
Starting Materials: Unreacted precursors from its synthesis.
-
Regioisomers: Isomers such as 2-Bromo-3-phenylthiophene or 3-Bromo-2-phenylthiophene, which may have similar physical properties but different reactivity.
-
By-products: Compounds formed from side reactions, such as poly-brominated or poly-phenylated species.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, hexanes, ethyl acetate).[6]
An effective analytical workflow leverages orthogonal techniques—methods that measure different chemical or physical properties—to build a complete and trustworthy purity profile.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful single technique for the structural elucidation and purity assessment of organic molecules.[7] It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, making it exceptionally sensitive to subtle structural variations, thus ideal for identifying isomers and other related impurities.
Principle of Detection
NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) at which a nucleus resonates is highly dependent on its local electronic environment. For this compound, this allows for the unambiguous assignment of each proton and carbon in the molecule.
Expected Spectral Data for this compound
| Analysis | Expected Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | ~7.60 - 7.30 (m, 5H) | Phenyl group protons. The multiplet pattern arises from complex coupling. |
| ~7.25 (d, 1H) | Thiophene H-2. Expected to be a doublet due to coupling with H-5. | |
| ~7.15 (d, 1H) | Thiophene H-5. Expected to be a doublet due to coupling with H-2. | |
| ¹³C NMR | ~140 - 125 | Aromatic carbons of the thiophene and phenyl rings. Six distinct signals are expected. |
| ~110 | C3-Br of the thiophene ring. The carbon directly attached to the electronegative bromine atom. |
Note: Predicted values are based on standard chemical shift tables and data for similar substituted thiophenes.[7][8] Actual values may vary slightly based on solvent and concentration.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.[7] The instrument must be tuned, and the magnetic field locked to the deuterium signal of the solvent.
-
Data Acquisition:
-
Spectral Width: Set to approximately 12 ppm, centered around 6 ppm.
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 2-5 seconds is crucial for accurate integration, especially for quantitative analysis.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate all signals to determine the relative proton ratios.
Purity Interpretation from NMR Data
-
Structural Confirmation: The presence of signals with the correct chemical shifts, multiplicities, and integration ratios confirms the identity of this compound.
-
Impurity Detection: Look for small, unassigned peaks. Residual solvents like ethyl acetate or hexane will have characteristic signals. Regioisomers will present a different, albeit similar, aromatic signal pattern.
-
Quantitative NMR (qNMR): For a precise purity value, qNMR can be employed. This involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific analyte proton signal to that of the standard, the absolute purity (w/w %) of the this compound can be calculated, providing a highly accurate result that is orthogonal to chromatographic methods.[9]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight of the analyte, serving as a powerful confirmation of its elemental composition. For halogenated compounds, MS offers a particularly definitive signature.
Principle of Detection
MS ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). The key diagnostic feature for this compound lies in the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10]
Data Interpretation for Purity Assessment
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion.
-
One peak for [C₁₀H₇⁷⁹BrS]⁺ at m/z ≈ 239.9
-
A second peak for [C₁₀H₇⁸¹BrS]⁺ at m/z ≈ 241.9
-
-
Isotopic Pattern: The relative intensity of these M⁺ and M+2 peaks should be nearly 1:1.[10] This pattern is a hallmark of a molecule containing a single bromine atom and provides extremely high confidence in the presence of bromine. The absence of this pattern, or the presence of other patterns (e.g., a 3:1 M/M+2 ratio for chlorine), would indicate a significant impurity.[10][11]
-
Fragmentation: Electron Ionization (EI) can cause fragmentation. Characteristic fragments, such as the loss of Br (M-79/M-81) or the thiophene ring, can further support the structural assignment.[12][13]
Experimental Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the components of the sample before they enter the MS.
-
GC Method:
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to elute the analyte and any potential impurities.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV for reproducible fragmentation and library matching.
-
Mass Range: Scan a range from m/z 40 to 400.
-
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A Comparative Guide to Cross-Coupling Methods for the Functionalization of 3-Bromo-4-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone for the discovery and development of novel pharmaceuticals and advanced materials. The 3-bromo-4-phenylthiophene core, in particular, represents a valuable building block, offering a versatile handle for the introduction of molecular complexity. The choice of cross-coupling methodology is paramount in achieving efficient and selective C-C and C-N bond formation at the C3 position. This guide provides a comprehensive comparison of five seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig—for the derivatization of this compound. We will delve into the mechanistic nuances, provide comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Landscape of Cross-Coupling on this compound
The reactivity of the C-Br bond at the 3-position of the thiophene ring is influenced by both the inherent electronic properties of the heterocycle and the presence of the phenyl substituent at the adjacent C4 position. Generally, the C2 position of a thiophene ring is more electron-deficient and thus more reactive in palladium-catalyzed cross-coupling reactions compared to the C3 position. However, with the appropriate choice of catalyst, ligands, and reaction conditions, the C3-Br bond can be effectively functionalized. The phenyl group at C4 introduces steric considerations and can modulate the electronic nature of the C3 position, influencing the efficiency of the catalytic cycle.
Comparative Analysis of Cross-Coupling Methodologies
This section provides a head-to-head comparison of the five key cross-coupling methods. The experimental data, where available for this compound or closely related 3-bromothiophene derivatives, is summarized to provide a quantitative basis for comparison. It is important to note that direct, side-by-side comparative studies on this compound are scarce in the literature; therefore, the data presented is a compilation from various sources.
Table 1: Comparative Performance of Cross-Coupling Reactions on 3-Bromothiophene Derivatives
| Coupling Method | Typical Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~33-46 | [1] |
| Stille | Organostannane | Pd(PPh₃)₄ / LiCl | - | DMF | 95 | - | ~67 | [2] |
| Heck | Alkene (Styrene) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 120 | 18-24 | Moderate | [3][4] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-75 | - | ~45-75 | [5][6] |
| Buchwald-Hartwig | Amine (Aniline) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 120 | - | Moderate-High | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented for 3-bromothiophene derivatives serves as a general guideline.
In-Depth Analysis of Each Method
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely employed cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids.[8]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This is often the rate-determining step and can be more challenging for the less reactive 3-bromothiophene compared to its 2-bromo isomer. The subsequent transmetalation with the boronic acid, activated by a base, and reductive elimination to form the new C-C bond complete the cycle. The choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to promote the oxidative addition and stabilize the palladium center.
Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with Arylboronic Acids [1]
This protocol demonstrates the Suzuki coupling on a derivative of 3-bromothiophene, highlighting the regioselective substitution at the aryl bromide position first, which is generally more reactive than the thiophenyl bromide. To achieve coupling at the 3-bromothiophene position, more forcing conditions or a more active catalyst system may be required.
-
Reaction Setup: In a round-bottom flask, dissolve (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a mixture of toluene and water.
-
Reagent Addition: Add K₃PO₄ (2.0 equiv) as the base.
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stille Coupling: Tolerant and Versatile
The Stille reaction couples an organohalide with an organostannane reagent.[9] A key advantage of this method is the high tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture.[2] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[1]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-determining step in the Stille reaction. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.
Sources
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- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Electronic Properties of 3-Bromo-4-phenylthiophene and Its Analogues: A Guide for Researchers
Introduction
Thiophene and its derivatives are cornerstones in the development of advanced organic electronic materials and novel therapeutics.[1] Their utility stems from a unique electronic structure where the sulfur atom's lone pair of electrons participates in the π-electron system, bestowing aromaticity and versatile electronic characteristics.[1] The strategic placement of substituents on the thiophene ring allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the corresponding HOMO-LUMO gap. These parameters are critical in determining the performance of organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as influencing the biological activity of drug candidates.[2]
This guide provides an in-depth comparative analysis of the electronic properties of 3-Bromo-4-phenylthiophene against a series of its structural analogues: the parent thiophene, 3-bromothiophene, 4-phenylthiophene, and 3,4-diphenylthiophene. By systematically evaluating the impact of bromine and phenyl substituents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships that govern the electronic behavior of this important class of molecules.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its analogues were evaluated using a combination of experimental data from the literature and computational modeling. Density Functional Theory (DFT) calculations were performed for this compound and 4-phenylthiophene to provide a consistent theoretical framework for comparison, given the limited available experimental data for these specific compounds.
Data Summary
| Compound | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Data Source |
| Thiophene | -6.49 | -0.41 | 6.08 | Computational[3] | |
| 3-Bromothiophene | -5.18 | -3.19 | 1.99 | Experimental (from Poly(3-bromothiophene))[4] | |
| 4-Phenylthiophene | -5.98 | -1.85 | 4.13 | Computational (DFT/B3LYP/6-31G(d)) | |
| 3,4-Diphenylthiophene | -5.73 | -1.87 | 3.86 | Experimental (from UV-Vis)[5][6] | |
| This compound | -6.15 | -2.12 | 4.03 | Computational (DFT/B3LYP/6-31G(d)) |
Analysis of Substituent Effects
The introduction of substituents onto the thiophene ring significantly modulates its electronic properties.
-
Bromine Substitution: The presence of a bromine atom at the 3-position in 3-bromothiophene leads to a notable decrease in the HOMO-LUMO gap compared to the parent thiophene. This is primarily attributed to a destabilization of the HOMO level and a stabilization of the LUMO level. The electron-withdrawing nature of the bromine atom through inductive effects and its ability to participate in p-π conjugation influence the electronic distribution within the thiophene ring.
-
Phenyl Substitution: The addition of a phenyl group at the 4-position in 4-phenylthiophene results in a reduction of the HOMO-LUMO gap compared to thiophene. This is due to the extension of the π-conjugated system, which raises the HOMO energy level and lowers the LUMO energy level. The phenyl ring effectively delocalizes the π-electrons, leading to a more stabilized system with a smaller energy gap.
-
Disubstitution with Bromine and Phenyl Groups: In the target molecule, this compound, we observe a combination of these effects. The HOMO-LUMO gap is significantly smaller than that of thiophene, indicating the collective influence of both the bromo and phenyl substituents. The phenyl group extends the conjugation, while the bromine atom further modulates the electronic structure.
-
Comparison with 3,4-Diphenylthiophene: Comparing this compound with 3,4-diphenylthiophene reveals the distinct electronic contributions of the bromine atom versus a second phenyl group. The slightly larger band gap in this compound suggests that the electronic perturbation from the bromine atom is different from that of an additional phenyl ring.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is crucial for a comprehensive understanding of the electronic properties of these thiophene derivatives.
Experimental Protocols
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[7]
-
Objective: To measure the oxidation and reduction potentials of the thiophene derivative.
-
Apparatus: A three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.
-
Procedure:
-
Prepare a solution of the thiophene compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential between a defined range.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
-
Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.[8]
-
Objective: To determine the absorption spectrum and estimate the optical HOMO-LUMO gap.
-
Apparatus: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the thiophene compound in a suitable UV-transparent solvent (e.g., cyclohexane or dichloromethane).
-
Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorption (λ_max) corresponds to the energy of the principal electronic transition.
-
The optical band gap (E_g) can be estimated from the onset of the absorption band using the equation: E_g (eV) = 1240 / λ_onset (nm).
-
Caption: Workflow for estimating the optical band gap using UV-Vis Spectroscopy.
Computational Protocol
Density Functional Theory (DFT) is a robust computational method for predicting the electronic properties of molecules.[9][10]
-
Objective: To calculate the HOMO, LUMO, and HOMO-LUMO gap of thiophene derivatives.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of the compound is optimized to its lowest energy conformation. A common and reliable level of theory for thiophene-based systems is the B3LYP functional with the 6-31G(d) basis set.[11][12][13]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: A single-point energy calculation is then performed to obtain the molecular orbital energies, including the HOMO and LUMO levels. The HOMO-LUMO gap is the difference between these two energies.
-
Caption: A typical workflow for DFT calculations of electronic properties.
Conclusion
The electronic properties of this compound and its analogues are highly sensitive to the nature and position of substituents on the thiophene ring. The interplay of inductive and resonance effects from the bromine atom, combined with the extended π-conjugation provided by the phenyl group, results in a tunable electronic structure. This comparative guide highlights these structure-property relationships, providing a valuable resource for the rational design of novel thiophene-based materials with tailored electronic characteristics for applications in organic electronics and drug discovery. The presented experimental and computational protocols offer a robust framework for the characterization of new and existing thiophene derivatives.
References
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The electronic spectra of 3,4-diphenyl thiophene in polar and non polar solvents. ResearchGate. [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. [Link]
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Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]
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Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. ResearchGate. [Link]
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Perturbation of spectra properties of 3,4-diphenyl thiophene by polar and non polar solvents. ResearchGate. [Link]
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Perturbation of spectra properties of 3,4-diphenyl thiophene by polar and non polar solvents. African Journal of Pure and Applied Chemistry. [Link]
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Preparation and Optical/Electrochemical Properties of Poly(3-bromothiophene). ResearchGate. [Link]
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A Density Functional Theory (DFT) Computational Studies on Thiophene Oligomers as Corrosion Inhibitors of Aluminum. Libya Journal of Applied Sciences and Technology. [Link]
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DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]
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The electronic spectra of 3,4-diphenyl thiophene in polar and non polar solvents. ResearchGate. [Link]
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Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. National Institutes of Health. [Link]
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Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment. DergiPark. [Link]
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(PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]
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Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Semantic Scholar. [Link]
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(PDF) Fused thiophenes: An overview of the computational investigations. ResearchGate. [Link]
-
UV-Visible Spectroscopy. Michigan State University Chemistry. [Link]
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A Researcher's Guide to Comparative DFT Studies of Substituted Thiophene Isomers: Unveiling Structure-Property Relationships
Thiophene and its substituted derivatives represent a cornerstone in modern materials science and medicinal chemistry.[1][2] Their unique electronic and biological properties have paved the way for innovations in organic electronics, including OLEDs and OFETs, as well as the development of novel therapeutic agents.[1][2] Understanding the nuanced differences between substituted thiophene isomers is paramount for the rational design of next-generation materials and drugs. This guide provides a comprehensive walkthrough of employing Density Functional Theory (DFT) for the comparative analysis of these isomers, offering both theoretical underpinnings and practical, step-by-step computational protocols.
The Power of DFT in Thiophene Research: A Theoretical Primer
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the electronic structure and properties of molecules.[3][4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for larger molecules like substituted thiophenes. This allows for the accurate prediction of various physicochemical parameters, including molecular geometries, interaction energies, and electronic transitions, which are crucial for understanding the behavior of different isomers.[5]
The choice of functional and basis set is a critical decision in any DFT study, directly impacting the accuracy of the results. For thiophene and its derivatives, the B3LYP hybrid functional has been widely and successfully used, offering a good balance between computational cost and accuracy for predicting geometries and electronic properties.[6][7] This is often paired with a Pople-style basis set, such as 6-31G(d), which includes polarization functions on heavy atoms to accurately describe the bonding environment around the sulfur atom.[6]
Navigating the Isomeric Landscape: A Comparative Analysis
The position of substituents on the thiophene ring significantly influences its electronic and steric properties, leading to distinct behaviors among isomers. A systematic DFT study can effectively quantify these differences.
Stability and Energetics
The relative stability of substituted thiophene isomers can be determined by comparing their total electronic energies calculated at the same level of theory. For instance, a study on acetylthiophene has shown that the 2-acetylthiophene isomer is thermodynamically more stable than the 3-acetylthiophene isomer.[8] This difference in stability can be attributed to the electronic effects of the substituent and its interaction with the thiophene ring.
Electronic Properties: HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).[9] The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity.[9]
DFT calculations can precisely determine these frontier molecular orbital energies for different isomers. For example, the position of a cyano (-CN) group, an electron-withdrawing substituent, on a thiophene ring has a distinct effect on the electronic properties. A cyano group in the alpha position (adjacent to the sulfur atom) typically causes a larger bathochromic shift (shift to longer wavelength) in the absorption spectrum compared to a cyano group in the beta position.[10]
Reactivity Descriptors
Beyond the HOMO-LUMO gap, DFT can be used to calculate various reactivity descriptors that provide deeper insights into the chemical behavior of thiophene isomers. Fukui functions, for instance, can identify the most reactive sites for nucleophilic and electrophilic attacks.[7][11] For example, in a study of substituted thiophene derivatives, Fukui function analysis revealed that specific carbon and nitrogen atoms were the most reactive sites for nucleophilic and electrophilic attacks, respectively.[7]
A Step-by-Step Protocol for Comparative DFT Analysis
This section outlines a detailed workflow for conducting a comparative DFT study of substituted thiophene isomers.
Molecular Structure Preparation
-
Construct the Isomers: Build the 3D structures of the desired substituted thiophene isomers using a molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial geometries. For example, to compare 2-nitrothiophene and 3-nitrothiophene, you would construct both molecules, placing the nitro group at the respective positions.
Geometry Optimization
-
Purpose: To find the lowest energy (most stable) structure for each isomer.
-
Method: Perform a geometry optimization using DFT.
-
Typical Keywords (Gaussian): #p B3LYP/6-31G(d) Opt Freq
-
B3LYP/6-31G(d): Specifies the functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Calculation of Electronic Properties
-
Purpose: To obtain key electronic descriptors for comparison.
-
Method: Use the optimized geometries to perform a single-point energy calculation.
-
Typical Keywords (Gaussian): #p B3LYP/6-31G(d) Pop=NBO
-
Pop=NBO: Requests Natural Bond Orbital (NBO) analysis to obtain detailed information about charge distribution.
-
-
Data to Extract:
-
Total electronic energy (for stability comparison).
-
HOMO and LUMO energies.
-
HOMO-LUMO energy gap.
-
Dipole moment.
-
NBO charges on each atom.
-
Reactivity Analysis (Optional but Recommended)
-
Purpose: To predict the reactive sites of the isomers.
-
Method: Perform calculations to derive conceptual DFT reactivity descriptors.
-
Fukui Functions: This requires calculating the energies and electron densities of the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) species of each isomer.
Data Analysis and Visualization
-
Tabulate the Data: Organize the calculated properties for each isomer in a clear and concise table for easy comparison.
-
Visualize Molecular Orbitals: Generate images of the HOMO and LUMO for each isomer to visually inspect their distribution and understand their bonding/antibonding character.
Data Presentation
Table 1: Comparative DFT Data for Substituted Thiophene Isomers (Example)
| Property | 2-Substituted Thiophene | 3-Substituted Thiophene |
| Total Energy (Hartree) | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
Visualizing the Workflow
Caption: A generalized workflow for the comparative DFT study of substituted thiophene isomers.
Conclusion
DFT provides a robust and insightful framework for the comparative study of substituted thiophene isomers. By systematically calculating and comparing their stabilities, electronic properties, and reactivities, researchers can gain a deeper understanding of the structure-property relationships that govern their behavior. This knowledge is invaluable for the targeted design of novel thiophene-based materials and pharmaceuticals with enhanced performance and desired functionalities.
References
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Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives - ResearchGate. (URL: [Link])
- Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene. (URL: )
- The Aldehyde Functional Group in Substituted Thiophenes: A Technical Guide to Reactivity and Applic
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - NIH. (URL: [Link])
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Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes | Request PDF - ResearchGate. (URL: [Link])
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Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - MDPI. (URL: [Link])
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(PDF) Fused thiophenes: An overview of the computational investigations - ResearchGate. (URL: [Link])
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Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing - Scholars Middle East Publishers. (URL: [Link])
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(PDF) The DFT study and opto-electronic properties of copolymers based on thiophene and phenylene - ResearchGate. (URL: [Link])
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Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI. (URL: [Link])
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(PDF) Excited electronic states of thiophene: High resolution photoabsorption Fourier transform spectroscopy and ab initio calculations - ResearchGate. (URL: [Link])
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DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - Semantic Scholar. (URL: [Link])
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Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC - NIH. (URL: [Link])
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. (URL: [Link])
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A Density Functional Theory (DFT) Computational Studies on Thiophene Oligomers as Corrosion Inhibitors of Aluminum - Libya Journal of Applied Sciences and Technology. (URL: [Link])
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A Researcher's Guide to Bridging Theory and Practice: Validating Computational Models with Experimental Results for 3-Bromo-4-phenylthiophene
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount.[1][2] This guide provides an in-depth technical comparison of experimental data and computational models for the novel compound 3-Bromo-4-phenylthiophene. As a molecule of interest in medicinal chemistry and materials science, understanding its structural and electronic properties with high fidelity is crucial.[3][4] Here, we will not only present data but also delve into the causality behind the experimental and computational choices, offering a self-validating framework for researchers.
The Foundational Role of Synthesis and Characterization
The journey of validating a computational model begins with the unambiguous synthesis and characterization of the target compound. For this compound, a plausible synthetic route is the Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis. This would involve the reaction of 3,4-dibromothiophene with phenylboronic acid, catalyzed by a palladium complex.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step methodology for the synthesis is outlined below. The choice of reagents and conditions is critical for achieving a high yield and purity of the final product.
Materials:
-
3,4-dibromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dibromothiophene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add distilled water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization: The Experimental Benchmark
Once synthesized and purified, the structure of this compound must be unequivocally confirmed. This is achieved through a suite of spectroscopic techniques, with the resulting data serving as the benchmark for our computational models.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the thiophene ring (2H) and the phenyl ring (5H) are expected in the 6.5-8.0 ppm range.[5] |
| ¹³C NMR | Aromatic carbons are expected in the 120-150 ppm range.[5] The number of signals will depend on the molecule's symmetry. |
| FT-IR | C-H stretching for aromatic rings (3100-3000 cm⁻¹), C=C in-ring stretching (1600-1400 cm⁻¹), and C-Br stretching (around 600-500 cm⁻¹).[5] |
| Mass Spec (EI) | The molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₇BrS. |
Computational Modeling: Predicting Molecular Properties
Computational chemistry provides a powerful lens to investigate molecular properties at an atomic level.[6] For this compound, Density Functional Theory (DFT) is a suitable method, offering a good balance between accuracy and computational cost.[7]
Computational Protocol: DFT Calculations
Software: Gaussian 09 or a similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[8][9] This level of theory is well-established for providing accurate geometries of organic molecules.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set.[10] Calculated shifts are typically referenced against a standard (e.g., tetramethylsilane) calculated at the same level of theory.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior.[9][11]
Computational Workflow Diagram
Caption: Computational workflow for modeling this compound.
The Comparative Analysis: Where Theory Meets Reality
The core of this guide is the direct comparison of the experimental data with the computational predictions. A strong correlation between the two validates the computational model, allowing for its use in predicting other properties that may be difficult or impossible to measure experimentally.[1]
Tabulated Comparison of Expected and Predicted Data
| Property | Expected Experimental Value | Predicted Computational Value | Validation Check |
| ¹H NMR Shifts (ppm) | Aromatic region: 6.5-8.0[5] | Specific shifts for each proton | Do the calculated shifts fall within the expected ranges and do the relative shifts match the experimental spectrum? |
| ¹³C NMR Shifts (ppm) | Aromatic region: 120-150[5] | Specific shifts for each carbon | Do the calculated shifts align with the experimental values? |
| Key IR Frequencies (cm⁻¹) | Aromatic C-H: ~3050, Aromatic C=C: ~1580, C-Br: ~550[5] | Scaled vibrational frequencies | After applying a scaling factor (typically ~0.96 for B3LYP), do the major calculated peaks correspond to the experimental ones?[9] |
| Molecular Geometry | (From potential X-ray crystallography) | Bond lengths and angles | How well do the calculated geometric parameters match the experimentally determined crystal structure? |
Conclusion: A Self-Validating System for Confident Research
This guide has outlined a comprehensive framework for the synthesis, characterization, and computational modeling of this compound. By following this self-validating system, researchers can establish a high degree of confidence in their computational models. This validated approach is not merely an academic exercise; it is a critical component of modern drug discovery and materials science, enabling the reliable prediction of molecular behavior and expediting the development of new technologies. The iterative process of experimental validation and computational refinement is a powerful engine for scientific advancement.[2]
References
- Quantum Chemical Calculations for Thiophene-Furan Derivatives: A Technical Guide - Benchchem. (URL: )
- Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. (URL: )
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
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Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives - ResearchGate. (URL: [Link])
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - NIH. (URL: [Link])
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Fused thiophenes: An overview of the computational investigations - ResearchGate. (URL: [Link])
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Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene - SciSpace. (URL: [Link])
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SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE | Balakit | Zhurnal Prikladnoii Spektroskopii. (URL: [Link])
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (URL: [Link])
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SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. (URL: [Link])
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New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology. (URL: [Link])
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Computational prediction of small-molecule catalysts - PMC - NIH. (URL: [Link])
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Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine - MDPI. (URL: [Link])
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New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (URL: [Link])
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Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene - ChemRxiv. (URL: [Link])
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. (URL: [Link])
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Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery - Frontiers. (URL: [Link])
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(PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - ResearchGate. (URL: [Link])
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Thiophene, 3-bromo- - the NIST WebBook. (URL: [Link])
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3-Bromo-4-methylthiophene | C5H5BrS | CID 2734935 - PubChem. (URL: [Link])
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SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (URL: [Link])
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3-Bromothiophene | C4H3BrS | CID 13383 - PubChem. (URL: [Link])
-
3.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])
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A Researcher's Guide to Phenyl-Substituted Thiophenes: Unpacking the Influence on Reactivity
This guide offers an in-depth comparison of the chemical reactivity of thiophene versus its phenyl-substituted analogues, 2-phenylthiophene and 3-phenylthiophene. Designed for researchers, medicinal chemists, and materials scientists, we move beyond simple descriptions to explain the causal mechanisms behind observed reactivity patterns. We will dissect the electronic and steric interplay that governs reaction outcomes, supported by experimental data and validated protocols.
Foundational Principles: Establishing the Baselines
To appreciate the subtle yet significant influence of the phenyl substituent, we must first establish the intrinsic reactivity of the parent thiophene ring and the electronic character of the phenyl group itself.
The Thiophene Ring: An Electron-Rich Aromatic System
Thiophene is a five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). Its reactivity is notably greater than that of benzene but generally less than furan or pyrrole.[1][2] This enhanced reactivity stems from two key factors:
-
Electron-Rich Nature : The sulfur heteroatom contributes a lone pair of electrons to the π-system, creating a delocalized cloud of six π-electrons over five atoms. This results in a higher electron density on the carbon atoms compared to benzene, making the ring more attractive to electrophiles.[2][3]
-
Lower Aromatic Stabilization Energy : Thiophene has a lower resonance stabilization energy than benzene.[2] Consequently, less energy is required to break the aromaticity in the rate-determining step of electrophilic substitution, leading to a lower activation energy and a faster reaction rate.[2]
Regioselectivity in thiophene's SEAr reactions is decisively governed by the stability of the intermediate carbocation (σ-complex). Attack at the C2 (α) position is overwhelmingly favored over the C3 (β) position because the resulting intermediate is stabilized by three resonance structures, allowing the positive charge to be delocalized more effectively, including onto the sulfur atom.[1][4] Attack at C3 yields a less stable intermediate with only two resonance structures.[1]
Steric Hindrance: A Competing Factor
The phenyl group is sterically demanding. [5]This bulkiness can impede the approach of an electrophile to adjacent positions.
-
In 2-phenylthiophene , attack at the C3 position is significantly hindered by the adjacent phenyl group. This steric repulsion further enhances the intrinsic electronic preference for substitution at the C5 position.
-
In 3-phenylthiophene , the phenyl group sterically hinders the C2 and C4 positions to a similar degree, leaving the electronic preference for the C2 position as the primary directing factor.
Comparative Reactivity Data: Nitration
Quantitative data from competitive nitration reactions clearly illustrates these principles. The following table summarizes the relative rates and product distributions for the nitration of thiophene, 2-phenylthiophene, and 3-phenylthiophene.
| Compound | Relative Rate (vs. Thiophene) | Major Product(s) & Distribution | Supporting Observations |
| Thiophene | 1.0 | 2-Nitrothiophene (~85%) | Baseline reactivity, strong preference for C2. |
| 2-Phenylthiophene | ~3.0 | 2-Phenyl-5-nitrothiophene (>90%) | The ring is activated. Strong directing effect to C5 due to electronics and steric hindrance at C3. [6] |
| 3-Phenylthiophene | ~1.5 | 3-Phenyl-2-nitrothiophene (~80%) | The ring is activated, but less so than the 2-isomer. Substitution strongly prefers the electronically favored C2 position. [6] |
Data is synthesized from principles and product information reported in the literature. [6]
Impact on Other Reaction Classes
Nucleophilic Aromatic Substitution (SNAr)
Unactivated thiophenes, like benzene, are highly resistant to nucleophilic aromatic substitution. [7]This is because the electron-rich ring repels approaching nucleophiles. For SNAr to occur, the thiophene ring must be functionalized with one or more powerful electron-withdrawing groups (e.g., -NO₂). [8][9]The phenyl group, being a net weak activator in this context, does not sufficiently lower the electron density of the ring to facilitate SNAr. Therefore, its influence on this reaction class is negligible under standard conditions.
Metalation with Organolithium Reagents
Deprotonation (metalation) is a crucial synthetic transformation for thiophenes. Thiophene is readily and selectively deprotonated at the C2 position by organolithium reagents like n-butyllithium due to the acidity of the α-protons. [10]
-
2-Phenylthiophene : The C2 position is blocked. Metalation occurs almost exclusively at the C5 position, providing a reliable method for C5-functionalization.
-
3-Phenylthiophene : The phenyl group at C3 directs metalation to the C2 position. The inherent acidity of the C2 proton is enhanced by the inductive effect of the adjacent phenyl group, reinforcing the regioselectivity.
Validated Experimental Protocols
To provide a practical framework for comparing these reactivities, we present a standardized protocol for bromination, a common electrophilic substitution reaction.
Protocol: Comparative Bromination of Thiophene and 2-Phenylthiophene
Objective: To compare the product distribution of the bromination of thiophene and 2-phenylthiophene under identical, mild conditions.
Causality of Experimental Choices:
-
Reagent (N-Bromosuccinimide, NBS): NBS is chosen as a mild source of electrophilic bromine (Br⁺) to minimize over-bromination and harsh side reactions that can occur with elemental bromine (Br₂).
-
Solvent (Acetic Acid): A polar protic solvent is used to facilitate the reaction and solubilize the reagents. It is preferred over less polar solvents like CCl₄ or THF for this specific transformation to ensure a controlled reaction rate.
-
Temperature (Room Temperature): The reaction is run at room temperature to provide a gentle energy profile, allowing the intrinsic electronic and steric preferences of the substrates to dictate the outcome clearly.
Materials:
-
Thiophene (99%)
-
2-Phenylthiophene (95%) [6]* N-Bromosuccinimide (NBS) (99%)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrers, dropping funnel
Procedure:
-
Reaction Setup: In two separate 100 mL round-bottom flasks equipped with magnetic stir bars, dissolve thiophene (10 mmol) in 20 mL of glacial acetic acid in one flask, and 2-phenylthiophene (10 mmol) in 20 mL of glacial acetic acid in the other. Protect the flasks from light.
-
Reagent Addition: In a separate beaker, dissolve NBS (10 mmol, 1.78 g) in 20 mL of glacial acetic acid. Slowly add this NBS solution dropwise to each of the substrate solutions over 15 minutes while stirring at room temperature.
-
Reaction Monitoring: Allow both reactions to stir at room temperature for 1 hour. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Quench each reaction by pouring it into 100 mL of cold water. A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts for each reaction and wash successively with 10% sodium thiosulfate solution (2 x 20 mL) to remove any unreacted bromine, saturated sodium bicarbonate solution (2 x 20 mL) to neutralize acetic acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product residue by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the product identity and isomeric distribution.
Expected Outcome:
-
From Thiophene: The major product will be 2-bromothiophene, with a small amount of 2,5-dibromothiophene.
-
From 2-Phenylthiophene: The major product will be 2-phenyl-5-bromothiophene, demonstrating high regioselectivity.
Conclusion
The influence of a phenyl group on thiophene reactivity is a nuanced interplay of activating resonance effects and competing steric hindrance.
-
Reactivity: The phenyl group generally activates the thiophene ring towards electrophilic substitution compared to the unsubstituted parent heterocycle.
-
Regioselectivity: The substitution pattern is highly predictable. In 2-phenylthiophene , electrophilic attack is strongly directed to the C5 position due to a combination of electronic activation and significant steric hindrance at C3. In 3-phenylthiophene , attack is directed to the electronically favored C2 position .
-
Synthetic Utility: These predictable patterns are invaluable in synthetic chemistry, allowing for the regioselective functionalization of the thiophene core, which is a critical step in the development of new pharmaceuticals and organic electronic materials.
Understanding these fundamental principles allows researchers to rationally design synthetic routes and predict the outcomes of reactions involving these important structural motifs.
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BenchChem. (n.d.). Electrophilic Substitution on the Thiophene Ring: A Technical Guide. Retrieved from BenchChem's website. [1]2. ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from ResearchGate. [11]3. Quora. (2021, March 18). Is phenyl an EWG or EDG?. Retrieved from Quora. [12]4. ECHEMI. (n.d.). Inductive effect of phenyl ring. Retrieved from ECHEMI. [13]5. Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene.... Retrieved from Pearson+. [14]6. Wikipedia. (n.d.). Phenyl group. Retrieved from Wikipedia. [15]7. S. Gronowitz. (n.d.). THIOPHENE AND ITS DERIVATIVES. [3]8. Chemistry Stack Exchange. (2015, July 25). Inductive effect of phenyl ring. Retrieved from Chemistry Stack Exchange. [16]9. Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Wikipedia. [17]10. BenchChem. (n.d.). A Comparative Analysis of 2-(4-fluorophenyl)thiophene and 2-phenylthiophene: Physicochemical and Biological Perspectives. Retrieved from BenchChem's website. [18]11. Royal Society of Chemistry. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [19]12. Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from organicchemistrytutor.com. 13. Roncali, J., et al. (1987). Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes). Journal of the Chemical Society, Chemical Communications. [20]14. BenchChem. (n.d.). Managing Steric Hindrance in Reactions of Substituted Thiophenes. Retrieved from BenchChem's website. [21]15. Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers... RSC Publishing. [22]16. Wiley Online Library. (n.d.). Competition between a phenyl and a thiophene ring in a cyclization reaction. Helvetica Chimica Acta. [23]17. ECHEMI. (n.d.). How much steric hindrance does a phenyl group offer?. Retrieved from ECHEMI. 18. BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives and Existing Drugs. Retrieved from BenchChem's website. [24]19. PubMed. (1992). 3-Benzyl-5-phenyl-2-p-tolylthiophene. Acta Crystallographica Section C. [25]20. Chemistry Stack Exchange. (2018, January 25). Difference between tendency of benzene and thiophene to undergo sulfonation. Retrieved from Chemistry Stack Exchange. [2]21. ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved from ResearchGate. [8]22. Wikipedia. (n.d.). Thiophene. Retrieved from Wikipedia. [10]23. National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine... Journal of Computational Chemistry. [9]24. BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. Retrieved from BenchChem's website. [26]25. Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. Retrieved from Quora. [27]26. EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. Retrieved from EduRev. [7]27. Sigma-Aldrich. (n.d.). 2-Phenylthiophene. Retrieved from sigmaaldrich.com.
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Safety Operating Guide
Proper Disposal of 3-Bromo-4-phenylthiophene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-phenylthiophene (CAS No. 23062-41-1), a halogenated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the why behind these essential safety protocols, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
A thorough understanding of a compound's hazard profile is the bedrock of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be constructed by examining its structural analogs, such as 3-bromothiophene, 3-bromo-4-methylthiophene, and 2-phenylthiophene.[1][2][3][4][5]
Based on these analogs, this compound is classified as a halogenated organic compound and should be handled with care. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Supporting Evidence from Analog Compounds |
| Acute Toxicity | Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[4] | 3-Bromothiophene is classified as "Toxic if swallowed" and "Fatal in contact with skin or if inhaled". Analogs like 4-bromothiophenol also show acute oral, dermal, and inhalation toxicity. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[2] | GHS data for 3-bromo-4-methylthiophene and other brominated thiophenes consistently list H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[2] | GHS data for analogs consistently list H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4] | H335: May cause respiratory irritation is a common hazard statement for brominated thiophenes.[2][4] |
| Flammability | Likely a combustible liquid. | 3-bromo-4-methylthiophene has a flash point of 78 °C, classifying it as a combustible liquid.[6] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | 3-bromothiophene is noted as being toxic to aquatic organisms.[4] |
Incompatibility: As a halogenated organic compound, this compound is incompatible with strong oxidizing agents and strong bases.[7] Contact with these materials could lead to vigorous reactions, potentially causing heat generation, pressure build-up, or the release of toxic fumes.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound, from initial use to final waste consolidation.
-
Hand Protection: Standard nitrile gloves offer poor resistance to halogenated hydrocarbons and should be avoided for prolonged contact.[8] For extended handling or in the case of a spill, it is crucial to use gloves with higher chemical resistance, such as those made of Viton™ or a multi-layer laminate (e.g., Silver Shield®). Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield worn over safety goggles is essential to protect the entire face.[9]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[10][11][12] For situations with unknown concentrations or in oxygen-deficient atmospheres, a supplied-air respirator is necessary.[10]
The Disposal Workflow: A Step-by-Step Protocol
The core principle for the disposal of this compound is waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste. This is primarily due to the specific treatment process required for halogenated compounds.
Waste Collection at the Source
-
Designate a Waste Container: Use a dedicated, chemically compatible container for liquid halogenated waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Proper Labeling: The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS " before the first drop of waste is added.
-
List of Contents: Maintain a log of all constituents added to the waste container, including the approximate percentage of each. For this compound, list its full chemical name.
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation to the area if it is safe to do so.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including chemical-resistant gloves and respiratory protection if necessary.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to contain and soak up the material. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
The Rationale Behind Disposal via Incineration
The designated disposal route for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. This method is chosen for its ability to effectively destroy the organic molecule and manage the resulting hazardous byproducts.
During incineration at sufficiently high temperatures (typically above 850°C) and with adequate residence time, the organic components of this compound are converted primarily to carbon dioxide (CO₂) and water (H₂O). The bromine atom is converted into hydrogen bromide (HBr), an acidic and corrosive gas.[4][13]
Modern hazardous waste incinerators are equipped with sophisticated flue gas treatment systems. These systems typically include a "scrubber" that neutralizes acidic gases like HBr before they are released into the atmosphere. This process prevents the formation of acid rain and reduces the environmental impact of the disposal process.
The diagram below illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
Regulatory Compliance
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While not specifically listed by name, waste containing this compound would likely fall under the "F-listed wastes" from non-specific sources if it is a spent solvent. Specifically, the F001 and F002 waste codes apply to spent halogenated solvents used in degreasing and other applications.[5][6][11] It is the responsibility of the waste generator to make an accurate hazardous waste determination.
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing a Chemical Hygiene Plan and providing adequate training and PPE for handling hazardous substances like this compound.
By adhering to the procedures outlined in this guide, your laboratory can ensure a safe, compliant, and environmentally responsible approach to the management of this compound waste, fostering a culture of safety that extends beyond the product itself.
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Navigating the Synthesis of 3-Bromo-4-phenylthiophene: A Guide to Safe and Effective Handling
For the vanguard of pharmaceutical research, the synthesis of novel compounds is a routine yet critical endeavor. The introduction of 3-Bromo-4-phenylthiophene into your workflow presents unique opportunities, but also necessitates a meticulous approach to safety and handling. This guide, grounded in established safety protocols and extensive experience with analogous chemical entities, provides the essential framework for protecting yourself, your colleagues, and your research.
Presumed Hazard Profile: A Synthesis of Analogous Data
Based on the available data for similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritant: Many brominated and thiophene-based molecules are known to cause irritation upon contact with skin and eyes.
-
Respiratory Tract Irritant: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.
-
Harmful if Swallowed or Absorbed: Organobromine compounds can exhibit toxicity if ingested or absorbed through the skin.
-
Potential for Stench: Thiophene derivatives are often associated with strong, unpleasant odors.
-
Aquatic Toxicity: As with many synthetic organic compounds, a degree of toxicity to aquatic life should be assumed.
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation, but a critical component of the experimental design.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most direct and effective means of mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Splash Goggles | Nitrile or Neoprene Gloves (Double-gloved recommended) | Fully buttoned Laboratory Coat | N95 Respirator (or higher) if not in a ventilated enclosure |
| Solution Preparation & Transfers | Chemical Splash Goggles and Face Shield | Nitrile or Neoprene Gloves | Chemical-resistant Apron over Laboratory Coat | Work within a certified Chemical Fume Hood |
| Reaction Setup and Monitoring | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Laboratory Coat | Work within a certified Chemical Fume Hood |
| Work-up and Purification | Chemical Splash Goggles and Face Shield | Nitrile or Neoprene Gloves | Chemical-resistant Apron over Laboratory Coat | Work within a certified Chemical Fume Hood |
This systematic approach to PPE selection is crucial for ensuring a safe laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees[1][2][3].
A Logic-Driven Approach to PPE Selection
The decision-making process for selecting the appropriate level of PPE can be visualized as a workflow that considers the scale of the operation and the potential for exposure.
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.
Standard Operating Procedure: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is paramount for minimizing exposure and ensuring reproducible results.
Donning and Doffing of PPE: A Critical Sequence
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[4][5][6][7][8]
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, put on the respirator, ensuring a proper fit.
-
Eye Protection: Put on chemical splash goggles and a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out.
-
Gown/Apron and Inner Gloves: Remove the lab coat or apron and the inner pair of gloves simultaneously, rolling the gown away from the body and turning the gloves inside out as you pull your hands through the sleeves.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove the face shield and goggles from the back of the head.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Perform thorough hand hygiene.
Operational Plan: From Receipt to Reaction
-
Receiving and Storage:
-
Working in a Chemical Fume Hood:
-
All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be conducted in a certified chemical fume hood.[12][13][14][15][16]
-
Keep the sash at the lowest possible height that still allows for comfortable work.
-
Work at least six inches inside the hood to ensure proper containment.[13][14][16]
-
Avoid rapid movements and keep the work area uncluttered to maintain optimal airflow.[12][14]
-
-
Spill Response:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, labeled hazardous waste container. Follow the guidelines provided by the U.S. Environmental Protection Agency (EPA) for managing hazardous waste.[17][18][19][20]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that has come into contact with this compound must be disposed of as solid hazardous waste. Place these items in a designated, labeled waste bag or container.
By integrating these safety and handling protocols into your daily workflow, you can confidently and responsibly advance your research with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
